Agg-523
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMTWCFNZSLNR-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920289-29-8 | |
| Record name | AGG-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGG-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AGG-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Agg-523: A Technical Whitepaper on its Targeting of Aggrecanases in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agg-523, also known as PF-5212371, is a reversible, non-hydroxamate, zinc-binding small molecule developed as a selective inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[1][2] These enzymes are key mediators in the degradation of aggrecan, a critical component of articular cartilage. Their targeted inhibition by this compound was investigated as a potential disease-modifying therapeutic strategy for osteoarthritis (OA). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, the relevant signaling pathways, and representative experimental protocols for its characterization.
The Molecular Target: ADAMTS4 and ADAMTS5 (Aggrecanases)
The primary molecular targets of this compound are two members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of zinc-dependent proteases:
-
ADAMTS4 (Aggrecanase-1)
-
ADAMTS5 (Aggrecanase-2)
These enzymes play a crucial role in the catabolism of aggrecan, a large proteoglycan responsible for the compressive stiffness and resilience of articular cartilage. In the pathogenic environment of osteoarthritis, the upregulation and increased activity of ADAMTS4 and ADAMTS5 lead to the progressive degradation of the cartilage matrix, a hallmark of the disease.[3]
Mechanism of Action
This compound functions as a selective inhibitor of ADAMTS4 and ADAMTS5.[1][2] By binding to the active site of these enzymes, this compound prevents the cleavage of aggrecan, thereby aiming to slow or halt the progression of cartilage degradation in osteoarthritis. While specific quantitative data on the inhibitory potency and selectivity of this compound are not publicly available due to the discontinuation of its clinical development, it has been described as being moderately selective for ADAMTS4 and ADAMTS5 over other matrix metalloproteinases (MMPs).[3]
Quantitative Data Summary
Due to the limited public availability of preclinical and clinical data for this compound, precise quantitative metrics such as IC50 and Ki values are not available. The following table summarizes the known qualitative and contextual data.
| Parameter | Target/Enzyme | Value/Description | Reference |
| Inhibitory Activity | ADAMTS4 (Aggrecanase-1) | Inhibitor | [1][2] |
| ADAMTS5 (Aggrecanase-2) | Inhibitor | [1][2] | |
| Selectivity | Matrix Metalloproteinases (MMPs) | Moderately selective over various MMPs | [3] |
| Clinical Development | Osteoarthritis | Phase 1 trials completed (NCT00454298, NCT00427687), development subsequently halted. | [4] |
Signaling Pathways
The expression and activity of ADAMTS5, a key target of this compound, are regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ADAMTS5 expression. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription of the ADAMTS5 gene. Other signaling pathways, such as the Wnt and Runx2 pathways, are also implicated in the regulation of ADAMTS5 and cartilage homeostasis.
Experimental Protocols
While the specific protocols used for the characterization of this compound are not publicly detailed, a representative experimental workflow for assessing the inhibitory activity of a compound against ADAMTS4/5 can be constructed based on established methodologies.
In Vitro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human ADAMTS4 or ADAMTS5.
Materials:
-
Recombinant human ADAMTS4 and ADAMTS5 (catalytic domain)
-
FRET-based peptide substrate for aggrecanases (e.g., containing the cleavage sequence TEGEARGS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant ADAMTS4 or ADAMTS5 in Assay Buffer to a working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the FRET substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair) at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound represents a targeted therapeutic approach for osteoarthritis by selectively inhibiting the aggrecanases ADAMTS4 and ADAMTS5. While its clinical development was halted, the study of this compound has contributed to the understanding of the role of these proteases in cartilage degradation and has informed the ongoing development of other disease-modifying osteoarthritis drugs. Further research into selective aggrecanase inhibitors holds promise for the future management of this debilitating disease.
References
Agg-523: A Technical Whitepaper on its Targeting of Aggrecanases in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agg-523, also known as PF-5212371, is a reversible, non-hydroxamate, zinc-binding small molecule developed as a selective inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[1][2] These enzymes are key mediators in the degradation of aggrecan, a critical component of articular cartilage. Their targeted inhibition by this compound was investigated as a potential disease-modifying therapeutic strategy for osteoarthritis (OA). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, the relevant signaling pathways, and representative experimental protocols for its characterization.
The Molecular Target: ADAMTS4 and ADAMTS5 (Aggrecanases)
The primary molecular targets of this compound are two members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of zinc-dependent proteases:
-
ADAMTS4 (Aggrecanase-1)
-
ADAMTS5 (Aggrecanase-2)
These enzymes play a crucial role in the catabolism of aggrecan, a large proteoglycan responsible for the compressive stiffness and resilience of articular cartilage. In the pathogenic environment of osteoarthritis, the upregulation and increased activity of ADAMTS4 and ADAMTS5 lead to the progressive degradation of the cartilage matrix, a hallmark of the disease.[3]
Mechanism of Action
This compound functions as a selective inhibitor of ADAMTS4 and ADAMTS5.[1][2] By binding to the active site of these enzymes, this compound prevents the cleavage of aggrecan, thereby aiming to slow or halt the progression of cartilage degradation in osteoarthritis. While specific quantitative data on the inhibitory potency and selectivity of this compound are not publicly available due to the discontinuation of its clinical development, it has been described as being moderately selective for ADAMTS4 and ADAMTS5 over other matrix metalloproteinases (MMPs).[3]
Quantitative Data Summary
Due to the limited public availability of preclinical and clinical data for this compound, precise quantitative metrics such as IC50 and Ki values are not available. The following table summarizes the known qualitative and contextual data.
| Parameter | Target/Enzyme | Value/Description | Reference |
| Inhibitory Activity | ADAMTS4 (Aggrecanase-1) | Inhibitor | [1][2] |
| ADAMTS5 (Aggrecanase-2) | Inhibitor | [1][2] | |
| Selectivity | Matrix Metalloproteinases (MMPs) | Moderately selective over various MMPs | [3] |
| Clinical Development | Osteoarthritis | Phase 1 trials completed (NCT00454298, NCT00427687), development subsequently halted. | [4] |
Signaling Pathways
The expression and activity of ADAMTS5, a key target of this compound, are regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ADAMTS5 expression. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription of the ADAMTS5 gene. Other signaling pathways, such as the Wnt and Runx2 pathways, are also implicated in the regulation of ADAMTS5 and cartilage homeostasis.
Experimental Protocols
While the specific protocols used for the characterization of this compound are not publicly detailed, a representative experimental workflow for assessing the inhibitory activity of a compound against ADAMTS4/5 can be constructed based on established methodologies.
In Vitro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human ADAMTS4 or ADAMTS5.
Materials:
-
Recombinant human ADAMTS4 and ADAMTS5 (catalytic domain)
-
FRET-based peptide substrate for aggrecanases (e.g., containing the cleavage sequence TEGEARGS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant ADAMTS4 or ADAMTS5 in Assay Buffer to a working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the FRET substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair) at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound represents a targeted therapeutic approach for osteoarthritis by selectively inhibiting the aggrecanases ADAMTS4 and ADAMTS5. While its clinical development was halted, the study of this compound has contributed to the understanding of the role of these proteases in cartilage degradation and has informed the ongoing development of other disease-modifying osteoarthritis drugs. Further research into selective aggrecanase inhibitors holds promise for the future management of this debilitating disease.
References
Agg-523: A Technical Whitepaper on Early-Stage Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agg-523, also known as PF-5212371, emerged as a promising small molecule therapeutic candidate for the treatment of osteoarthritis (OA).[1] Developed by Wyeth (later acquired by Pfizer), this compound was designed as a selective, reversible, and non-hydroxamate dual inhibitor of two key enzymes in cartilage degradation: ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2).[1][2][3] The rationale for its development was based on the central role of these aggrecanases in the breakdown of aggrecan, a critical component of the cartilage extracellular matrix.[2][4] Despite demonstrating chondroprotective effects in preclinical models, the clinical development of this compound was halted following Phase I trials for undisclosed reasons.[2][3][5] This document provides a comprehensive overview of the early research and discovery of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.
Introduction: The Rationale for Targeting Aggrecanases in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage.[2] A key initiating event in this process is the degradation of aggrecan, a large proteoglycan responsible for providing cartilage with its compressive strength.[2][4] The primary enzymes responsible for the pathological cleavage of aggrecan are ADAMTS-4 and ADAMTS-5.[2][3][4] These zinc-dependent metalloproteinases cleave aggrecan at a specific site within its interglobular domain, leading to the loss of proteoglycan from the cartilage matrix and initiating a cascade of cartilage degradation.[3]
The discovery of the critical role of ADAMTS-4 and ADAMTS-5 in osteoarthritis pathogenesis made them attractive therapeutic targets for the development of disease-modifying osteoarthritis drugs (DMOADs). The therapeutic hypothesis was that inhibiting these enzymes would prevent aggrecan degradation, thereby preserving cartilage integrity and slowing disease progression. This compound was developed based on this hypothesis as a potent and selective inhibitor of both ADAMTS-4 and ADAMTS-5.[2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of ADAMTS-4 and ADAMTS-5. As a glutamate-like, carboxylate-based inhibitor, it is designed to bind to the active site of these enzymes, chelating the catalytic zinc ion and preventing the binding and cleavage of their substrate, aggrecan.[2] By inhibiting both aggrecanases, this compound was intended to provide a comprehensive blockade of the primary pathway of aggrecan degradation in osteoarthritic cartilage.
The signaling pathway leading to cartilage degradation in osteoarthritis and the point of intervention for this compound is depicted below:
Caption: Signaling pathway of cartilage degradation in osteoarthritis and the inhibitory action of this compound.
Preclinical and Clinical Data
Detailed quantitative data from the preclinical and clinical studies of this compound are not extensively available in the public domain. However, the following tables summarize the known information.
Table 1: Preclinical Profile of this compound
| Parameter | Result | Reference |
| Target | ADAMTS-4 and ADAMTS-5 | [2][3][4] |
| Mechanism of Action | Reversible, zinc-binding inhibitor | [1] |
| Chemical Class | Glutamate-like, carboxylate inhibitor | [2] |
| In Vitro Potency (IC50) | Data not publicly available | - |
| In Vivo Efficacy | Demonstrated chondroprotective effects in a rat model of surgery-induced osteoarthritis. | [2][3][4] |
| Selectivity | Moderately selective for ADAMTS-4 and ADAMTS-5 over Matrix Metalloproteinases (MMPs). | [2] |
Table 2: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Status | Population | Purpose | Reference |
| NCT00380900 | 1 | Completed | Healthy subjects and subjects with osteoarthritis | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | [6] |
| NCT00427687 | 1 | Completed | Subjects with mild to moderate knee osteoarthritis | To evaluate the effect of this compound on biomarkers related to osteoarthritis, as well as safety and tolerability. | [2][3] |
| NCT00454298 | 1 | Terminated | Subjects with severe knee osteoarthritis requiring total knee replacement | To measure this compound and its effects in urine, blood, and the knee joint, and to evaluate safety. | [2][3][5] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound have not been publicly released. The following are representative methodologies that would typically be employed in the preclinical evaluation of a novel ADAMTS inhibitor.
In Vitro Enzyme Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ADAMTS-4 and ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-4 and ADAMTS-5
-
Fluorogenic peptide substrate for aggrecanases
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding recombinant ADAMTS-4 or ADAMTS-5 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Animal Model of Osteoarthritis (Representative Protocol)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of surgically-induced osteoarthritis.
Animal Model:
-
Surgical transection of the medial collateral ligament and destabilization of the medial meniscus in the knee joint of adult male rats.
Treatment:
-
Oral administration of this compound or vehicle control daily for a specified duration (e.g., 4-8 weeks), starting at a defined time point post-surgery.
Outcome Measures:
-
Histological Analysis: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. A scoring system (e.g., Mankin score) is used for quantitative assessment.
-
Biomarker Analysis: Measurement of cartilage degradation biomarkers in serum or synovial fluid.
-
Behavioral Assessment: Evaluation of pain and joint function through methods such as weight-bearing distribution or gait analysis.
Statistical Analysis:
-
Comparison of the outcome measures between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: A logical workflow for the preclinical and early clinical development of an osteoarthritis drug candidate like this compound.
Conclusion
This compound represents a well-rationalized approach to the development of a DMOAD for osteoarthritis by targeting the key aggrecanases, ADAMTS-4 and ADAMTS-5. Preclinical studies in animal models of OA suggested its potential as a chondroprotective agent.[2][3][4] However, the program did not advance beyond Phase I clinical trials.[2][3][5] The reasons for the discontinuation of its development have not been made public, but potential challenges could have included an unfavorable pharmacokinetic or safety profile in humans, or a lack of a clear efficacy signal on relevant biomarkers. The story of this compound underscores the complexities and challenges in translating promising preclinical findings into clinically effective treatments for osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]
Agg-523: A Technical Whitepaper on Early-Stage Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agg-523, also known as PF-5212371, emerged as a promising small molecule therapeutic candidate for the treatment of osteoarthritis (OA).[1] Developed by Wyeth (later acquired by Pfizer), this compound was designed as a selective, reversible, and non-hydroxamate dual inhibitor of two key enzymes in cartilage degradation: ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2).[1][2][3] The rationale for its development was based on the central role of these aggrecanases in the breakdown of aggrecan, a critical component of the cartilage extracellular matrix.[2][4] Despite demonstrating chondroprotective effects in preclinical models, the clinical development of this compound was halted following Phase I trials for undisclosed reasons.[2][3][5] This document provides a comprehensive overview of the early research and discovery of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.
Introduction: The Rationale for Targeting Aggrecanases in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage.[2] A key initiating event in this process is the degradation of aggrecan, a large proteoglycan responsible for providing cartilage with its compressive strength.[2][4] The primary enzymes responsible for the pathological cleavage of aggrecan are ADAMTS-4 and ADAMTS-5.[2][3][4] These zinc-dependent metalloproteinases cleave aggrecan at a specific site within its interglobular domain, leading to the loss of proteoglycan from the cartilage matrix and initiating a cascade of cartilage degradation.[3]
The discovery of the critical role of ADAMTS-4 and ADAMTS-5 in osteoarthritis pathogenesis made them attractive therapeutic targets for the development of disease-modifying osteoarthritis drugs (DMOADs). The therapeutic hypothesis was that inhibiting these enzymes would prevent aggrecan degradation, thereby preserving cartilage integrity and slowing disease progression. This compound was developed based on this hypothesis as a potent and selective inhibitor of both ADAMTS-4 and ADAMTS-5.[2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of ADAMTS-4 and ADAMTS-5. As a glutamate-like, carboxylate-based inhibitor, it is designed to bind to the active site of these enzymes, chelating the catalytic zinc ion and preventing the binding and cleavage of their substrate, aggrecan.[2] By inhibiting both aggrecanases, this compound was intended to provide a comprehensive blockade of the primary pathway of aggrecan degradation in osteoarthritic cartilage.
The signaling pathway leading to cartilage degradation in osteoarthritis and the point of intervention for this compound is depicted below:
Caption: Signaling pathway of cartilage degradation in osteoarthritis and the inhibitory action of this compound.
Preclinical and Clinical Data
Detailed quantitative data from the preclinical and clinical studies of this compound are not extensively available in the public domain. However, the following tables summarize the known information.
Table 1: Preclinical Profile of this compound
| Parameter | Result | Reference |
| Target | ADAMTS-4 and ADAMTS-5 | [2][3][4] |
| Mechanism of Action | Reversible, zinc-binding inhibitor | [1] |
| Chemical Class | Glutamate-like, carboxylate inhibitor | [2] |
| In Vitro Potency (IC50) | Data not publicly available | - |
| In Vivo Efficacy | Demonstrated chondroprotective effects in a rat model of surgery-induced osteoarthritis. | [2][3][4] |
| Selectivity | Moderately selective for ADAMTS-4 and ADAMTS-5 over Matrix Metalloproteinases (MMPs). | [2] |
Table 2: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Status | Population | Purpose | Reference |
| NCT00380900 | 1 | Completed | Healthy subjects and subjects with osteoarthritis | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | [6] |
| NCT00427687 | 1 | Completed | Subjects with mild to moderate knee osteoarthritis | To evaluate the effect of this compound on biomarkers related to osteoarthritis, as well as safety and tolerability. | [2][3] |
| NCT00454298 | 1 | Terminated | Subjects with severe knee osteoarthritis requiring total knee replacement | To measure this compound and its effects in urine, blood, and the knee joint, and to evaluate safety. | [2][3][5] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound have not been publicly released. The following are representative methodologies that would typically be employed in the preclinical evaluation of a novel ADAMTS inhibitor.
In Vitro Enzyme Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ADAMTS-4 and ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-4 and ADAMTS-5
-
Fluorogenic peptide substrate for aggrecanases
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding recombinant ADAMTS-4 or ADAMTS-5 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Animal Model of Osteoarthritis (Representative Protocol)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of surgically-induced osteoarthritis.
Animal Model:
-
Surgical transection of the medial collateral ligament and destabilization of the medial meniscus in the knee joint of adult male rats.
Treatment:
-
Oral administration of this compound or vehicle control daily for a specified duration (e.g., 4-8 weeks), starting at a defined time point post-surgery.
Outcome Measures:
-
Histological Analysis: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. A scoring system (e.g., Mankin score) is used for quantitative assessment.
-
Biomarker Analysis: Measurement of cartilage degradation biomarkers in serum or synovial fluid.
-
Behavioral Assessment: Evaluation of pain and joint function through methods such as weight-bearing distribution or gait analysis.
Statistical Analysis:
-
Comparison of the outcome measures between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: A logical workflow for the preclinical and early clinical development of an osteoarthritis drug candidate like this compound.
Conclusion
This compound represents a well-rationalized approach to the development of a DMOAD for osteoarthritis by targeting the key aggrecanases, ADAMTS-4 and ADAMTS-5. Preclinical studies in animal models of OA suggested its potential as a chondroprotective agent.[2][3][4] However, the program did not advance beyond Phase I clinical trials.[2][3][5] The reasons for the discontinuation of its development have not been made public, but potential challenges could have included an unfavorable pharmacokinetic or safety profile in humans, or a lack of a clear efficacy signal on relevant biomarkers. The story of this compound underscores the complexities and challenges in translating promising preclinical findings into clinically effective treatments for osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]
In Vitro Profile of Agg-523: A Technical Overview for Researchers
Introduction
Agg-523 (also known as PF-5212371) is an investigational small molecule developed for the treatment of osteoarthritis. It functions as a reversible, non-hydroxamate, zinc-binding selective inhibitor of both aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). These enzymes are key mediators in the degradation of aggrecan, a critical proteoglycan responsible for the compressive resistance of articular cartilage. By inhibiting these enzymes, this compound aims to slow the progression of cartilage degeneration in osteoarthritis. The compound, developed by Wyeth (now a subsidiary of Pfizer), has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics.
Quantitative Data Summary
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, specific quantitative in vitro potency data for this compound, such as IC50 values for ADAMTS-4 and ADAMTS-5 inhibition, have not been disclosed. The following table summarizes the type of data that would be critical for a full in vitro assessment of this compound, though the specific values for this compound are not currently available.
| Assay Type | Target | Parameter | This compound Result |
| Enzyme Inhibition Assay | ADAMTS-4 | IC50 | Data not available |
| Enzyme Inhibition Assay | ADAMTS-5 | IC50 | Data not available |
| Chondrocyte-Based Assay | Aggrecan Degradation | EC50 | Data not available |
| Cytotoxicity Assay | Human Chondrocytes | CC50 | Data not available |
Mechanism of Action & Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of ADAMTS-4 and ADAMTS-5. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce these aggrecanases. Once secreted into the extracellular matrix, ADAMTS-4 and ADAMTS-5 cleave aggrecan at specific sites, leading to the loss of proteoglycans from the cartilage. This degradation compromises the structural and functional integrity of the cartilage, resulting in the characteristic pathology of osteoarthritis. This compound, by binding to the zinc ion in the catalytic domain of these enzymes, blocks their proteolytic activity, thereby preserving the aggrecan content within the cartilage matrix.
Figure 1. Simplified signaling pathway of this compound mediated inhibition of cartilage degradation.
Experimental Protocols
While specific protocols for in vitro studies using this compound are not publicly available, the following are general methodologies commonly employed in the evaluation of ADAMTS inhibitors.
Recombinant Human ADAMTS-4/5 Inhibition Assay
This assay is designed to determine the direct inhibitory activity of a compound on the purified aggrecanase enzymes.
Workflow:
Figure 2. General workflow for an in vitro ADAMTS inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human ADAMTS-4 or ADAMTS-5 is diluted to a working concentration in an appropriate assay buffer. This compound is prepared in a dilution series.
-
Incubation: The enzyme and varying concentrations of this compound are pre-incubated together to allow for compound binding.
-
Substrate Addition: A fluorogenic peptide substrate that mimics the aggrecan cleavage site is added to initiate the enzymatic reaction.
-
Reaction and Measurement: The reaction is incubated at 37°C, and the fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition at each concentration of this compound is determined. The IC50 value is then calculated from the dose-response curve.
Chondrocyte-Based Aggrecan Degradation Assay
This cell-based assay evaluates the ability of a compound to protect the extracellular matrix from degradation in a more physiologically relevant setting.
Methodology:
-
Chondrocyte Culture: Human articular chondrocytes are cultured in a 3D matrix, such as alginate beads or as a micromass pellet, to maintain their phenotype and promote the formation of an extracellular matrix rich in aggrecan.
-
Stimulation and Treatment: The chondrocyte cultures are stimulated with a pro-inflammatory cytokine, typically IL-1α, to induce the expression and activity of ADAMTS enzymes. Concurrently, the cultures are treated with a dilution series of this compound.
-
Sample Collection: After a defined incubation period, the culture medium is collected, and the remaining cell/matrix constructs are digested to release the retained proteoglycans.
-
Quantification of Aggrecan Release: The amount of sulfated glycosaminoglycan (a measure of aggrecan) released into the medium and retained in the matrix is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.
-
Data Analysis: The protective effect of this compound is determined by its ability to reduce the release of aggrecan into the medium and increase its retention in the matrix. An EC50 value can be calculated from the dose-response data.
Conclusion
This compound is a selective inhibitor of ADAMTS-4 and ADAMTS-5 that has been investigated as a potential disease-modifying drug for osteoarthritis. While the publicly available information confirms its mechanism of action and progression into early clinical development, detailed in vitro potency and selectivity data remain undisclosed. The experimental protocols described herein represent standard methodologies used to characterize such inhibitors and provide a framework for understanding the preclinical evaluation of this compound. Further disclosure of preclinical data would be necessary for a complete and in-depth technical assessment of this compound.
In Vitro Profile of Agg-523: A Technical Overview for Researchers
Introduction
Agg-523 (also known as PF-5212371) is an investigational small molecule developed for the treatment of osteoarthritis. It functions as a reversible, non-hydroxamate, zinc-binding selective inhibitor of both aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). These enzymes are key mediators in the degradation of aggrecan, a critical proteoglycan responsible for the compressive resistance of articular cartilage. By inhibiting these enzymes, this compound aims to slow the progression of cartilage degeneration in osteoarthritis. The compound, developed by Wyeth (now a subsidiary of Pfizer), has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics.
Quantitative Data Summary
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, specific quantitative in vitro potency data for this compound, such as IC50 values for ADAMTS-4 and ADAMTS-5 inhibition, have not been disclosed. The following table summarizes the type of data that would be critical for a full in vitro assessment of this compound, though the specific values for this compound are not currently available.
| Assay Type | Target | Parameter | This compound Result |
| Enzyme Inhibition Assay | ADAMTS-4 | IC50 | Data not available |
| Enzyme Inhibition Assay | ADAMTS-5 | IC50 | Data not available |
| Chondrocyte-Based Assay | Aggrecan Degradation | EC50 | Data not available |
| Cytotoxicity Assay | Human Chondrocytes | CC50 | Data not available |
Mechanism of Action & Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of ADAMTS-4 and ADAMTS-5. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce these aggrecanases. Once secreted into the extracellular matrix, ADAMTS-4 and ADAMTS-5 cleave aggrecan at specific sites, leading to the loss of proteoglycans from the cartilage. This degradation compromises the structural and functional integrity of the cartilage, resulting in the characteristic pathology of osteoarthritis. This compound, by binding to the zinc ion in the catalytic domain of these enzymes, blocks their proteolytic activity, thereby preserving the aggrecan content within the cartilage matrix.
Figure 1. Simplified signaling pathway of this compound mediated inhibition of cartilage degradation.
Experimental Protocols
While specific protocols for in vitro studies using this compound are not publicly available, the following are general methodologies commonly employed in the evaluation of ADAMTS inhibitors.
Recombinant Human ADAMTS-4/5 Inhibition Assay
This assay is designed to determine the direct inhibitory activity of a compound on the purified aggrecanase enzymes.
Workflow:
Figure 2. General workflow for an in vitro ADAMTS inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human ADAMTS-4 or ADAMTS-5 is diluted to a working concentration in an appropriate assay buffer. This compound is prepared in a dilution series.
-
Incubation: The enzyme and varying concentrations of this compound are pre-incubated together to allow for compound binding.
-
Substrate Addition: A fluorogenic peptide substrate that mimics the aggrecan cleavage site is added to initiate the enzymatic reaction.
-
Reaction and Measurement: The reaction is incubated at 37°C, and the fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition at each concentration of this compound is determined. The IC50 value is then calculated from the dose-response curve.
Chondrocyte-Based Aggrecan Degradation Assay
This cell-based assay evaluates the ability of a compound to protect the extracellular matrix from degradation in a more physiologically relevant setting.
Methodology:
-
Chondrocyte Culture: Human articular chondrocytes are cultured in a 3D matrix, such as alginate beads or as a micromass pellet, to maintain their phenotype and promote the formation of an extracellular matrix rich in aggrecan.
-
Stimulation and Treatment: The chondrocyte cultures are stimulated with a pro-inflammatory cytokine, typically IL-1α, to induce the expression and activity of ADAMTS enzymes. Concurrently, the cultures are treated with a dilution series of this compound.
-
Sample Collection: After a defined incubation period, the culture medium is collected, and the remaining cell/matrix constructs are digested to release the retained proteoglycans.
-
Quantification of Aggrecan Release: The amount of sulfated glycosaminoglycan (a measure of aggrecan) released into the medium and retained in the matrix is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.
-
Data Analysis: The protective effect of this compound is determined by its ability to reduce the release of aggrecan into the medium and increase its retention in the matrix. An EC50 value can be calculated from the dose-response data.
Conclusion
This compound is a selective inhibitor of ADAMTS-4 and ADAMTS-5 that has been investigated as a potential disease-modifying drug for osteoarthritis. While the publicly available information confirms its mechanism of action and progression into early clinical development, detailed in vitro potency and selectivity data remain undisclosed. The experimental protocols described herein represent standard methodologies used to characterize such inhibitors and provide a framework for understanding the preclinical evaluation of this compound. Further disclosure of preclinical data would be necessary for a complete and in-depth technical assessment of this compound.
Agg-523: A Technical Overview of a Selective Aggrecanase Inhibitor for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Agg-523, an investigational selective aggrecanase inhibitor developed for the potential treatment of osteoarthritis (OA). The document synthesizes available preclinical and clinical research data, details experimental methodologies where accessible, and visualizes key pathways and workflows.
Core Concepts: Targeting Cartilage Degradation in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5 (aggrecanase-2). These enzymes cleave aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. The loss of aggrecan initiates cartilage softening and subsequent structural failure.
This compound (also known as PF-5212371) is a reversible, non-hydroxamate, zinc-binding selective inhibitor of both ADAMTS-4 and ADAMTS-5.[1] By targeting these specific aggrecanases, this compound was developed with the therapeutic goal of slowing or preventing the cartilage degradation central to OA pathogenesis.[2][3]
Preclinical Research: Evidence of Chondroprotective Effects
A significant preclinical study demonstrated the chondroprotective potential of this compound in a rat model of osteoarthritis.[4]
Quantitative Data from Preclinical Studies
| Animal Model | Intervention Groups | Outcome Measure | Result | Reference |
| Rat Meniscal Tear (MT) Model | MT + Vehicle | Synovial Fluid ARG-aggrecan | Increased levels post-injury | [4] |
| MT + this compound (oral admin) | Synovial Fluid ARG-aggrecan | Significantly attenuated increase | [4] |
Experimental Protocol: Rat Meniscal Tear (MT) Model
-
Objective: To assess the effect of this compound on aggrecanase activity in a surgically-induced model of joint instability.[4]
-
Animal Model: Rats underwent a meniscal tear (MT) surgery to induce joint instability, a common method for modeling osteoarthritis.[4]
-
Intervention: A cohort of rats was orally dosed with this compound following the MT procedure.[4]
-
Biomarker Analysis: An enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of aggrecanase-generated Ala-Arg-Gly-aggrecan (ARG-aggrecan) fragments in the synovial fluid of the knee joints.[4] Elevated levels of ARG-aggrecan are a direct indicator of aggrecanase activity.
-
Key Finding: The study concluded that the oral administration of this compound significantly reduced the release of these aggrecan fragments, suggesting effective inhibition of aggrecanase activity in a living model and pointing to its potential as a disease-modifying agent for OA.[4]
Clinical Research: Phase 1 Trials and Discontinuation
This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, the development program was discontinued (B1498344) after these initial studies.
Summary of Clinical Trials
| Clinical Trial ID | Title | Status | Patient Population | Key Objectives | Reference |
| NCT00427687 | Study Evaluating this compound in Subjects With Osteoarthritis | Completed | Mild to moderate knee osteoarthritis | Evaluate the effect on OA biomarkers, safety, and tolerability.[2][5] | [5] |
| NCT00454298 | Study Evaluating this compound in Subjects With Severe Osteoarthritis Requiring Total Knee Replacement | Completed | Severe knee osteoarthritis | Measure the presence and effects of this compound in urine, blood, and the knee joint. Evaluate safety.[6] | [6] |
Despite the completion of these trials in 2008, the results have not been publicly released.[7] Reports suggest that the development of this compound was halted due to poor pharmacokinetic properties discovered during these Phase 1 investigations.[8]
Experimental Protocol: Phase 1 Study in Severe OA (NCT00454298)
-
Objective: To determine if this compound or its effects could be measured in the target joint tissue, blood, and urine after a period of dosing.[6]
-
Study Design: A multicenter, randomized, placebo-controlled study.[6]
-
Participants: Patients with severe osteoarthritis of the knee scheduled for total knee replacement surgery.[6]
-
Intervention: Subjects were randomly assigned to receive either 1800 mg of this compound (administered once or twice daily) or a placebo for the 4-week period leading up to their surgery. The randomization was done in a 4:1 ratio of active drug to placebo.[6]
-
Primary Outcome Measures: At the time of knee replacement, samples of the knee joint and surrounding fluid were collected to measure aggrecanase activity and the concentration of this compound.[6]
-
Secondary Outcome: Evaluation of the safety of once-daily versus twice-daily dosing.[6]
Visualizations: Pathways and Workflows
Signaling Pathway of Aggrecan Degradation in Osteoarthritis
Caption: this compound inhibits active ADAMTS-4/5, preventing aggrecan cleavage.
Experimental Workflow for Preclinical Rat Model Study
Caption: Workflow of the this compound preclinical study in a rat OA model.
Logical Workflow of this compound Clinical Investigation
Caption: The clinical development path of this compound was halted after Phase 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Agg-523: A Technical Overview of a Selective Aggrecanase Inhibitor for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Agg-523, an investigational selective aggrecanase inhibitor developed for the potential treatment of osteoarthritis (OA). The document synthesizes available preclinical and clinical research data, details experimental methodologies where accessible, and visualizes key pathways and workflows.
Core Concepts: Targeting Cartilage Degradation in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5 (aggrecanase-2). These enzymes cleave aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. The loss of aggrecan initiates cartilage softening and subsequent structural failure.
This compound (also known as PF-5212371) is a reversible, non-hydroxamate, zinc-binding selective inhibitor of both ADAMTS-4 and ADAMTS-5.[1] By targeting these specific aggrecanases, this compound was developed with the therapeutic goal of slowing or preventing the cartilage degradation central to OA pathogenesis.[2][3]
Preclinical Research: Evidence of Chondroprotective Effects
A significant preclinical study demonstrated the chondroprotective potential of this compound in a rat model of osteoarthritis.[4]
Quantitative Data from Preclinical Studies
| Animal Model | Intervention Groups | Outcome Measure | Result | Reference |
| Rat Meniscal Tear (MT) Model | MT + Vehicle | Synovial Fluid ARG-aggrecan | Increased levels post-injury | [4] |
| MT + this compound (oral admin) | Synovial Fluid ARG-aggrecan | Significantly attenuated increase | [4] |
Experimental Protocol: Rat Meniscal Tear (MT) Model
-
Objective: To assess the effect of this compound on aggrecanase activity in a surgically-induced model of joint instability.[4]
-
Animal Model: Rats underwent a meniscal tear (MT) surgery to induce joint instability, a common method for modeling osteoarthritis.[4]
-
Intervention: A cohort of rats was orally dosed with this compound following the MT procedure.[4]
-
Biomarker Analysis: An enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of aggrecanase-generated Ala-Arg-Gly-aggrecan (ARG-aggrecan) fragments in the synovial fluid of the knee joints.[4] Elevated levels of ARG-aggrecan are a direct indicator of aggrecanase activity.
-
Key Finding: The study concluded that the oral administration of this compound significantly reduced the release of these aggrecan fragments, suggesting effective inhibition of aggrecanase activity in a living model and pointing to its potential as a disease-modifying agent for OA.[4]
Clinical Research: Phase 1 Trials and Discontinuation
This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, the development program was discontinued after these initial studies.
Summary of Clinical Trials
| Clinical Trial ID | Title | Status | Patient Population | Key Objectives | Reference |
| NCT00427687 | Study Evaluating this compound in Subjects With Osteoarthritis | Completed | Mild to moderate knee osteoarthritis | Evaluate the effect on OA biomarkers, safety, and tolerability.[2][5] | [5] |
| NCT00454298 | Study Evaluating this compound in Subjects With Severe Osteoarthritis Requiring Total Knee Replacement | Completed | Severe knee osteoarthritis | Measure the presence and effects of this compound in urine, blood, and the knee joint. Evaluate safety.[6] | [6] |
Despite the completion of these trials in 2008, the results have not been publicly released.[7] Reports suggest that the development of this compound was halted due to poor pharmacokinetic properties discovered during these Phase 1 investigations.[8]
Experimental Protocol: Phase 1 Study in Severe OA (NCT00454298)
-
Objective: To determine if this compound or its effects could be measured in the target joint tissue, blood, and urine after a period of dosing.[6]
-
Study Design: A multicenter, randomized, placebo-controlled study.[6]
-
Participants: Patients with severe osteoarthritis of the knee scheduled for total knee replacement surgery.[6]
-
Intervention: Subjects were randomly assigned to receive either 1800 mg of this compound (administered once or twice daily) or a placebo for the 4-week period leading up to their surgery. The randomization was done in a 4:1 ratio of active drug to placebo.[6]
-
Primary Outcome Measures: At the time of knee replacement, samples of the knee joint and surrounding fluid were collected to measure aggrecanase activity and the concentration of this compound.[6]
-
Secondary Outcome: Evaluation of the safety of once-daily versus twice-daily dosing.[6]
Visualizations: Pathways and Workflows
Signaling Pathway of Aggrecan Degradation in Osteoarthritis
Caption: this compound inhibits active ADAMTS-4/5, preventing aggrecan cleavage.
Experimental Workflow for Preclinical Rat Model Study
Caption: Workflow of the this compound preclinical study in a rat OA model.
Logical Workflow of this compound Clinical Investigation
Caption: The clinical development path of this compound was halted after Phase 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Agg-523 (Ulixertinib): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523, also known as Ulixertinib (B1684335) or BVD-523, is a potent and selective, ATP-competitive, reversible inhibitor of ERK1 and ERK2 kinases.[1][2][3][4] The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver in a wide range of human cancers.[5][6] As the terminal kinase in this cascade, ERK1/2 represents a key therapeutic target. This compound has demonstrated preclinical anti-tumor activity in various cancer models, including those with acquired resistance to upstream inhibitors of the MAPK pathway.[5][6] These application notes provide detailed protocols for in vitro studies of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as RSK (ribosomal S6 kinase), which are crucial for the transduction of proliferative and survival signals.[1][7] Inhibition of the ERK pathway by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in sensitive cancer cell lines.[2][5][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |
| A375 | Melanoma | BRAF V600E | 180 | Proliferation | [1][7] |
| UACC-62 | Melanoma | BRAF V600E | <2000 | Proliferation | [2][5] |
| Colo205 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |
| HT-29 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | <2000 | Proliferation | [5] |
| HCT116 | Colorectal Cancer | KRAS G13D | <2000 | Proliferation | [5] |
| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | Metabolic Activity | [9] |
| NGP | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |
| SK-N-BE(2) | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |
| CHLA255 | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |
| SK-N-AS | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |
| A549 | Non-Small Cell Lung Cancer | Not specified | 400 | Proliferation | [11] |
| DM122 | Melanoma | Not specified | 480 | Proliferation | [11] |
| SH-SY5Y | Neuroblastoma | Not specified | 180 | Viability | [12] |
Table 2: Functional Effects of this compound on Downstream Signaling
| Cell Line | Effect | Assay | Reference |
| A375 | Inhibition of pRSK | Western Blot | [1][7] |
| UACC-62 | G1 cell cycle arrest | FACS Analysis | [2][5] |
| Various | Induction of Caspase-3/7 activity | Caspase Assay | [5] |
| Neuroblastoma Cell Lines | Inhibition of RSK1 phosphorylation | Western Blot | [10] |
| Thyroid Cancer Cell Lines | G1/S cell cycle arrest, decreased Cyclin D1 and pRb, increased p27 | Flow Cytometry, Western Blot | [8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies on neuroblastoma cell lines.[10]
1. Cell Seeding:
- Culture neuroblastoma cell lines (e.g., NGP, SK-N-BE(2), CHLA255, SK-N-AS) in appropriate media (e.g., DMEM with 10% FBS).
- Trypsinize and count the cells.
- Seed 2,000-5,000 cells per well in a 96-well plate.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0-10 µM). A vehicle control (DMSO) should be included.
- Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
- Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
3. Cell Viability Measurement:
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (media only).
- Normalize the absorbance values to the vehicle-treated control wells.
- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol is based on the analysis of ERK pathway inhibition in various cancer cell lines.[5][8][10]
1. Cell Lysis:
- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the cell cycle analysis of thyroid cancer cells treated with this compound.[8]
1. Cell Treatment and Harvesting:
- Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol.
- After treatment, harvest the cells by trypsinization.
- Wash the cells with PBS.
2. Cell Fixation and Staining:
- Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the cells and wash with PBS.
- Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the cell cycle distribution using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ulixertinib | ERK | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomed-valley.com [biomed-valley.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed-valley.com [biomed-valley.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Agg-523 (Ulixertinib): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523, also known as Ulixertinib or BVD-523, is a potent and selective, ATP-competitive, reversible inhibitor of ERK1 and ERK2 kinases.[1][2][3][4] The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver in a wide range of human cancers.[5][6] As the terminal kinase in this cascade, ERK1/2 represents a key therapeutic target. This compound has demonstrated preclinical anti-tumor activity in various cancer models, including those with acquired resistance to upstream inhibitors of the MAPK pathway.[5][6] These application notes provide detailed protocols for in vitro studies of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as RSK (ribosomal S6 kinase), which are crucial for the transduction of proliferative and survival signals.[1][7] Inhibition of the ERK pathway by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in sensitive cancer cell lines.[2][5][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |
| A375 | Melanoma | BRAF V600E | 180 | Proliferation | [1][7] |
| UACC-62 | Melanoma | BRAF V600E | <2000 | Proliferation | [2][5] |
| Colo205 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |
| HT-29 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | <2000 | Proliferation | [5] |
| HCT116 | Colorectal Cancer | KRAS G13D | <2000 | Proliferation | [5] |
| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | Metabolic Activity | [9] |
| NGP | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |
| SK-N-BE(2) | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |
| CHLA255 | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |
| SK-N-AS | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |
| A549 | Non-Small Cell Lung Cancer | Not specified | 400 | Proliferation | [11] |
| DM122 | Melanoma | Not specified | 480 | Proliferation | [11] |
| SH-SY5Y | Neuroblastoma | Not specified | 180 | Viability | [12] |
Table 2: Functional Effects of this compound on Downstream Signaling
| Cell Line | Effect | Assay | Reference |
| A375 | Inhibition of pRSK | Western Blot | [1][7] |
| UACC-62 | G1 cell cycle arrest | FACS Analysis | [2][5] |
| Various | Induction of Caspase-3/7 activity | Caspase Assay | [5] |
| Neuroblastoma Cell Lines | Inhibition of RSK1 phosphorylation | Western Blot | [10] |
| Thyroid Cancer Cell Lines | G1/S cell cycle arrest, decreased Cyclin D1 and pRb, increased p27 | Flow Cytometry, Western Blot | [8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies on neuroblastoma cell lines.[10]
1. Cell Seeding:
- Culture neuroblastoma cell lines (e.g., NGP, SK-N-BE(2), CHLA255, SK-N-AS) in appropriate media (e.g., DMEM with 10% FBS).
- Trypsinize and count the cells.
- Seed 2,000-5,000 cells per well in a 96-well plate.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0-10 µM). A vehicle control (DMSO) should be included.
- Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
- Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
3. Cell Viability Measurement:
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (media only).
- Normalize the absorbance values to the vehicle-treated control wells.
- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol is based on the analysis of ERK pathway inhibition in various cancer cell lines.[5][8][10]
1. Cell Lysis:
- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the cell cycle analysis of thyroid cancer cells treated with this compound.[8]
1. Cell Treatment and Harvesting:
- Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol.
- After treatment, harvest the cells by trypsinization.
- Wash the cells with PBS.
2. Cell Fixation and Staining:
- Fix the cells in ice-cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the cells and wash with PBS.
- Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the cell cycle distribution using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ulixertinib | ERK | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomed-valley.com [biomed-valley.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed-valley.com [biomed-valley.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Agg-523 In Vitro Working Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the in vitro use of Agg-523, a selective inhibitor of ADAMTS-4 and ADAMTS-5 (aggrecanases). The information is intended to guide researchers in utilizing this compound for studies related to osteoarthritis and cartilage degradation.
Mechanism of Action
This compound, also known as PF-05212371 or WAY-266523, is a potent and selective dual inhibitor of ADAMTS-4 and ADAMTS-5.[1] These zinc-dependent metalloproteinases are key enzymes responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[2] In pathological conditions such as osteoarthritis, the upregulation of ADAMTS-4 and ADAMTS-5 leads to excessive aggrecanolysis, resulting in cartilage breakdown and joint dysfunction. By inhibiting these enzymes, this compound is being investigated as a potential disease-modifying therapeutic agent for osteoarthritis.[3][4]
Recommended Working Concentrations
While specific published data on the working concentration of this compound for cell viability and apoptosis assays are limited, a general concentration range for small molecule inhibitors in chondrocyte-based assays is in the low micromolar range. Based on studies with similar types of enzyme inhibitors and compounds tested on chondrocytes, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay conditions.
The following table summarizes recommended starting concentration ranges for various in vitro applications based on available data for aggrecanase inhibitors and other small molecules tested on chondrocytes.
| Application | Cell Type | Stimulus (if applicable) | Recommended Starting Concentration Range | Key Readouts |
| Aggrecanase Inhibition Assay | Primary Chondrocytes, Cartilage Explants | IL-1β (10 ng/mL) | 1 µM - 25 µM | Aggrecan fragment release (e.g., GAG assay), Gene expression of ADAMTS-4/5 |
| Cell Viability Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | MTT, MTS, or CellTiter-Glo® assay |
| Apoptosis Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | Annexin V/PI staining, Caspase-3/7 activity |
| Signaling Pathway Analysis | Primary Chondrocytes, CHON-001 | IL-1β (10 ng/mL) | 1 µM - 25 µM | Western blot for key pathway proteins (e.g., p-p65, β-catenin, p-ERK) |
Experimental Protocols
In Vitro Model of Osteoarthritis using IL-1β-Stimulated Chondrocytes
A common in vitro model to study the effects of anti-osteoarthritic compounds involves the stimulation of chondrocytes with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). This induces a catabolic state in chondrocytes, characterized by the upregulation of matrix-degrading enzymes like ADAMTS-5.
Workflow Diagram:
Caption: Experimental workflow for testing this compound in an IL-1β-induced chondrocyte model.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on chondrocytes.
Materials:
-
Chondrocytes (e.g., primary human chondrocytes or CHON-001 cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to test a range of concentrations from 1 µM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in chondrocytes.
Materials:
-
Chondrocytes
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed chondrocytes in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways Modulated by ADAMTS-5 Inhibition
In an osteoarthritic environment, pro-inflammatory cytokines like IL-1β trigger signaling cascades in chondrocytes that lead to the upregulation of ADAMTS-5 and other catabolic enzymes. This compound, by inhibiting ADAMTS-5, can indirectly modulate these downstream effects. The primary signaling pathways involved include NF-κB, Wnt/β-catenin, and MAPK/ERK.
Signaling Pathway Diagram:
Caption: Signaling pathways in chondrocytes leading to cartilage degradation and the inhibitory action of this compound.
By inhibiting the enzymatic activity of ADAMTS-5, this compound is expected to prevent the degradation of aggrecan, thereby protecting the cartilage matrix. This makes it a valuable tool for in vitro studies aimed at understanding and counteracting the mechanisms of osteoarthritis.
References
- 1. A Roadmap of In Vitro Models in Osteoarthritis: A Focus on Their Biological Relevance in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compositions and methods for inhibition of the JAK pathway - Patent US-10421752-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8580923B2 - Self-assembling peptide amphiphiles and related methods for growth factor delivery - Google Patents [patents.google.com]
Application Notes and Protocols: Agg-523 In Vitro Working Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the in vitro use of Agg-523, a selective inhibitor of ADAMTS-4 and ADAMTS-5 (aggrecanases). The information is intended to guide researchers in utilizing this compound for studies related to osteoarthritis and cartilage degradation.
Mechanism of Action
This compound, also known as PF-05212371 or WAY-266523, is a potent and selective dual inhibitor of ADAMTS-4 and ADAMTS-5.[1] These zinc-dependent metalloproteinases are key enzymes responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[2] In pathological conditions such as osteoarthritis, the upregulation of ADAMTS-4 and ADAMTS-5 leads to excessive aggrecanolysis, resulting in cartilage breakdown and joint dysfunction. By inhibiting these enzymes, this compound is being investigated as a potential disease-modifying therapeutic agent for osteoarthritis.[3][4]
Recommended Working Concentrations
While specific published data on the working concentration of this compound for cell viability and apoptosis assays are limited, a general concentration range for small molecule inhibitors in chondrocyte-based assays is in the low micromolar range. Based on studies with similar types of enzyme inhibitors and compounds tested on chondrocytes, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay conditions.
The following table summarizes recommended starting concentration ranges for various in vitro applications based on available data for aggrecanase inhibitors and other small molecules tested on chondrocytes.
| Application | Cell Type | Stimulus (if applicable) | Recommended Starting Concentration Range | Key Readouts |
| Aggrecanase Inhibition Assay | Primary Chondrocytes, Cartilage Explants | IL-1β (10 ng/mL) | 1 µM - 25 µM | Aggrecan fragment release (e.g., GAG assay), Gene expression of ADAMTS-4/5 |
| Cell Viability Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | MTT, MTS, or CellTiter-Glo® assay |
| Apoptosis Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | Annexin V/PI staining, Caspase-3/7 activity |
| Signaling Pathway Analysis | Primary Chondrocytes, CHON-001 | IL-1β (10 ng/mL) | 1 µM - 25 µM | Western blot for key pathway proteins (e.g., p-p65, β-catenin, p-ERK) |
Experimental Protocols
In Vitro Model of Osteoarthritis using IL-1β-Stimulated Chondrocytes
A common in vitro model to study the effects of anti-osteoarthritic compounds involves the stimulation of chondrocytes with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). This induces a catabolic state in chondrocytes, characterized by the upregulation of matrix-degrading enzymes like ADAMTS-5.
Workflow Diagram:
Caption: Experimental workflow for testing this compound in an IL-1β-induced chondrocyte model.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on chondrocytes.
Materials:
-
Chondrocytes (e.g., primary human chondrocytes or CHON-001 cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to test a range of concentrations from 1 µM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in chondrocytes.
Materials:
-
Chondrocytes
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed chondrocytes in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways Modulated by ADAMTS-5 Inhibition
In an osteoarthritic environment, pro-inflammatory cytokines like IL-1β trigger signaling cascades in chondrocytes that lead to the upregulation of ADAMTS-5 and other catabolic enzymes. This compound, by inhibiting ADAMTS-5, can indirectly modulate these downstream effects. The primary signaling pathways involved include NF-κB, Wnt/β-catenin, and MAPK/ERK.
Signaling Pathway Diagram:
Caption: Signaling pathways in chondrocytes leading to cartilage degradation and the inhibitory action of this compound.
By inhibiting the enzymatic activity of ADAMTS-5, this compound is expected to prevent the degradation of aggrecan, thereby protecting the cartilage matrix. This makes it a valuable tool for in vitro studies aimed at understanding and counteracting the mechanisms of osteoarthritis.
References
- 1. A Roadmap of In Vitro Models in Osteoarthritis: A Focus on Their Biological Relevance in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compositions and methods for inhibition of the JAK pathway - Patent US-10421752-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8580923B2 - Self-assembling peptide amphiphiles and related methods for growth factor delivery - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Administration of Agg-523 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523 is a potent and specific inhibitor of aggrecanases, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2). These enzymes are key mediators in the degradation of aggrecan, a major component of the cartilage extracellular matrix. In pathological conditions such as osteoarthritis, the upregulation of aggrecanase activity leads to cartilage breakdown, joint dysfunction, and pain. The in vivo administration of this compound in preclinical rat models of osteoarthritis is a critical step in evaluating its therapeutic potential as a disease-modifying osteoarthritis drug (DMOAD).
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a rat model of surgically-induced osteoarthritis.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aggrecanases. In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released in the joint, triggering a signaling cascade in chondrocytes. This cascade involves the activation of transcription factors like NF-κB, which then translocate to the nucleus and promote the expression of genes encoding for catabolic enzymes, including ADAMTS-5. Increased levels of active ADAMTS-5 lead to the cleavage of aggrecan, resulting in the loss of cartilage integrity and function. By inhibiting ADAMTS-5, this compound blocks this critical step in cartilage degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of a selective aggrecanase inhibitor, based on available preclinical data for compounds with a similar mechanism of action.
Table 1: In Vivo Administration Parameters for a Selective Aggrecanase Inhibitor in a Rat Osteoarthritis Model
| Parameter | Value | Reference |
| Animal Model | Male Lewis Rat | [1] |
| Model Induction | Medial Meniscal Tear (MMT) | [2] |
| Compound | Selective MMP/Aggrecanase Inhibitor | [1] |
| Dose | 25 mg/kg | [1] |
| Administration Route | Oral Gavage | [1] |
| Frequency | Twice Daily (b.i.d.) | [1] |
| Duration | 21 days | [1] |
| Vehicle | Not specified | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of an Oral Aggrecanase Inhibitor in Rats
| Parameter | Symbol | Value (Unit) | Description |
| Maximum Plasma Concentration | Cmax | 1500 ± 300 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | hours |
| Area Under the Curve | AUC(0-t) | 8500 ± 1200 | ng*h/mL |
| Half-life | t1/2 | 4.2 ± 0.8 | hours |
| Oral Bioavailability | F | ~30 | % |
Note: The pharmacokinetic data in Table 2 are representative values for a hypothetical orally administered small molecule inhibitor in rats and are provided for illustrative purposes. Specific data for this compound are not publicly available.
Experimental Protocols
Experimental Workflow
Detailed Methodology: Medial Meniscal Tear (MMT) Rat Model and this compound Administration
1. Animal Model
-
Species: Male Lewis Rats (or other appropriate strain, e.g., Sprague-Dawley)
-
Age/Weight: 10-12 weeks old, 250-300g
-
Acclimatization: House animals for at least one week prior to surgery with ad libitum access to food and water.
2. Surgical Induction of Osteoarthritis (Medial Meniscal Tear)
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Shave the right knee and sterilize the area with povidone-iodine and 70% ethanol.
-
Arthrotomy: Make a medial parapatellar incision to expose the joint capsule. Incise the capsule to reveal the medial meniscus.
-
Meniscal Tear: Using micro-surgical scissors, induce a full-thickness transection of the medial meniscus.
-
Closure: Close the joint capsule and skin with appropriate sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animal to recover on a warming pad. Monitor for any signs of distress.
3. Formulation and Administration of this compound
-
Formulation (Example): As specific details for this compound are not publicly available, a general formulation for a poorly water-soluble compound is provided. Suspend this compound in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) or 1% (w/v) carboxymethylcellulose (CMC) in sterile water. The use of a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.1%) may aid in suspension. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.
-
Dosage: Based on similar compounds, a starting dose of 25 mg/kg can be used. Dose-response studies are recommended to determine the optimal effective dose.
-
Administration: Administer the this compound suspension orally via gavage using a ball-tipped gavage needle. The volume should typically be 5-10 mL/kg.
-
Dosing Schedule: Administer the dose twice daily (approximately 12 hours apart) for a period of 21 days, starting 24 hours post-surgery. A vehicle control group should be included in the study design.
4. Endpoint Analysis
-
Euthanasia and Sample Collection: At the end of the study period (Day 21), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Synovial Fluid Collection: Carefully aspirate synovial fluid from the knee joint using a microsyringe.
-
Tissue Collection: Dissect the knee joint and fix in 10% neutral buffered formalin for histological analysis.
-
Biomarker Analysis: Quantify the levels of aggrecanase-generated aggrecan fragments (e.g., ARG-aggrecan) in the synovial fluid using a specific ELISA.[2]
-
Histological Analysis: Decalcify the joint, embed in paraffin, and section. Stain sections with Safranin O-Fast Green to assess cartilage structure, proteoglycan loss, and overall joint morphology. Grade the severity of osteoarthritis using a standardized scoring system (e.g., Mankin score).
Conclusion
The in vivo administration of the selective aggrecanase inhibitor this compound in a rat model of meniscal tear-induced osteoarthritis provides a robust system for evaluating its potential as a disease-modifying therapeutic. The protocols outlined above, based on available scientific literature, offer a framework for conducting such preclinical studies. Careful attention to surgical technique, drug formulation, and endpoint analysis is crucial for obtaining reliable and reproducible data. The inhibition of aggrecan degradation, as measured by a reduction in ARG-aggrecan fragments in the synovial fluid, serves as a key biomarker for the in vivo efficacy of this compound.
References
- 1. Induction of osteoarthritis in the rat by surgical tear of the meniscus: Inhibition of joint damage by a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Agg-523 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523 is a potent and specific inhibitor of aggrecanases, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2). These enzymes are key mediators in the degradation of aggrecan, a major component of the cartilage extracellular matrix. In pathological conditions such as osteoarthritis, the upregulation of aggrecanase activity leads to cartilage breakdown, joint dysfunction, and pain. The in vivo administration of this compound in preclinical rat models of osteoarthritis is a critical step in evaluating its therapeutic potential as a disease-modifying osteoarthritis drug (DMOAD).
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a rat model of surgically-induced osteoarthritis.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aggrecanases. In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released in the joint, triggering a signaling cascade in chondrocytes. This cascade involves the activation of transcription factors like NF-κB, which then translocate to the nucleus and promote the expression of genes encoding for catabolic enzymes, including ADAMTS-5. Increased levels of active ADAMTS-5 lead to the cleavage of aggrecan, resulting in the loss of cartilage integrity and function. By inhibiting ADAMTS-5, this compound blocks this critical step in cartilage degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of a selective aggrecanase inhibitor, based on available preclinical data for compounds with a similar mechanism of action.
Table 1: In Vivo Administration Parameters for a Selective Aggrecanase Inhibitor in a Rat Osteoarthritis Model
| Parameter | Value | Reference |
| Animal Model | Male Lewis Rat | [1] |
| Model Induction | Medial Meniscal Tear (MMT) | [2] |
| Compound | Selective MMP/Aggrecanase Inhibitor | [1] |
| Dose | 25 mg/kg | [1] |
| Administration Route | Oral Gavage | [1] |
| Frequency | Twice Daily (b.i.d.) | [1] |
| Duration | 21 days | [1] |
| Vehicle | Not specified | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of an Oral Aggrecanase Inhibitor in Rats
| Parameter | Symbol | Value (Unit) | Description |
| Maximum Plasma Concentration | Cmax | 1500 ± 300 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | hours |
| Area Under the Curve | AUC(0-t) | 8500 ± 1200 | ng*h/mL |
| Half-life | t1/2 | 4.2 ± 0.8 | hours |
| Oral Bioavailability | F | ~30 | % |
Note: The pharmacokinetic data in Table 2 are representative values for a hypothetical orally administered small molecule inhibitor in rats and are provided for illustrative purposes. Specific data for this compound are not publicly available.
Experimental Protocols
Experimental Workflow
Detailed Methodology: Medial Meniscal Tear (MMT) Rat Model and this compound Administration
1. Animal Model
-
Species: Male Lewis Rats (or other appropriate strain, e.g., Sprague-Dawley)
-
Age/Weight: 10-12 weeks old, 250-300g
-
Acclimatization: House animals for at least one week prior to surgery with ad libitum access to food and water.
2. Surgical Induction of Osteoarthritis (Medial Meniscal Tear)
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Shave the right knee and sterilize the area with povidone-iodine and 70% ethanol.
-
Arthrotomy: Make a medial parapatellar incision to expose the joint capsule. Incise the capsule to reveal the medial meniscus.
-
Meniscal Tear: Using micro-surgical scissors, induce a full-thickness transection of the medial meniscus.
-
Closure: Close the joint capsule and skin with appropriate sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animal to recover on a warming pad. Monitor for any signs of distress.
3. Formulation and Administration of this compound
-
Formulation (Example): As specific details for this compound are not publicly available, a general formulation for a poorly water-soluble compound is provided. Suspend this compound in a vehicle such as 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose (CMC) in sterile water. The use of a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.1%) may aid in suspension. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.
-
Dosage: Based on similar compounds, a starting dose of 25 mg/kg can be used. Dose-response studies are recommended to determine the optimal effective dose.
-
Administration: Administer the this compound suspension orally via gavage using a ball-tipped gavage needle. The volume should typically be 5-10 mL/kg.
-
Dosing Schedule: Administer the dose twice daily (approximately 12 hours apart) for a period of 21 days, starting 24 hours post-surgery. A vehicle control group should be included in the study design.
4. Endpoint Analysis
-
Euthanasia and Sample Collection: At the end of the study period (Day 21), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Synovial Fluid Collection: Carefully aspirate synovial fluid from the knee joint using a microsyringe.
-
Tissue Collection: Dissect the knee joint and fix in 10% neutral buffered formalin for histological analysis.
-
Biomarker Analysis: Quantify the levels of aggrecanase-generated aggrecan fragments (e.g., ARG-aggrecan) in the synovial fluid using a specific ELISA.[2]
-
Histological Analysis: Decalcify the joint, embed in paraffin, and section. Stain sections with Safranin O-Fast Green to assess cartilage structure, proteoglycan loss, and overall joint morphology. Grade the severity of osteoarthritis using a standardized scoring system (e.g., Mankin score).
Conclusion
The in vivo administration of the selective aggrecanase inhibitor this compound in a rat model of meniscal tear-induced osteoarthritis provides a robust system for evaluating its potential as a disease-modifying therapeutic. The protocols outlined above, based on available scientific literature, offer a framework for conducting such preclinical studies. Careful attention to surgical technique, drug formulation, and endpoint analysis is crucial for obtaining reliable and reproducible data. The inhibition of aggrecan degradation, as measured by a reduction in ARG-aggrecan fragments in the synovial fluid, serves as a key biomarker for the in vivo efficacy of this compound.
References
- 1. Induction of osteoarthritis in the rat by surgical tear of the meniscus: Inhibition of joint damage by a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Aggrecanase Activity and Evaluating Inhibitors such as Agg-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggrecanases, a group of enzymes belonging to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, are key players in the degradation of aggrecan, the major proteoglycan in articular cartilage.[1] Elevated aggrecanase activity, particularly from ADAMTS-4 and ADAMTS-5, is implicated in the pathology of osteoarthritis, making these enzymes significant targets for therapeutic intervention.[2] The development of potent and specific inhibitors of aggrecanases is a crucial area of research in the pursuit of disease-modifying osteoarthritis drugs.
This document provides detailed protocols for measuring aggrecanase activity using a sensitive and continuous fluorogenic assay. Furthermore, it outlines the procedure for evaluating the potency of inhibitors, using Agg-523 as a representative example of a test compound. This compound is an investigational inhibitor of aggrecanase.
Principle of Aggrecanase Activity Measurement
A widely used method for the continuous measurement of aggrecanase activity is the Förster Resonance Energy Transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate that mimics the aggrecanase cleavage site in aggrecan.[4] The peptide is labeled with a fluorophore and a quencher molecule.[1] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[1] Upon cleavage of the peptide by an aggrecanase, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[1][4]
Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Recombinant Human ADAMTS-4 | R&D Systems | Source of aggrecanase activity |
| Recombinant Human ADAMTS-5 | R&D Systems | Source of aggrecanase activity |
| Fluorogenic Aggrecanase Substrate | AnaSpec, Inc. | FRET-based substrate for activity measurement |
| Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) | Sigma-Aldrich | Provides optimal conditions for enzyme activity |
| This compound | In-house synthesis or custom order | Test inhibitor |
| DMSO | Sigma-Aldrich | Solvent for inhibitor |
| 96-well black microplates | Corning | Low-fluorescence plates for assay |
| Fluorescence microplate reader | Molecular Devices or equivalent | Detection of fluorescence signal |
Experimental Protocols
Protocol 1: Measurement of Aggrecanase Activity
This protocol describes the measurement of the enzymatic activity of recombinant ADAMTS-4 or ADAMTS-5.
-
Prepare Assay Buffer: Prepare a sufficient volume of assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare Enzyme Solution: Dilute the recombinant aggrecanase (ADAMTS-4 or ADAMTS-5) to the desired concentration in assay buffer. The final concentration will need to be optimized for the specific enzyme lot and substrate, but a starting point is typically in the low nanomolar range.
-
Prepare Substrate Solution: Dilute the fluorogenic aggrecanase substrate to the desired concentration in assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the enzyme, which can be determined experimentally.
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair of the substrate (e.g., excitation at 490 nm and emission at 520 nm for a 5-FAM/TAMRA pair).[1]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀) for this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to generate a range of concentrations. It is important to maintain a constant final concentration of DMSO in all wells (typically ≤1%).
-
Set up the Assay Plate:
-
Add 40 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of each this compound dilution to the respective wells.
-
Include a "no inhibitor" control (vehicle control) by adding 10 µL of assay buffer containing the same final concentration of DMSO.
-
Include a "no enzyme" control by adding 50 µL of assay buffer.
-
-
Pre-incubation: Add 25 µL of the diluted aggrecanase solution to all wells except the "no enzyme" control. Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements as described in Protocol 1, step 6 and 7.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each inhibitor concentration as described in Protocol 1, step 8.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Aggrecanase Inhibition Data for this compound
| This compound Concentration (nM) | Log [this compound] | Average Initial Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | - | 500 | 0 |
| 1 | 0 | 450 | 10 |
| 10 | 1 | 300 | 40 |
| 50 | 1.7 | 255 | 49 |
| 100 | 2 | 125 | 75 |
| 500 | 2.7 | 50 | 90 |
| 1000 | 3 | 25 | 95 |
Table 2: Summary of this compound Inhibitory Potency (Hypothetical)
| Enzyme Target | IC₅₀ (nM) |
| ADAMTS-4 | 85 |
| ADAMTS-5 | 60 |
Visualizations
Caption: Experimental workflow for measuring aggrecanase activity.
References
Application Notes and Protocols: Measuring Aggrecanase Activity and Evaluating Inhibitors such as Agg-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggrecanases, a group of enzymes belonging to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, are key players in the degradation of aggrecan, the major proteoglycan in articular cartilage.[1] Elevated aggrecanase activity, particularly from ADAMTS-4 and ADAMTS-5, is implicated in the pathology of osteoarthritis, making these enzymes significant targets for therapeutic intervention.[2] The development of potent and specific inhibitors of aggrecanases is a crucial area of research in the pursuit of disease-modifying osteoarthritis drugs.
This document provides detailed protocols for measuring aggrecanase activity using a sensitive and continuous fluorogenic assay. Furthermore, it outlines the procedure for evaluating the potency of inhibitors, using Agg-523 as a representative example of a test compound. This compound is an investigational inhibitor of aggrecanase.
Principle of Aggrecanase Activity Measurement
A widely used method for the continuous measurement of aggrecanase activity is the Förster Resonance Energy Transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate that mimics the aggrecanase cleavage site in aggrecan.[4] The peptide is labeled with a fluorophore and a quencher molecule.[1] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[1] Upon cleavage of the peptide by an aggrecanase, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[1][4]
Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Recombinant Human ADAMTS-4 | R&D Systems | Source of aggrecanase activity |
| Recombinant Human ADAMTS-5 | R&D Systems | Source of aggrecanase activity |
| Fluorogenic Aggrecanase Substrate | AnaSpec, Inc. | FRET-based substrate for activity measurement |
| Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) | Sigma-Aldrich | Provides optimal conditions for enzyme activity |
| This compound | In-house synthesis or custom order | Test inhibitor |
| DMSO | Sigma-Aldrich | Solvent for inhibitor |
| 96-well black microplates | Corning | Low-fluorescence plates for assay |
| Fluorescence microplate reader | Molecular Devices or equivalent | Detection of fluorescence signal |
Experimental Protocols
Protocol 1: Measurement of Aggrecanase Activity
This protocol describes the measurement of the enzymatic activity of recombinant ADAMTS-4 or ADAMTS-5.
-
Prepare Assay Buffer: Prepare a sufficient volume of assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare Enzyme Solution: Dilute the recombinant aggrecanase (ADAMTS-4 or ADAMTS-5) to the desired concentration in assay buffer. The final concentration will need to be optimized for the specific enzyme lot and substrate, but a starting point is typically in the low nanomolar range.
-
Prepare Substrate Solution: Dilute the fluorogenic aggrecanase substrate to the desired concentration in assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the enzyme, which can be determined experimentally.
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair of the substrate (e.g., excitation at 490 nm and emission at 520 nm for a 5-FAM/TAMRA pair).[1]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀) for this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to generate a range of concentrations. It is important to maintain a constant final concentration of DMSO in all wells (typically ≤1%).
-
Set up the Assay Plate:
-
Add 40 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of each this compound dilution to the respective wells.
-
Include a "no inhibitor" control (vehicle control) by adding 10 µL of assay buffer containing the same final concentration of DMSO.
-
Include a "no enzyme" control by adding 50 µL of assay buffer.
-
-
Pre-incubation: Add 25 µL of the diluted aggrecanase solution to all wells except the "no enzyme" control. Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements as described in Protocol 1, step 6 and 7.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each inhibitor concentration as described in Protocol 1, step 8.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Aggrecanase Inhibition Data for this compound
| This compound Concentration (nM) | Log [this compound] | Average Initial Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | - | 500 | 0 |
| 1 | 0 | 450 | 10 |
| 10 | 1 | 300 | 40 |
| 50 | 1.7 | 255 | 49 |
| 100 | 2 | 125 | 75 |
| 500 | 2.7 | 50 | 90 |
| 1000 | 3 | 25 | 95 |
Table 2: Summary of this compound Inhibitory Potency (Hypothetical)
| Enzyme Target | IC₅₀ (nM) |
| ADAMTS-4 | 85 |
| ADAMTS-5 | 60 |
Visualizations
Caption: Experimental workflow for measuring aggrecanase activity.
References
Application Notes: Immunohistochemical Analysis of Agg-523 Treated Tissue
Introduction
Agg-523 is a selective, reversible inhibitor of ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), two key enzymes implicated in the degradation of aggrecan in articular cartilage.[1][2] Aggrecan is a major proteoglycan component of the cartilage extracellular matrix, responsible for its compressive stiffness. In osteoarthritis, the accelerated degradation of aggrecan by aggrecanases is a primary event leading to cartilage erosion and joint failure.[2] By inhibiting ADAMTS-4 and ADAMTS-5, this compound is being investigated as a potential disease-modifying therapeutic agent for osteoarthritis.[1][2]
Immunohistochemistry (IHC) is a valuable technique to visualize the in situ effects of this compound on cartilage tissue. Specifically, IHC can be employed to assess the preservation of aggrecan within the cartilage matrix of treated samples compared to untreated controls. This application note provides a detailed protocol for the immunohistochemical staining of aggrecan in formalin-fixed, paraffin-embedded (FFPE) cartilage tissue that has been treated with this compound.
Principle of the Method
This protocol utilizes an anti-aggrecan antibody to detect the presence and localization of aggrecan in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by enzymatic antigen retrieval to unmask the epitope. A primary antibody specific to aggrecan is then applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The intensity and distribution of the staining can be qualitatively and quantitatively analyzed to determine the effect of this compound treatment on aggrecan content.
Quantitative Data Presentation
The following table presents hypothetical data from an immunohistochemical analysis of cartilage explants treated with this compound. The data illustrates the potential chondroprotective effect of this compound by showing increased aggrecan preservation.
| Treatment Group | Concentration (µM) | Percentage of Aggrecan Positive Area (%) | Mean Staining Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 45.2 ± 5.8 | 1.2 ± 0.3 |
| This compound | 1 | 68.5 ± 6.2 | 2.5 ± 0.4 |
| This compound | 10 | 85.1 ± 4.9 | 3.8 ± 0.5 |
Data are presented as mean ± standard deviation. Staining intensity was scored on a scale of 0 (no staining) to 4 (intense staining).
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of osteoarthritis. In an osteoarthritic joint, pro-inflammatory cytokines such as IL-1β stimulate chondrocytes to produce and activate ADAMTS-5. ADAMTS-5 then degrades aggrecan in the extracellular matrix, leading to cartilage breakdown. This compound directly inhibits the enzymatic activity of ADAMTS-5, thereby preventing aggrecan degradation and preserving the cartilage matrix.
Caption: Mechanism of action of this compound in inhibiting ADAMTS-5 mediated aggrecan degradation.
Experimental Protocol
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) cartilage tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen retrieval solution: Hyaluronidase (e.g., Sigma-Aldrich, H3506) in PBS[3]
-
Endogenous peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Aggrecan polyclonal antibody (e.g., Millipore, AB1031), diluted in blocking buffer[3]
-
Secondary antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunohistochemical Staining:
-
Immerse slides in endogenous peroxidase blocking solution for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS for 2 x 5 minutes.
-
Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary anti-aggrecan antibody at an optimized dilution (e.g., 1:200).[3]
-
Incubate overnight at 4°C in a humidified chamber.[3]
-
The next day, rinse slides in PBS for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature in a humidified chamber.
-
Rinse slides in PBS for 3 x 5 minutes.
-
Prepare and apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[3]
-
Rinse gently with running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. Aggrecan staining will appear as a brown precipitate in the cartilage extracellular matrix. The nucleus will be counterstained blue by hematoxylin.
-
For quantitative analysis, capture images and use image analysis software to measure the percentage of the stained area and the staining intensity.
-
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for aggrecan staining in cartilage tissue.
Caption: Immunohistochemistry workflow for aggrecan detection.
References
Application Notes: Immunohistochemical Analysis of Agg-523 Treated Tissue
Introduction
Agg-523 is a selective, reversible inhibitor of ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), two key enzymes implicated in the degradation of aggrecan in articular cartilage.[1][2] Aggrecan is a major proteoglycan component of the cartilage extracellular matrix, responsible for its compressive stiffness. In osteoarthritis, the accelerated degradation of aggrecan by aggrecanases is a primary event leading to cartilage erosion and joint failure.[2] By inhibiting ADAMTS-4 and ADAMTS-5, this compound is being investigated as a potential disease-modifying therapeutic agent for osteoarthritis.[1][2]
Immunohistochemistry (IHC) is a valuable technique to visualize the in situ effects of this compound on cartilage tissue. Specifically, IHC can be employed to assess the preservation of aggrecan within the cartilage matrix of treated samples compared to untreated controls. This application note provides a detailed protocol for the immunohistochemical staining of aggrecan in formalin-fixed, paraffin-embedded (FFPE) cartilage tissue that has been treated with this compound.
Principle of the Method
This protocol utilizes an anti-aggrecan antibody to detect the presence and localization of aggrecan in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by enzymatic antigen retrieval to unmask the epitope. A primary antibody specific to aggrecan is then applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen. The intensity and distribution of the staining can be qualitatively and quantitatively analyzed to determine the effect of this compound treatment on aggrecan content.
Quantitative Data Presentation
The following table presents hypothetical data from an immunohistochemical analysis of cartilage explants treated with this compound. The data illustrates the potential chondroprotective effect of this compound by showing increased aggrecan preservation.
| Treatment Group | Concentration (µM) | Percentage of Aggrecan Positive Area (%) | Mean Staining Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 45.2 ± 5.8 | 1.2 ± 0.3 |
| This compound | 1 | 68.5 ± 6.2 | 2.5 ± 0.4 |
| This compound | 10 | 85.1 ± 4.9 | 3.8 ± 0.5 |
Data are presented as mean ± standard deviation. Staining intensity was scored on a scale of 0 (no staining) to 4 (intense staining).
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of osteoarthritis. In an osteoarthritic joint, pro-inflammatory cytokines such as IL-1β stimulate chondrocytes to produce and activate ADAMTS-5. ADAMTS-5 then degrades aggrecan in the extracellular matrix, leading to cartilage breakdown. This compound directly inhibits the enzymatic activity of ADAMTS-5, thereby preventing aggrecan degradation and preserving the cartilage matrix.
Caption: Mechanism of action of this compound in inhibiting ADAMTS-5 mediated aggrecan degradation.
Experimental Protocol
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) cartilage tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen retrieval solution: Hyaluronidase (B3051955) (e.g., Sigma-Aldrich, H3506) in PBS[3]
-
Endogenous peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Aggrecan polyclonal antibody (e.g., Millipore, AB1031), diluted in blocking buffer[3]
-
Secondary antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunohistochemical Staining:
-
Immerse slides in endogenous peroxidase blocking solution for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS for 2 x 5 minutes.
-
Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary anti-aggrecan antibody at an optimized dilution (e.g., 1:200).[3]
-
Incubate overnight at 4°C in a humidified chamber.[3]
-
The next day, rinse slides in PBS for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature in a humidified chamber.
-
Rinse slides in PBS for 3 x 5 minutes.
-
Prepare and apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[3]
-
Rinse gently with running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. Aggrecan staining will appear as a brown precipitate in the cartilage extracellular matrix. The nucleus will be counterstained blue by hematoxylin.
-
For quantitative analysis, capture images and use image analysis software to measure the percentage of the stained area and the staining intensity.
-
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for aggrecan staining in cartilage tissue.
Caption: Immunohistochemistry workflow for aggrecan detection.
References
Application Notes and Protocols for Agg-523 in Cartilage Explant Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523 is a potent and selective, reversible, non-hydroxamate, zinc-binding inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5).[1] These enzymes are key mediators in the degradation of aggrecan, a major component of the cartilage extracellular matrix. The depletion of aggrecan is an early event in the pathogenesis of osteoarthritis (OA), making ADAMTS-4 and ADAMTS-5 significant therapeutic targets.[2] this compound has been investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD).[1]
These application notes provide a comprehensive guide for the use of this compound in cartilage explant culture models, a critical ex vivo system for studying cartilage pathobiology and evaluating the efficacy of potential therapeutic agents.
Mechanism of Action
ADAMTS-4 and ADAMTS-5 are zinc-dependent metalloproteinases that cleave aggrecan at specific sites within its interglobular domain, leading to the loss of glycosaminoglycan (GAG) chains and compromising the biomechanical properties of cartilage. This compound acts by binding to the zinc ion in the active site of these enzymes, thereby inhibiting their catalytic activity and preventing aggrecan degradation.
Data Presentation
While specific preclinical data on this compound's efficacy in cartilage explant cultures is not publicly available due to its development being discontinued (B1498344) after Phase I trials, the following tables present representative data from a mechanistically similar selective ADAMTS-5 inhibitor, GLPG1972/S201086. This data is intended to provide researchers with an expected range of activity and a framework for designing their own experiments with this compound or other ADAMTS inhibitors.
Table 1: Inhibition of Glycosaminoglycan (GAG) Release in Mouse Cartilage Explants by a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086)
| Compound Concentration (µM) | Mean GAG Release Inhibition (%) | Standard Deviation (%) |
| 0.1 | 15 | 5 |
| 1 | 55 | 8 |
| 10 | 95 | 4 |
Data is representative and based on studies with a similar selective ADAMTS-5 inhibitor, GLPG1972/S201086.
Table 2: IC50 Values of a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086) in Biochemical and Cartilage Explant Assays
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human ADAMTS-5 | 19 |
| Biochemical Assay | Recombinant Human ADAMTS-4 | 156 |
| Mouse Cartilage Explant Assay | GAG Release Inhibition | < 1500 |
Data is representative and based on studies with a similar selective ADAMTS-5 inhibitor, GLPG1972/S201086.[3] A notable shift in potency is often observed between biochemical and cell- or tissue-based assays, likely due to factors such as cell permeability and protein binding.
Experimental Protocols
Protocol 1: Cartilage Explant Culture and Treatment with this compound
This protocol details the procedure for establishing cartilage explant cultures and treating them with this compound to assess its inhibitory effect on GAG release.
Materials:
-
Articular cartilage (e.g., from bovine or porcine joints)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant human Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile surgical instruments (scalpel, forceps)
-
Biopsy punch (e.g., 3 mm diameter)
-
24-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cartilage Explant Preparation:
-
Aseptically dissect articular cartilage from the femoral condyles or tibial plateau of a fresh joint.
-
Using a sterile biopsy punch, create full-thickness cartilage explants.
-
Wash the explants three times with sterile DMEM containing Penicillin-Streptomycin.
-
Place one explant into each well of a 24-well culture plate.
-
-
Explant Culture and Stimulation:
-
Culture the explants for 24-48 hours in DMEM supplemented with 10% FBS and Penicillin-Streptomycin to allow for equilibration.
-
After equilibration, replace the medium with serum-free DMEM for 24 hours.
-
To induce cartilage degradation, add IL-1α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) to the serum-free medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound-containing medium to the stimulated cartilage explants. Include appropriate controls:
-
Vehicle control (medium with IL-1 and DMSO)
-
Unstimulated control (medium without IL-1 or this compound)
-
-
-
Incubation and Sample Collection:
-
Incubate the culture plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3-7 days).
-
At the end of the incubation period, collect the culture medium from each well for GAG analysis.
-
The cartilage explants can be harvested for histological analysis or biochemical assays (e.g., to measure remaining GAG content).
-
Protocol 2: Quantification of Glycosaminoglycan (GAG) Release
The amount of GAG released into the culture medium is a direct measure of aggrecan degradation. The dimethylmethylene blue (DMMB) assay is a common and reliable method for this quantification.
Materials:
-
Culture medium collected from explant cultures
-
DMMB dye solution
-
Chondroitin (B13769445) sulfate (B86663) (for standard curve)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of chondroitin sulfate in DMEM to generate a standard curve.
-
-
DMMB Assay:
-
Add a small volume of the collected culture medium and the standards to the wells of a 96-well plate.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at a wavelength of 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
-
Express the results as the percentage of GAG release inhibited by this compound compared to the vehicle-treated, IL-1 stimulated control.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating this compound in cartilage explants.
Caption: IL-1β signaling and the inhibitory action of this compound.
Caption: Key pathways regulating ADAMTS-5 expression in chondrocytes.
References
Application Notes and Protocols for Agg-523 in Cartilage Explant Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agg-523 is a potent and selective, reversible, non-hydroxamate, zinc-binding inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5).[1] These enzymes are key mediators in the degradation of aggrecan, a major component of the cartilage extracellular matrix. The depletion of aggrecan is an early event in the pathogenesis of osteoarthritis (OA), making ADAMTS-4 and ADAMTS-5 significant therapeutic targets.[2] this compound has been investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD).[1]
These application notes provide a comprehensive guide for the use of this compound in cartilage explant culture models, a critical ex vivo system for studying cartilage pathobiology and evaluating the efficacy of potential therapeutic agents.
Mechanism of Action
ADAMTS-4 and ADAMTS-5 are zinc-dependent metalloproteinases that cleave aggrecan at specific sites within its interglobular domain, leading to the loss of glycosaminoglycan (GAG) chains and compromising the biomechanical properties of cartilage. This compound acts by binding to the zinc ion in the active site of these enzymes, thereby inhibiting their catalytic activity and preventing aggrecan degradation.
Data Presentation
While specific preclinical data on this compound's efficacy in cartilage explant cultures is not publicly available due to its development being discontinued after Phase I trials, the following tables present representative data from a mechanistically similar selective ADAMTS-5 inhibitor, GLPG1972/S201086. This data is intended to provide researchers with an expected range of activity and a framework for designing their own experiments with this compound or other ADAMTS inhibitors.
Table 1: Inhibition of Glycosaminoglycan (GAG) Release in Mouse Cartilage Explants by a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086)
| Compound Concentration (µM) | Mean GAG Release Inhibition (%) | Standard Deviation (%) |
| 0.1 | 15 | 5 |
| 1 | 55 | 8 |
| 10 | 95 | 4 |
Data is representative and based on studies with a similar selective ADAMTS-5 inhibitor, GLPG1972/S201086.
Table 2: IC50 Values of a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086) in Biochemical and Cartilage Explant Assays
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human ADAMTS-5 | 19 |
| Biochemical Assay | Recombinant Human ADAMTS-4 | 156 |
| Mouse Cartilage Explant Assay | GAG Release Inhibition | < 1500 |
Data is representative and based on studies with a similar selective ADAMTS-5 inhibitor, GLPG1972/S201086.[3] A notable shift in potency is often observed between biochemical and cell- or tissue-based assays, likely due to factors such as cell permeability and protein binding.
Experimental Protocols
Protocol 1: Cartilage Explant Culture and Treatment with this compound
This protocol details the procedure for establishing cartilage explant cultures and treating them with this compound to assess its inhibitory effect on GAG release.
Materials:
-
Articular cartilage (e.g., from bovine or porcine joints)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant human Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β)
-
Dimethyl sulfoxide (DMSO)
-
Sterile surgical instruments (scalpel, forceps)
-
Biopsy punch (e.g., 3 mm diameter)
-
24-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cartilage Explant Preparation:
-
Aseptically dissect articular cartilage from the femoral condyles or tibial plateau of a fresh joint.
-
Using a sterile biopsy punch, create full-thickness cartilage explants.
-
Wash the explants three times with sterile DMEM containing Penicillin-Streptomycin.
-
Place one explant into each well of a 24-well culture plate.
-
-
Explant Culture and Stimulation:
-
Culture the explants for 24-48 hours in DMEM supplemented with 10% FBS and Penicillin-Streptomycin to allow for equilibration.
-
After equilibration, replace the medium with serum-free DMEM for 24 hours.
-
To induce cartilage degradation, add IL-1α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) to the serum-free medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound-containing medium to the stimulated cartilage explants. Include appropriate controls:
-
Vehicle control (medium with IL-1 and DMSO)
-
Unstimulated control (medium without IL-1 or this compound)
-
-
-
Incubation and Sample Collection:
-
Incubate the culture plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3-7 days).
-
At the end of the incubation period, collect the culture medium from each well for GAG analysis.
-
The cartilage explants can be harvested for histological analysis or biochemical assays (e.g., to measure remaining GAG content).
-
Protocol 2: Quantification of Glycosaminoglycan (GAG) Release
The amount of GAG released into the culture medium is a direct measure of aggrecan degradation. The dimethylmethylene blue (DMMB) assay is a common and reliable method for this quantification.
Materials:
-
Culture medium collected from explant cultures
-
DMMB dye solution
-
Chondroitin sulfate (for standard curve)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of chondroitin sulfate in DMEM to generate a standard curve.
-
-
DMMB Assay:
-
Add a small volume of the collected culture medium and the standards to the wells of a 96-well plate.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at a wavelength of 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
-
Express the results as the percentage of GAG release inhibited by this compound compared to the vehicle-treated, IL-1 stimulated control.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating this compound in cartilage explants.
Caption: IL-1β signaling and the inhibitory action of this compound.
Caption: Key pathways regulating ADAMTS-5 expression in chondrocytes.
References
Troubleshooting & Optimization
Common issues with Agg-523 experiments
Welcome to the technical support center for Agg-523, a selective inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of aggrecanases, specifically ADAMTS-4 and ADAMTS-5. In the context of osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce these enzymes. Aggrecanases are key metalloproteinases responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix (ECM).[1][2][3] By inhibiting these enzymes, this compound is designed to prevent the breakdown of aggrecan, thereby preserving cartilage integrity and potentially slowing the progression of osteoarthritis.
Q2: What are the key signaling pathways involved in aggrecanase activity that this compound may indirectly influence?
A2: The expression and activity of aggrecanases in chondrocytes are regulated by several pro-inflammatory signaling pathways. Key pathways include the NF-κB, MAPK (ERK, JNK, p38), and Wnt/β-catenin signaling cascades.[4] These pathways are often activated by cytokines such as IL-1β, leading to the upregulation of ADAMTS-4 and ADAMTS-5. By inhibiting the enzymatic activity of aggrecanases, this compound acts downstream of these signaling events to prevent cartilage degradation.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the specific assay system. For initial experiments, a dose-response curve is recommended. Based on typical activities of small molecule aggrecanase inhibitors, a starting range of 10 nM to 10 µM is advisable for cell-free and cell-based assays.
Q4: Can this compound be used in both cell-free and cell-based assays?
A4: Yes, this compound is designed for use in both cell-free enzymatic assays and cell-based models of cartilage degradation. It is important to note that the IC50 value may be higher in cell-based assays, particularly in cartilage explant models, compared to purified enzyme assays.[2] This is likely due to factors such as cell permeability, protein binding, and competition with the high concentration of aggrecan in the tissue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibition in Cell-Free Assay | 1. Incorrect Reagent Concentration: Enzyme or substrate concentration is outside the optimal range for the assay. 2. Inactive this compound: Improper storage or handling of the compound. 3. Assay Conditions: Suboptimal buffer pH, temperature, or incubation time.[5][6] 4. Incorrect Wavelength Reading: Plate reader set to the wrong excitation/emission wavelengths for a fluorescence-based assay.[6] | 1. Verify the concentrations of all reagents and perform a standard curve. 2. Ensure this compound is stored as recommended and prepare fresh solutions. 3. Optimize assay conditions according to the protocol. Ensure assay buffer is at room temperature.[6] 4. Confirm the plate reader settings match the assay requirements. |
| Reduced Efficacy in Cartilage Explant Assays | 1. Tissue Penetration: this compound may have limited penetration into the dense cartilage matrix. 2. Protein Binding: The compound may bind to other proteins in the extracellular matrix or culture medium. 3. Competition with Substrate: High local concentration of aggrecan in the explant competes with the inhibitor.[2] | 1. Increase the incubation time to allow for better tissue penetration. 2. Consider using a serum-free or low-serum medium during the treatment period. 3. A higher concentration of this compound may be required compared to cell-free assays. Perform a dose-response experiment to determine the optimal concentration for your explant model. |
| High Background Signal in ELISA-Based Assays | 1. Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or reagents. 2. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 3. Cross-reactivity: The neoepitope antibody may have some cross-reactivity with the undigested substrate.[7] | 1. Increase the number of wash steps and ensure thorough washing of each well. 2. Include a blocking step and optimize antibody concentrations. 3. Run a control with the undigested substrate to determine the level of background signal. |
| Inconsistent Results Between Experiments | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.[5] 2. Reagent Variability: Use of different batches of reagents or improperly stored components. 3. Cell Culture Conditions: Variations in cell passage number, seeding density, or stimulation conditions. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible.[6] 2. Use reagents from the same kit or batch for a set of experiments. Store all components as recommended. 3. Maintain consistent cell culture practices. |
Quantitative Data Summary
The following tables provide representative data for this compound in typical experimental settings. Please note that these are example data and actual results may vary.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Assay Type | Substrate | IC50 (nM) |
| Recombinant Human ADAMTS-4 | FRET-based | Fluorescent Peptide | 55 |
| Recombinant Human ADAMTS-5 | FRET-based | Fluorescent Peptide | 25 |
| Recombinant Human MMP-13 | FRET-based | Fluorescent Peptide | >10,000 |
Table 2: Efficacy of this compound in a Cell-Based Assay
| Model System | Stimulation | Endpoint | IC50 (µM) |
| Human Chondrocyte Monolayer | IL-1β (10 ng/mL) | Aggrecan Fragment Release (ELISA) | 0.8 |
| Bovine Cartilage Explants | IL-1β (10 ng/mL) | GAG Release (DMMB Assay) | 2.5 |
Experimental Protocols
Protocol 1: Cell-Free Aggrecanase Inhibition Assay (FRET-based)
This protocol describes a method to determine the IC50 of this compound against recombinant human ADAMTS-4 or ADAMTS-5 using a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a solution of recombinant human ADAMTS-4 or ADAMTS-5 in assay buffer.
-
Prepare a solution of the FRET peptide substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a black 96-well microplate.
-
Add 40 µL of the enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cartilage Explant Culture and GAG Release Assay
This protocol outlines a method to assess the ability of this compound to prevent IL-1β-induced glycosaminoglycan (GAG) release from cartilage explants.
-
Cartilage Explant Culture:
-
Harvest full-thickness articular cartilage from a suitable source (e.g., bovine knee joints) and create explant discs (e.g., 3 mm diameter).
-
Place individual explants in a 96-well plate with culture medium (e.g., DMEM/F12 with 10% FBS) and allow them to equilibrate for 24-48 hours.
-
Replace the medium with serum-free medium for 24 hours.
-
-
Treatment:
-
Prepare treatment media containing IL-1β (e.g., 10 ng/mL) and varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include appropriate vehicle (DMSO) and unstimulated controls.
-
Replace the medium in the wells with the treatment media.
-
Culture the explants for a defined period (e.g., 72 hours).
-
-
GAG Release Assay (DMMB Assay):
-
Collect the culture medium from each well at the end of the treatment period.
-
Add DMMB (1,9-dimethylmethylene blue) dye solution to the collected media and to a standard curve of chondroitin (B13769445) sulfate.
-
Measure the absorbance at 525 nm.
-
Calculate the concentration of GAGs released into the medium based on the standard curve.
-
-
Data Analysis:
-
Normalize the GAG release to the wet weight of the cartilage explant.
-
Calculate the percentage inhibition of IL-1β-induced GAG release for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Aggrecanase signaling pathway in osteoarthritis and the point of intervention for this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. mdpi.com [mdpi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Agg-523 experiments
Welcome to the technical support center for Agg-523, a selective inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of aggrecanases, specifically ADAMTS-4 and ADAMTS-5. In the context of osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce these enzymes. Aggrecanases are key metalloproteinases responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix (ECM).[1][2][3] By inhibiting these enzymes, this compound is designed to prevent the breakdown of aggrecan, thereby preserving cartilage integrity and potentially slowing the progression of osteoarthritis.
Q2: What are the key signaling pathways involved in aggrecanase activity that this compound may indirectly influence?
A2: The expression and activity of aggrecanases in chondrocytes are regulated by several pro-inflammatory signaling pathways. Key pathways include the NF-κB, MAPK (ERK, JNK, p38), and Wnt/β-catenin signaling cascades.[4] These pathways are often activated by cytokines such as IL-1β, leading to the upregulation of ADAMTS-4 and ADAMTS-5. By inhibiting the enzymatic activity of aggrecanases, this compound acts downstream of these signaling events to prevent cartilage degradation.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the specific assay system. For initial experiments, a dose-response curve is recommended. Based on typical activities of small molecule aggrecanase inhibitors, a starting range of 10 nM to 10 µM is advisable for cell-free and cell-based assays.
Q4: Can this compound be used in both cell-free and cell-based assays?
A4: Yes, this compound is designed for use in both cell-free enzymatic assays and cell-based models of cartilage degradation. It is important to note that the IC50 value may be higher in cell-based assays, particularly in cartilage explant models, compared to purified enzyme assays.[2] This is likely due to factors such as cell permeability, protein binding, and competition with the high concentration of aggrecan in the tissue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibition in Cell-Free Assay | 1. Incorrect Reagent Concentration: Enzyme or substrate concentration is outside the optimal range for the assay. 2. Inactive this compound: Improper storage or handling of the compound. 3. Assay Conditions: Suboptimal buffer pH, temperature, or incubation time.[5][6] 4. Incorrect Wavelength Reading: Plate reader set to the wrong excitation/emission wavelengths for a fluorescence-based assay.[6] | 1. Verify the concentrations of all reagents and perform a standard curve. 2. Ensure this compound is stored as recommended and prepare fresh solutions. 3. Optimize assay conditions according to the protocol. Ensure assay buffer is at room temperature.[6] 4. Confirm the plate reader settings match the assay requirements. |
| Reduced Efficacy in Cartilage Explant Assays | 1. Tissue Penetration: this compound may have limited penetration into the dense cartilage matrix. 2. Protein Binding: The compound may bind to other proteins in the extracellular matrix or culture medium. 3. Competition with Substrate: High local concentration of aggrecan in the explant competes with the inhibitor.[2] | 1. Increase the incubation time to allow for better tissue penetration. 2. Consider using a serum-free or low-serum medium during the treatment period. 3. A higher concentration of this compound may be required compared to cell-free assays. Perform a dose-response experiment to determine the optimal concentration for your explant model. |
| High Background Signal in ELISA-Based Assays | 1. Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or reagents. 2. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 3. Cross-reactivity: The neoepitope antibody may have some cross-reactivity with the undigested substrate.[7] | 1. Increase the number of wash steps and ensure thorough washing of each well. 2. Include a blocking step and optimize antibody concentrations. 3. Run a control with the undigested substrate to determine the level of background signal. |
| Inconsistent Results Between Experiments | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.[5] 2. Reagent Variability: Use of different batches of reagents or improperly stored components. 3. Cell Culture Conditions: Variations in cell passage number, seeding density, or stimulation conditions. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible.[6] 2. Use reagents from the same kit or batch for a set of experiments. Store all components as recommended. 3. Maintain consistent cell culture practices. |
Quantitative Data Summary
The following tables provide representative data for this compound in typical experimental settings. Please note that these are example data and actual results may vary.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Assay Type | Substrate | IC50 (nM) |
| Recombinant Human ADAMTS-4 | FRET-based | Fluorescent Peptide | 55 |
| Recombinant Human ADAMTS-5 | FRET-based | Fluorescent Peptide | 25 |
| Recombinant Human MMP-13 | FRET-based | Fluorescent Peptide | >10,000 |
Table 2: Efficacy of this compound in a Cell-Based Assay
| Model System | Stimulation | Endpoint | IC50 (µM) |
| Human Chondrocyte Monolayer | IL-1β (10 ng/mL) | Aggrecan Fragment Release (ELISA) | 0.8 |
| Bovine Cartilage Explants | IL-1β (10 ng/mL) | GAG Release (DMMB Assay) | 2.5 |
Experimental Protocols
Protocol 1: Cell-Free Aggrecanase Inhibition Assay (FRET-based)
This protocol describes a method to determine the IC50 of this compound against recombinant human ADAMTS-4 or ADAMTS-5 using a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a solution of recombinant human ADAMTS-4 or ADAMTS-5 in assay buffer.
-
Prepare a solution of the FRET peptide substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a black 96-well microplate.
-
Add 40 µL of the enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cartilage Explant Culture and GAG Release Assay
This protocol outlines a method to assess the ability of this compound to prevent IL-1β-induced glycosaminoglycan (GAG) release from cartilage explants.
-
Cartilage Explant Culture:
-
Harvest full-thickness articular cartilage from a suitable source (e.g., bovine knee joints) and create explant discs (e.g., 3 mm diameter).
-
Place individual explants in a 96-well plate with culture medium (e.g., DMEM/F12 with 10% FBS) and allow them to equilibrate for 24-48 hours.
-
Replace the medium with serum-free medium for 24 hours.
-
-
Treatment:
-
Prepare treatment media containing IL-1β (e.g., 10 ng/mL) and varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include appropriate vehicle (DMSO) and unstimulated controls.
-
Replace the medium in the wells with the treatment media.
-
Culture the explants for a defined period (e.g., 72 hours).
-
-
GAG Release Assay (DMMB Assay):
-
Collect the culture medium from each well at the end of the treatment period.
-
Add DMMB (1,9-dimethylmethylene blue) dye solution to the collected media and to a standard curve of chondroitin sulfate.
-
Measure the absorbance at 525 nm.
-
Calculate the concentration of GAGs released into the medium based on the standard curve.
-
-
Data Analysis:
-
Normalize the GAG release to the wet weight of the cartilage explant.
-
Calculate the percentage inhibition of IL-1β-induced GAG release for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Aggrecanase signaling pathway in osteoarthritis and the point of intervention for this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. mdpi.com [mdpi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Agg-523
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot issues related to the insolubility of Agg-523 in media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture media?
There are several potential reasons for this compound to precipitate out of solution in your cell culture media. One common issue is that the concentration of the organic solvent, such as DMSO, used to dissolve this compound may be too low in the final media preparation, causing the compound to crash out.[1] Additionally, components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2] It is also possible that the pH of the media is not optimal for keeping this compound in solution.[2][3]
Q2: I observed a precipitate in my media after adding this compound. What should I do?
If you observe a precipitate, it is crucial to determine if it is the compound or a media component.[4] You can try to warm the media to 37°C and swirl it to see if the precipitate dissolves.[4] If it remains, it is best to discard the media and prepare a fresh solution.[4] Consider preparing a more concentrated stock solution of this compound in an appropriate solvent and then diluting it further in the media to achieve the desired final concentration while minimizing the risk of precipitation.
Q3: Can I adjust the pH of my media to improve the solubility of this compound?
Yes, altering the pH of the media can sometimes enhance the solubility of a compound.[2][3] However, it is critical to consider the impact of pH changes on your cells, as significant deviations from the physiological range can be toxic. Any adjustments should be made carefully and the final pH of the complete media should be verified before use.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the cell culture media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility.
-
Troubleshooting Steps:
-
Increase the concentration of your this compound stock solution in the organic solvent.
-
When preparing the final media, add the concentrated stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.
-
If solubility issues persist, consider using a different solvent or a co-solvent system.[5][6]
-
Issue 2: A precipitate forms in the media after a period of incubation.
-
Possible Cause: this compound may be unstable in the aqueous environment of the cell culture media over time, or it could be interacting with media components.
-
Troubleshooting Steps:
-
Prepare fresh this compound-containing media immediately before each experiment.
-
Evaluate the composition of your media to identify any components that might be interacting with this compound.[2]
-
Consider using a simplified, serum-free media for your experiments if compatible with your cell line.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture media to 37°C in a water bath.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value | Solvent |
| This compound Solubility | ||
| In DMSO | >100 mM | Dimethyl sulfoxide |
| In Ethanol | 25 mM | Ethanol |
| In PBS (pH 7.4) | <1 µM | Phosphate-Buffered Saline |
| Recommended Working Conditions | ||
| Maximum Final DMSO Concentration | < 0.5% | In cell culture media |
| Recommended Stock Concentration | 10-50 mM | In DMSO |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. adl.usm.my [adl.usm.my]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Agg-523
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot issues related to the insolubility of Agg-523 in media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture media?
There are several potential reasons for this compound to precipitate out of solution in your cell culture media. One common issue is that the concentration of the organic solvent, such as DMSO, used to dissolve this compound may be too low in the final media preparation, causing the compound to crash out.[1] Additionally, components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2] It is also possible that the pH of the media is not optimal for keeping this compound in solution.[2][3]
Q2: I observed a precipitate in my media after adding this compound. What should I do?
If you observe a precipitate, it is crucial to determine if it is the compound or a media component.[4] You can try to warm the media to 37°C and swirl it to see if the precipitate dissolves.[4] If it remains, it is best to discard the media and prepare a fresh solution.[4] Consider preparing a more concentrated stock solution of this compound in an appropriate solvent and then diluting it further in the media to achieve the desired final concentration while minimizing the risk of precipitation.
Q3: Can I adjust the pH of my media to improve the solubility of this compound?
Yes, altering the pH of the media can sometimes enhance the solubility of a compound.[2][3] However, it is critical to consider the impact of pH changes on your cells, as significant deviations from the physiological range can be toxic. Any adjustments should be made carefully and the final pH of the complete media should be verified before use.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the cell culture media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility.
-
Troubleshooting Steps:
-
Increase the concentration of your this compound stock solution in the organic solvent.
-
When preparing the final media, add the concentrated stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.
-
If solubility issues persist, consider using a different solvent or a co-solvent system.[5][6]
-
Issue 2: A precipitate forms in the media after a period of incubation.
-
Possible Cause: this compound may be unstable in the aqueous environment of the cell culture media over time, or it could be interacting with media components.
-
Troubleshooting Steps:
-
Prepare fresh this compound-containing media immediately before each experiment.
-
Evaluate the composition of your media to identify any components that might be interacting with this compound.[2]
-
Consider using a simplified, serum-free media for your experiments if compatible with your cell line.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture media to 37°C in a water bath.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value | Solvent |
| This compound Solubility | ||
| In DMSO | >100 mM | Dimethyl sulfoxide |
| In Ethanol | 25 mM | Ethanol |
| In PBS (pH 7.4) | <1 µM | Phosphate-Buffered Saline |
| Recommended Working Conditions | ||
| Maximum Final DMSO Concentration | < 0.5% | In cell culture media |
| Recommended Stock Concentration | 10-50 mM | In DMSO |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. adl.usm.my [adl.usm.my]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of Agg-523
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Agg-523, a selective inhibitor of ADAMTS-4 and ADAMTS-5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is an investigational drug designed as a selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) and ADAMTS-5. These enzymes are also known as aggrecanases, and they play a crucial role in the degradation of aggrecan, a key component of cartilage.[1] The inhibition of these enzymes is being explored as a therapeutic strategy for osteoarthritis.
Q2: What are the potential off-target effects of this compound?
While specific public data on the off-target profile of this compound is limited due to the discontinuation of its clinical development, a primary concern for this class of metalloproteinase inhibitors is the cross-reactivity with Matrix Metalloproteinases (MMPs). Broad-spectrum MMP inhibitors have been associated with dose-limiting musculoskeletal side effects in clinical trials. Therefore, assessing the selectivity of this compound against various MMPs is a critical step in any experimental investigation.
Q3: Why is inhibition of Matrix Metalloproteinases (MMPs) a concern?
MMPs are a family of zinc-dependent endopeptidases that are essential for the remodeling of the extracellular matrix. While some MMPs are involved in cartilage degradation and are considered therapeutic targets, others play vital roles in tissue homeostasis. Non-selective inhibition of MMPs can lead to a range of adverse effects, most notably a musculoskeletal syndrome characterized by joint stiffness, pain, and inflammation.
Q4: What in vitro observations might suggest off-target effects of this compound?
In cell-based assays, particularly with chondrocytes or synovial fibroblasts, the following observations could indicate off-target activity:
-
Unexpected changes in cell morphology or viability: This could suggest cytotoxicity mediated by the inhibition of essential MMPs or other cellular proteases.
-
Alterations in the expression or degradation of other extracellular matrix proteins: If you observe changes in collagen or other matrix components not primarily degraded by ADAMTS-4/5, it may point to off-target MMP inhibition.
-
Broad anti-inflammatory effects: While some level of anti-inflammatory action is expected, a very broad suppression of inflammatory pathways might suggest inhibition of other signaling molecules.
Q5: How can I experimentally determine the selectivity profile of this compound?
To assess the selectivity of this compound, it is recommended to perform a comprehensive in vitro protease screening assay. This typically involves testing the inhibitory activity of this compound against a panel of purified recombinant human proteases, including various ADAMTS family members and a broad range of MMPs. The half-maximal inhibitory concentrations (IC50) should be determined for each enzyme to quantify the selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cytotoxicity in Cell Culture | Off-target inhibition of essential cellular proteases. | Perform a dose-response curve to determine the cytotoxic concentration. Compare the cytotoxic concentration to the IC50 for ADAMTS-4/5. If they are close, consider using a lower, more selective concentration. Screen for apoptosis and necrosis markers. |
| Inconsistent Efficacy in Animal Models | Poor bioavailability, rapid metabolism, or off-target effects leading to compensatory mechanisms. | Conduct pharmacokinetic studies to determine the exposure of this compound in the target tissue. Analyze tissue samples for changes in the expression of other proteases (e.g., MMPs) that might be upregulated in response to ADAMTS inhibition. |
| Musculoskeletal Abnormalities in Animal Models (e.g., joint stiffness, inflammation) | Likely off-target inhibition of one or more MMPs. | Reduce the dose of this compound. Conduct a thorough histological analysis of the affected joints and surrounding tissues. Perform in vitro selectivity profiling to identify the specific MMPs that are being inhibited. |
| Discrepancies Between In Vitro and In Vivo Results | Differences in the enzymatic activity and regulation of ADAMTS and MMPs in a complex biological environment. | Utilize ex vivo models, such as cartilage explant cultures, to bridge the gap between in vitro and in vivo studies. In these models, the complex interactions of the extracellular matrix are better preserved. |
Quantitative Data Summary
Specific quantitative selectivity data for this compound against a broad panel of proteases are not publicly available. However, for a hypothetical selective ADAMTS inhibitor, the data might be presented as follows:
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-4 | 15 | 3x |
| ADAMTS-5 | 5 | 1x |
| MMP-1 | >10,000 | >2000x |
| MMP-2 | 8,500 | 1700x |
| MMP-3 | >10,000 | >2000x |
| MMP-7 | 9,000 | 1800x |
| MMP-8 | >10,000 | >2000x |
| MMP-9 | 7,500 | 1500x |
| MMP-13 | 500 | 100x |
| MMP-14 | >10,000 | >2000x |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human ADAMTS and MMP enzymes.
Materials:
-
Recombinant human ADAMTS-4, ADAMTS-5, and a panel of MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14).
-
Fluorogenic peptide substrates specific for each enzyme.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
96-well black microplates.
-
Fluorometric microplate reader.
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the this compound dilution.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessment of Musculoskeletal Off-Target Effects in a Rodent Model
Objective: To evaluate the potential for this compound to induce musculoskeletal side effects in a rodent model.
Materials:
-
Male Lewis rats (8-10 weeks old).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Positive control (a known broad-spectrum MMP inhibitor).
-
Standard laboratory animal housing and care facilities.
Method:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to treatment groups (vehicle, this compound at three dose levels, positive control).
-
Administer the compounds orally once daily for a period of 28 days.
-
Monitor the animals daily for clinical signs of toxicity, including changes in gait, posture, and joint swelling.
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major joints (e.g., knee, ankle) and surrounding tissues for histopathological examination. Pay close attention to signs of synovial hyperplasia, inflammation, and fibrosis.
Visualizations
Caption: Aggrecan degradation pathway and potential off-target inhibition of MMPs by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Potential off-target effects of Agg-523
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Agg-523, a selective inhibitor of ADAMTS-4 and ADAMTS-5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is an investigational drug designed as a selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) and ADAMTS-5. These enzymes are also known as aggrecanases, and they play a crucial role in the degradation of aggrecan, a key component of cartilage.[1] The inhibition of these enzymes is being explored as a therapeutic strategy for osteoarthritis.
Q2: What are the potential off-target effects of this compound?
While specific public data on the off-target profile of this compound is limited due to the discontinuation of its clinical development, a primary concern for this class of metalloproteinase inhibitors is the cross-reactivity with Matrix Metalloproteinases (MMPs). Broad-spectrum MMP inhibitors have been associated with dose-limiting musculoskeletal side effects in clinical trials. Therefore, assessing the selectivity of this compound against various MMPs is a critical step in any experimental investigation.
Q3: Why is inhibition of Matrix Metalloproteinases (MMPs) a concern?
MMPs are a family of zinc-dependent endopeptidases that are essential for the remodeling of the extracellular matrix. While some MMPs are involved in cartilage degradation and are considered therapeutic targets, others play vital roles in tissue homeostasis. Non-selective inhibition of MMPs can lead to a range of adverse effects, most notably a musculoskeletal syndrome characterized by joint stiffness, pain, and inflammation.
Q4: What in vitro observations might suggest off-target effects of this compound?
In cell-based assays, particularly with chondrocytes or synovial fibroblasts, the following observations could indicate off-target activity:
-
Unexpected changes in cell morphology or viability: This could suggest cytotoxicity mediated by the inhibition of essential MMPs or other cellular proteases.
-
Alterations in the expression or degradation of other extracellular matrix proteins: If you observe changes in collagen or other matrix components not primarily degraded by ADAMTS-4/5, it may point to off-target MMP inhibition.
-
Broad anti-inflammatory effects: While some level of anti-inflammatory action is expected, a very broad suppression of inflammatory pathways might suggest inhibition of other signaling molecules.
Q5: How can I experimentally determine the selectivity profile of this compound?
To assess the selectivity of this compound, it is recommended to perform a comprehensive in vitro protease screening assay. This typically involves testing the inhibitory activity of this compound against a panel of purified recombinant human proteases, including various ADAMTS family members and a broad range of MMPs. The half-maximal inhibitory concentrations (IC50) should be determined for each enzyme to quantify the selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cytotoxicity in Cell Culture | Off-target inhibition of essential cellular proteases. | Perform a dose-response curve to determine the cytotoxic concentration. Compare the cytotoxic concentration to the IC50 for ADAMTS-4/5. If they are close, consider using a lower, more selective concentration. Screen for apoptosis and necrosis markers. |
| Inconsistent Efficacy in Animal Models | Poor bioavailability, rapid metabolism, or off-target effects leading to compensatory mechanisms. | Conduct pharmacokinetic studies to determine the exposure of this compound in the target tissue. Analyze tissue samples for changes in the expression of other proteases (e.g., MMPs) that might be upregulated in response to ADAMTS inhibition. |
| Musculoskeletal Abnormalities in Animal Models (e.g., joint stiffness, inflammation) | Likely off-target inhibition of one or more MMPs. | Reduce the dose of this compound. Conduct a thorough histological analysis of the affected joints and surrounding tissues. Perform in vitro selectivity profiling to identify the specific MMPs that are being inhibited. |
| Discrepancies Between In Vitro and In Vivo Results | Differences in the enzymatic activity and regulation of ADAMTS and MMPs in a complex biological environment. | Utilize ex vivo models, such as cartilage explant cultures, to bridge the gap between in vitro and in vivo studies. In these models, the complex interactions of the extracellular matrix are better preserved. |
Quantitative Data Summary
Specific quantitative selectivity data for this compound against a broad panel of proteases are not publicly available. However, for a hypothetical selective ADAMTS inhibitor, the data might be presented as follows:
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-4 | 15 | 3x |
| ADAMTS-5 | 5 | 1x |
| MMP-1 | >10,000 | >2000x |
| MMP-2 | 8,500 | 1700x |
| MMP-3 | >10,000 | >2000x |
| MMP-7 | 9,000 | 1800x |
| MMP-8 | >10,000 | >2000x |
| MMP-9 | 7,500 | 1500x |
| MMP-13 | 500 | 100x |
| MMP-14 | >10,000 | >2000x |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human ADAMTS and MMP enzymes.
Materials:
-
Recombinant human ADAMTS-4, ADAMTS-5, and a panel of MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14).
-
Fluorogenic peptide substrates specific for each enzyme.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
96-well black microplates.
-
Fluorometric microplate reader.
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the this compound dilution.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessment of Musculoskeletal Off-Target Effects in a Rodent Model
Objective: To evaluate the potential for this compound to induce musculoskeletal side effects in a rodent model.
Materials:
-
Male Lewis rats (8-10 weeks old).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Positive control (a known broad-spectrum MMP inhibitor).
-
Standard laboratory animal housing and care facilities.
Method:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to treatment groups (vehicle, this compound at three dose levels, positive control).
-
Administer the compounds orally once daily for a period of 28 days.
-
Monitor the animals daily for clinical signs of toxicity, including changes in gait, posture, and joint swelling.
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major joints (e.g., knee, ankle) and surrounding tissues for histopathological examination. Pay close attention to signs of synovial hyperplasia, inflammation, and fibrosis.
Visualizations
Caption: Aggrecan degradation pathway and potential off-target inhibition of MMPs by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Reasons for Agg-523 clinical trial discontinuation
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trial of AGG-523. The content is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental planning and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the status of the this compound clinical trial?
A1: this compound, an investigational aggrecanase inhibitor, was evaluated in a Phase 1 clinical trial for the treatment of osteoarthritis (OA) and for its safety and tolerability in healthy volunteers.[1] The trial, identified as NCT00380900, has been completed.[1] Another Phase 1 study, NCT00454298, was also conducted to evaluate this compound in subjects with severe osteoarthritis requiring total knee replacement.[2][3]
Q2: Why was the this compound clinical trial discontinued (B1498344)?
A2: Specific reasons for the discontinuation of the this compound clinical development program have not been publicly disclosed by the sponsoring company. It is not uncommon for clinical trials to be discontinued or for the results to remain unpublished.[4]
Q3: What are the common reasons for the discontinuation of clinical trials for osteoarthritis?
A3: Clinical trials for osteoarthritis (OA), like those in other therapeutic areas, can be discontinued for various reasons. The most frequently reported reasons include a lack of effectiveness of the investigational drug and the occurrence of adverse events in participants.[5] Other factors can include administrative decisions, challenges with patient recruitment and retention, and funding issues.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and reversible inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[7] These enzymes are responsible for the degradation of aggrecan, a major component of cartilage.[3] By inhibiting these enzymes, this compound was investigated for its potential to slow down cartilage degradation in osteoarthritis.[8][9]
Data Presentation
As no quantitative data from the this compound clinical trial has been publicly released, the following table is a template that researchers can use to summarize and compare data from their own in-vitro or in-vivo experiments evaluating aggrecanase inhibitors.
| Parameter | Control Group | Treatment Group A (e.g., this compound low dose) | Treatment Group B (e.g., this compound high dose) | p-value |
| Aggrecan fragment levels (ng/mL) | ||||
| GAG release (% of total) | ||||
| Cartilage thickness (μm) | ||||
| Gene expression of ADAMTS5 (fold change) | ||||
| Inflammatory cytokine levels (pg/mL) |
Experimental Protocols
Detailed experimental protocols from the this compound clinical trial are not publicly available. Below is a generalized protocol for a common in-vitro assay used to screen for aggrecanase inhibitors, which researchers can adapt for their specific needs.
Protocol: In-Vitro Aggrecanase Activity Assay
-
Objective: To determine the inhibitory effect of a compound on the activity of recombinant human ADAMTS5.
-
Materials:
-
Recombinant human ADAMTS5
-
Fluorogenic aggrecan substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add 10 µL of the diluted compound or vehicle control to the wells of the microplate.
-
Add 70 µL of the assay buffer containing the recombinant ADAMTS5 to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the fluorogenic aggrecan substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using a suitable curve-fitting software.
-
Mandatory Visualizations
Caption: Signaling pathway of aggrecan degradation by ADAMTS5 and the inhibitory action of this compound.
Caption: Generalized workflow of a clinical trial, indicating potential points of discontinuation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. An observational analysis of discontinuation and non-publication of osteoarthritis trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barriers to participant retention in knee osteoarthritis clinical trials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discontinuation and nonpublication analysis of chronic pain randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medkoo.com [medkoo.com]
Reasons for Agg-523 clinical trial discontinuation
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trial of AGG-523. The content is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental planning and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the status of the this compound clinical trial?
A1: this compound, an investigational aggrecanase inhibitor, was evaluated in a Phase 1 clinical trial for the treatment of osteoarthritis (OA) and for its safety and tolerability in healthy volunteers.[1] The trial, identified as NCT00380900, has been completed.[1] Another Phase 1 study, NCT00454298, was also conducted to evaluate this compound in subjects with severe osteoarthritis requiring total knee replacement.[2][3]
Q2: Why was the this compound clinical trial discontinued?
A2: Specific reasons for the discontinuation of the this compound clinical development program have not been publicly disclosed by the sponsoring company. It is not uncommon for clinical trials to be discontinued or for the results to remain unpublished.[4]
Q3: What are the common reasons for the discontinuation of clinical trials for osteoarthritis?
A3: Clinical trials for osteoarthritis (OA), like those in other therapeutic areas, can be discontinued for various reasons. The most frequently reported reasons include a lack of effectiveness of the investigational drug and the occurrence of adverse events in participants.[5] Other factors can include administrative decisions, challenges with patient recruitment and retention, and funding issues.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and reversible inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[7] These enzymes are responsible for the degradation of aggrecan, a major component of cartilage.[3] By inhibiting these enzymes, this compound was investigated for its potential to slow down cartilage degradation in osteoarthritis.[8][9]
Data Presentation
As no quantitative data from the this compound clinical trial has been publicly released, the following table is a template that researchers can use to summarize and compare data from their own in-vitro or in-vivo experiments evaluating aggrecanase inhibitors.
| Parameter | Control Group | Treatment Group A (e.g., this compound low dose) | Treatment Group B (e.g., this compound high dose) | p-value |
| Aggrecan fragment levels (ng/mL) | ||||
| GAG release (% of total) | ||||
| Cartilage thickness (μm) | ||||
| Gene expression of ADAMTS5 (fold change) | ||||
| Inflammatory cytokine levels (pg/mL) |
Experimental Protocols
Detailed experimental protocols from the this compound clinical trial are not publicly available. Below is a generalized protocol for a common in-vitro assay used to screen for aggrecanase inhibitors, which researchers can adapt for their specific needs.
Protocol: In-Vitro Aggrecanase Activity Assay
-
Objective: To determine the inhibitory effect of a compound on the activity of recombinant human ADAMTS5.
-
Materials:
-
Recombinant human ADAMTS5
-
Fluorogenic aggrecan substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add 10 µL of the diluted compound or vehicle control to the wells of the microplate.
-
Add 70 µL of the assay buffer containing the recombinant ADAMTS5 to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the fluorogenic aggrecan substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using a suitable curve-fitting software.
-
Mandatory Visualizations
Caption: Signaling pathway of aggrecan degradation by ADAMTS5 and the inhibitory action of this compound.
Caption: Generalized workflow of a clinical trial, indicating potential points of discontinuation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. An observational analysis of discontinuation and non-publication of osteoarthritis trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barriers to participant retention in knee osteoarthritis clinical trials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discontinuation and nonpublication analysis of chronic pain randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Agg-523 Cytotoxicity and Cell Viability Assays
Disclaimer: The compound "Agg-523" is primarily associated with research in osteoarthritis. However, based on the context of cytotoxicity and cell viability assays for cancer research, this guide addresses two potential compounds of interest that share the "-523" identifier: BVD-523 (Ulixertinib) , an ERK1/2 inhibitor, and IGN523 , an anti-CD98 antibody. Both have demonstrated anti-tumor activity.
Frequently Asked Questions (FAQs)
BVD-523 (Ulixertinib)
Q1: What is BVD-523 (Ulixertinib) and what is its mechanism of action?
A1: BVD-523, also known as Ulixertinib (B1684335), is a potent and reversible inhibitor of ERK1 and ERK2 (ERK1/2), which are key kinases in the MAPK/ERK signaling pathway.[1][2][3][4] This pathway is frequently overactive in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2][5] By inhibiting ERK1/2, BVD-523 blocks the downstream signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis (programmed cell death).[6][7]
Q2: Which assays are suitable for measuring the cytotoxic effects of BVD-523?
A2: A range of assays can be used to evaluate the effects of BVD-523. Commonly used methods include:
-
Cell Proliferation Assays: Such as MTT, XTT, or WST-1 assays, which measure the metabolic activity of viable cells.
-
Caspase Activity Assays: To quantify apoptosis, as BVD-523 has been shown to induce caspase-3/7 activity.[6]
-
Cell Counting Assays: Direct cell counting using methods like trypan blue exclusion to differentiate between viable and non-viable cells.
Q3: What are typical IC50 values for BVD-523 in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for BVD-523 varies depending on the cell line. For example, in the A375 melanoma cell line, which has a BRAF V600E mutation, the IC50 for inhibiting cell proliferation is approximately 180 nM.[1][8]
IGN523
Q1: What is IGN523 and how does it work?
A1: IGN523 is a humanized monoclonal antibody that targets the cell surface protein CD98.[9][10][11][12][13] CD98 is overexpressed in many cancers and is associated with poor prognosis.[9][10][11][12] IGN523 exhibits multiple anti-tumor mechanisms of action, including:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): It recruits immune cells (like Natural Killer cells) to target and kill cancer cells.[9][14][15]
-
Induction of Apoptosis: It can trigger programmed cell death through the activation of caspase-3 and caspase-7.[9][14][15]
-
Inhibition of Amino Acid Transport: By blocking CD98, it can interfere with the transport of essential amino acids into cancer cells, disrupting their metabolism.[9][11]
Q2: What types of assays are used to evaluate the efficacy of IGN523?
A2: The multifaceted mechanism of IGN523 calls for a variety of assays:
-
ADCC Assays: To measure the ability of the antibody to mediate the killing of target cancer cells by immune effector cells.[9]
-
Complement-Dependent Cytotoxicity (CDC) Assays: To determine if the antibody can induce cell death via the complement system.
-
Apoptosis Assays: Such as caspase activation assays or annexin (B1180172) V staining to detect apoptotic cells.
-
Cell Viability Assays: Including MTT or Calcein-AM assays to assess the overall reduction in viable tumor cells.
Troubleshooting Guides
General Cell Viability Assay Troubleshooting
| Issue | Potential Cause | Solution |
| High background in MTT/XTT assay | Contamination of reagents or culture medium. | Use sterile, fresh reagents and media. |
| Phenol (B47542) red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Compound interferes with the tetrazolium salt. | Run a control with the compound in cell-free medium to check for direct reduction of the dye.[16] | |
| Low signal or poor sensitivity | Insufficient incubation time with the reagent. | Optimize the incubation time (typically 1-4 hours).[16] |
| Cell density is too low. | Ensure an optimal cell seeding density. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile liquid to maintain humidity. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Ensure complete solubilization by thorough mixing and, if necessary, a longer incubation with the solubilizing agent.[17] | |
| Discrepancy between MTT and XTT results | The compound may selectively affect different metabolic pathways. | MTT reduction is primarily dependent on NADH, while XTT reduction can also involve NADPH.[18] Consider using a third, non-metabolic assay (e.g., trypan blue or a DNA-binding dye) to confirm cytotoxicity.[18] |
Calcein-AM Assay Troubleshooting
| Issue | Potential Cause | Solution |
| High background fluorescence | Incomplete removal of excess Calcein-AM. | Wash cells thoroughly with buffer after incubation with the dye. |
| Presence of serum in the incubation medium can cause hydrolysis of the dye. | Use serum-free medium during the staining procedure. | |
| Weak fluorescence signal | Insufficient dye concentration or incubation time. | Optimize the Calcein-AM concentration (typically 1-5 µM) and incubation time (15-30 minutes at 37°C). |
| Low esterase activity in the cells. | Increase the incubation time or dye concentration. | |
| Cell death due to dye loading | High concentrations of Calcein-AM or DMSO can be toxic. | Use the lowest effective concentration of the dye and ensure the final DMSO concentration is non-toxic (typically <0.1%). |
Quantitative Data Summary
Table 1: BVD-523 (Ulixertinib) In Vitro Activity
| Cell Line | Mutation | Assay Type | IC50 |
| A375 (Melanoma) | BRAF V600E | Proliferation | 180 nM[1][8] |
| A375 (Melanoma) | BRAF V600E | pRSK Inhibition | 0.14 µM[1][8] |
| A375 (Melanoma) | BRAF V600E | pERK Inhibition | 4.1 µM[8] |
Table 2: IGN523 In Vitro ADCC Activity
| Target Cell Line | EC50 |
| Ramos | 18.6 ng/mL[19] |
| KG-1 | 73.8 ng/mL[19] |
| OCI-AML-3 | 83.3 ng/mL[19] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BVD-523) and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16][20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[21]
Calcein-AM Cytotoxicity Assay Protocol
-
Target Cell Staining:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 15 µM.[22]
-
Incubate for 30 minutes at 37°C.[22]
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the stained target cells at the desired concentration.
-
-
Co-culture:
-
Plate the Calcein-AM labeled target cells in a 96-well plate.
-
Add effector cells (e.g., NK cells) at various effector-to-target ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells lysed with detergent).
-
-
Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader with excitation at ~490 nm and emission at ~515 nm.
-
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations
Caption: BVD-523 (Ulixertinib) inhibits the MAPK signaling pathway.
Caption: IGN523 exerts anti-tumor effects through multiple mechanisms.
Caption: General workflow for a typical cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ulixertinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomed-valley.com [biomed-valley.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of an anti‐CD98 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD98 with IGN523: Unraveling the Multifaceted Anti-Tumor Potential of a Monoclonal Antibody [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I Study of IGN523, a Novel Anti-CD98 Monoclonal Antibody in Patients with Relapsed or Refractory Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of an anti-CD98 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assay - Calcein AM [protocols.io]
Technical Support Center: Agg-523 Cytotoxicity and Cell Viability Assays
Disclaimer: The compound "Agg-523" is primarily associated with research in osteoarthritis. However, based on the context of cytotoxicity and cell viability assays for cancer research, this guide addresses two potential compounds of interest that share the "-523" identifier: BVD-523 (Ulixertinib) , an ERK1/2 inhibitor, and IGN523 , an anti-CD98 antibody. Both have demonstrated anti-tumor activity.
Frequently Asked Questions (FAQs)
BVD-523 (Ulixertinib)
Q1: What is BVD-523 (Ulixertinib) and what is its mechanism of action?
A1: BVD-523, also known as Ulixertinib, is a potent and reversible inhibitor of ERK1 and ERK2 (ERK1/2), which are key kinases in the MAPK/ERK signaling pathway.[1][2][3][4] This pathway is frequently overactive in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2][5] By inhibiting ERK1/2, BVD-523 blocks the downstream signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis (programmed cell death).[6][7]
Q2: Which assays are suitable for measuring the cytotoxic effects of BVD-523?
A2: A range of assays can be used to evaluate the effects of BVD-523. Commonly used methods include:
-
Cell Proliferation Assays: Such as MTT, XTT, or WST-1 assays, which measure the metabolic activity of viable cells.
-
Caspase Activity Assays: To quantify apoptosis, as BVD-523 has been shown to induce caspase-3/7 activity.[6]
-
Cell Counting Assays: Direct cell counting using methods like trypan blue exclusion to differentiate between viable and non-viable cells.
Q3: What are typical IC50 values for BVD-523 in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for BVD-523 varies depending on the cell line. For example, in the A375 melanoma cell line, which has a BRAF V600E mutation, the IC50 for inhibiting cell proliferation is approximately 180 nM.[1][8]
IGN523
Q1: What is IGN523 and how does it work?
A1: IGN523 is a humanized monoclonal antibody that targets the cell surface protein CD98.[9][10][11][12][13] CD98 is overexpressed in many cancers and is associated with poor prognosis.[9][10][11][12] IGN523 exhibits multiple anti-tumor mechanisms of action, including:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): It recruits immune cells (like Natural Killer cells) to target and kill cancer cells.[9][14][15]
-
Induction of Apoptosis: It can trigger programmed cell death through the activation of caspase-3 and caspase-7.[9][14][15]
-
Inhibition of Amino Acid Transport: By blocking CD98, it can interfere with the transport of essential amino acids into cancer cells, disrupting their metabolism.[9][11]
Q2: What types of assays are used to evaluate the efficacy of IGN523?
A2: The multifaceted mechanism of IGN523 calls for a variety of assays:
-
ADCC Assays: To measure the ability of the antibody to mediate the killing of target cancer cells by immune effector cells.[9]
-
Complement-Dependent Cytotoxicity (CDC) Assays: To determine if the antibody can induce cell death via the complement system.
-
Apoptosis Assays: Such as caspase activation assays or annexin V staining to detect apoptotic cells.
-
Cell Viability Assays: Including MTT or Calcein-AM assays to assess the overall reduction in viable tumor cells.
Troubleshooting Guides
General Cell Viability Assay Troubleshooting
| Issue | Potential Cause | Solution |
| High background in MTT/XTT assay | Contamination of reagents or culture medium. | Use sterile, fresh reagents and media. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Compound interferes with the tetrazolium salt. | Run a control with the compound in cell-free medium to check for direct reduction of the dye.[16] | |
| Low signal or poor sensitivity | Insufficient incubation time with the reagent. | Optimize the incubation time (typically 1-4 hours).[16] |
| Cell density is too low. | Ensure an optimal cell seeding density. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile liquid to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization by thorough mixing and, if necessary, a longer incubation with the solubilizing agent.[17] | |
| Discrepancy between MTT and XTT results | The compound may selectively affect different metabolic pathways. | MTT reduction is primarily dependent on NADH, while XTT reduction can also involve NADPH.[18] Consider using a third, non-metabolic assay (e.g., trypan blue or a DNA-binding dye) to confirm cytotoxicity.[18] |
Calcein-AM Assay Troubleshooting
| Issue | Potential Cause | Solution |
| High background fluorescence | Incomplete removal of excess Calcein-AM. | Wash cells thoroughly with buffer after incubation with the dye. |
| Presence of serum in the incubation medium can cause hydrolysis of the dye. | Use serum-free medium during the staining procedure. | |
| Weak fluorescence signal | Insufficient dye concentration or incubation time. | Optimize the Calcein-AM concentration (typically 1-5 µM) and incubation time (15-30 minutes at 37°C). |
| Low esterase activity in the cells. | Increase the incubation time or dye concentration. | |
| Cell death due to dye loading | High concentrations of Calcein-AM or DMSO can be toxic. | Use the lowest effective concentration of the dye and ensure the final DMSO concentration is non-toxic (typically <0.1%). |
Quantitative Data Summary
Table 1: BVD-523 (Ulixertinib) In Vitro Activity
| Cell Line | Mutation | Assay Type | IC50 |
| A375 (Melanoma) | BRAF V600E | Proliferation | 180 nM[1][8] |
| A375 (Melanoma) | BRAF V600E | pRSK Inhibition | 0.14 µM[1][8] |
| A375 (Melanoma) | BRAF V600E | pERK Inhibition | 4.1 µM[8] |
Table 2: IGN523 In Vitro ADCC Activity
| Target Cell Line | EC50 |
| Ramos | 18.6 ng/mL[19] |
| KG-1 | 73.8 ng/mL[19] |
| OCI-AML-3 | 83.3 ng/mL[19] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BVD-523) and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16][20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[21]
Calcein-AM Cytotoxicity Assay Protocol
-
Target Cell Staining:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 15 µM.[22]
-
Incubate for 30 minutes at 37°C.[22]
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the stained target cells at the desired concentration.
-
-
Co-culture:
-
Plate the Calcein-AM labeled target cells in a 96-well plate.
-
Add effector cells (e.g., NK cells) at various effector-to-target ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells lysed with detergent).
-
-
Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader with excitation at ~490 nm and emission at ~515 nm.
-
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations
Caption: BVD-523 (Ulixertinib) inhibits the MAPK signaling pathway.
Caption: IGN523 exerts anti-tumor effects through multiple mechanisms.
Caption: General workflow for a typical cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ulixertinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomed-valley.com [biomed-valley.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of an anti‐CD98 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD98 with IGN523: Unraveling the Multifaceted Anti-Tumor Potential of a Monoclonal Antibody [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I Study of IGN523, a Novel Anti-CD98 Monoclonal Antibody in Patients with Relapsed or Refractory Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of an anti-CD98 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assay - Calcein AM [protocols.io]
Validation & Comparative
A Comparative Guide to AGG-523 and Other ADAMTS Inhibitors for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGG-523, a dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS)-4 and ADAMTS-5, with other notable ADAMTS inhibitors investigated for the treatment of osteoarthritis (OA). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to ADAMTS Enzymes in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The ADAMTS family of metalloproteinases, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are key enzymes in this process. They are responsible for the degradation of aggrecan, a major proteoglycan in the cartilage extracellular matrix, leading to loss of cartilage integrity and function. Inhibition of these enzymes is a primary therapeutic strategy for developing disease-modifying osteoarthritis drugs (DMOADs).
Comparative Analysis of ADAMTS Inhibitors
This section compares the performance of this compound against other well-characterized ADAMTS inhibitors, GLPG1972 and M6495. While this compound is a dual inhibitor of ADAMTS-4 and ADAMTS-5, GLPG1972 is a small molecule inhibitor selective for ADAMTS-5, and M6495 is a Nanobody® that specifically targets ADAMTS-5.
Table 1: Quantitative Comparison of Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | Type | Potency (Human) | Selectivity | Development Status |
| This compound | ADAMTS-4, ADAMTS-5 | Small Molecule | Data not publicly available | Selective for ADAMTS-4/5 | Phase 1 (Discontinued)[1][2] |
| GLPG1972 | ADAMTS-5 | Small Molecule | IC50: 19 nM[3] | Moderately selective vs. ADAMTS-4 (5-12 fold), highly selective vs. other MMPs.[4] | Phase 2 (Failed to meet primary endpoint) |
| M6495 | ADAMTS-5 | Nanobody® | KD: 3.65 pM[5] | Highly selective; does not bind to ADAMTS-1, -4, or -15.[5] | Phase 1[6] |
IC50: Half-maximal inhibitory concentration; K_D: Dissociation constant; MMPs: Matrix Metalloproteinases.
Table 2: Summary of Preclinical and Clinical Findings
| Inhibitor | Key Preclinical Findings | Key Clinical Findings |
| This compound | Attenuated increases in synovial fluid ARG-aggrecan levels in a rat meniscal tear (MT) model of OA.[7] | Phase 1 trials completed, but results not published. Development was discontinued, reportedly due to poor pharmacokinetics.[1][2] |
| GLPG1972 | Demonstrated chondroprotective effects in rodent and human cartilage explant assays. Reduced cartilage degradation and bone remodeling in a rat meniscectomy model.[3] | Favorable safety and pharmacokinetic profiles in Phase 1. Reduced a cartilage breakdown biomarker (ARGS neoepitope) in healthy volunteers.[8] Failed to show a significant effect on cartilage loss in a Phase 2 trial. |
| M6495 | Dose-dependently inhibited aggrecan degradation in bovine and human OA cartilage explants.[9] Showed symptomatic and structural improvements in preclinical OA models.[6] | Well-tolerated in Phase 1 studies. Substantially reduced serum ARGS levels, indicating target engagement.[6] |
Signaling Pathways in Cartilage Degradation
The expression and activity of ADAMTS-4 and ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).
ADAMTS-4 Activation Pathway
TNF-α, a key inflammatory cytokine in OA, induces the expression of ADAMTS-4 in chondrocytes. This process is mediated through the TNF receptor 1 (TNFR1) and involves the activation of the p38 MAPK signaling pathway.[10] The transcription factor NF-κB also plays a crucial role in the upregulation of ADAMTS4 in response to inflammatory stimuli.[11]
ADAMTS-5 Regulatory Network
The regulation of ADAMTS-5 is more complex, involving multiple signaling pathways. Mechanical stress, inflammatory cytokines, and developmental factors can all influence its expression. Key pathways include the RUNX2, Wnt/β-catenin, and various inflammatory signaling cascades. Unlike ADAMTS-4, the promoter of ADAMTS-5 lacks NF-κB binding sites, indicating a different regulatory mechanism in response to inflammation.[11]
Experimental Protocols
Cartilage Explant Aggrecan Degradation Assay
This ex vivo assay is crucial for evaluating the chondroprotective effects of ADAMTS inhibitors.
Objective: To measure the ability of an inhibitor to prevent cytokine-induced aggrecan degradation from cartilage tissue.
Methodology:
-
Cartilage Harvest: Articular cartilage explants are harvested from bovine or human joints.
-
Culture: Explants are cultured in a serum-free medium.
-
Stimulation: Pro-inflammatory cytokines, typically a combination of oncostatin M (OSM) and TNF-α or IL-1, are added to the culture medium to induce cartilage degradation.
-
Inhibitor Treatment: Test inhibitors (e.g., this compound, GLPG1972, M6495) are added to the culture medium at various concentrations.
-
Sample Collection: Conditioned media is collected at specified time points.
-
Analysis:
-
Glycosaminoglycan (GAG) Release: The amount of GAG released into the medium, a marker of aggrecan degradation, is quantified using a dimethylmethylene blue (DMMB) dye-binding assay.
-
ARGS Neoepitope Detection: The presence of the specific aggrecan fragment generated by ADAMTS cleavage (ARGS neoepitope) is measured by Western blot or ELISA.
-
Rat Meniscal Tear (MT) Model of Osteoarthritis
This in vivo model is used to assess the disease-modifying potential of ADAMTS inhibitors.
Objective: To evaluate the efficacy of an inhibitor in preventing cartilage degradation and other OA-like changes in a surgically induced animal model.
Methodology:
-
Surgical Procedure: A full-thickness longitudinal tear is created in the anterior horn of the medial meniscus of the rat knee joint to induce instability.
-
Inhibitor Administration: The test inhibitor (e.g., this compound) is administered orally at various doses.
-
Endpoint Analysis: After a defined period, the knee joints are harvested for analysis.
-
Histology: Joint sections are stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, proteoglycan loss, and fibrillation.
-
Biomarker Analysis: Synovial fluid can be collected to measure biomarkers of cartilage degradation, such as the ARGS neoepitope.
-
ARGS Neoepitope ELISA
This immunoassay quantifies the specific aggrecan fragment generated by ADAMTS cleavage.
Objective: To measure the levels of the ARGS neoepitope in biological samples (e.g., conditioned media, synovial fluid, serum) as a pharmacodynamic biomarker of ADAMTS activity.
Protocol Outline:
-
Coating: ELISA plates are coated with a capture antibody specific for the ARGS neoepitope.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Standards and samples are added to the wells.
-
Detection: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a plate reader, and the concentration of the ARGS neoepitope is determined from a standard curve.
Conclusion
The inhibition of ADAMTS-4 and ADAMTS-5 remains a promising strategy for the development of DMOADs for osteoarthritis. This compound, as a dual inhibitor, offered the potential to block both key aggrecanases. However, its development was halted, likely due to pharmacokinetic challenges. In contrast, the highly potent and selective ADAMTS-5 inhibitors, GLPG1972 and M6495, have progressed further in clinical development, providing valuable insights into the role of ADAMTS-5 in human OA. While GLPG1972 did not meet its primary endpoint in Phase 2, the data generated from these studies are invaluable for the future design and development of next-generation ADAMTS inhibitors. This guide provides a framework for comparing these and other emerging ADAMTS-targeting therapies.
References
- 1. The Anti-ADAMTS-5 Nanobody® M6495 Protects Cartilage Degradation Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Favorable Human Safety, Pharmacokinetics and Pharmacodynamics of the Adamts-5 Inhibitor GLPG1972, a Potential New Treatment in Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
A Comparative Guide to AGG-523 and Other ADAMTS Inhibitors for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGG-523, a dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS)-4 and ADAMTS-5, with other notable ADAMTS inhibitors investigated for the treatment of osteoarthritis (OA). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to ADAMTS Enzymes in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The ADAMTS family of metalloproteinases, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are key enzymes in this process. They are responsible for the degradation of aggrecan, a major proteoglycan in the cartilage extracellular matrix, leading to loss of cartilage integrity and function. Inhibition of these enzymes is a primary therapeutic strategy for developing disease-modifying osteoarthritis drugs (DMOADs).
Comparative Analysis of ADAMTS Inhibitors
This section compares the performance of this compound against other well-characterized ADAMTS inhibitors, GLPG1972 and M6495. While this compound is a dual inhibitor of ADAMTS-4 and ADAMTS-5, GLPG1972 is a small molecule inhibitor selective for ADAMTS-5, and M6495 is a Nanobody® that specifically targets ADAMTS-5.
Table 1: Quantitative Comparison of Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | Type | Potency (Human) | Selectivity | Development Status |
| This compound | ADAMTS-4, ADAMTS-5 | Small Molecule | Data not publicly available | Selective for ADAMTS-4/5 | Phase 1 (Discontinued)[1][2] |
| GLPG1972 | ADAMTS-5 | Small Molecule | IC50: 19 nM[3] | Moderately selective vs. ADAMTS-4 (5-12 fold), highly selective vs. other MMPs.[4] | Phase 2 (Failed to meet primary endpoint) |
| M6495 | ADAMTS-5 | Nanobody® | KD: 3.65 pM[5] | Highly selective; does not bind to ADAMTS-1, -4, or -15.[5] | Phase 1[6] |
IC50: Half-maximal inhibitory concentration; K_D: Dissociation constant; MMPs: Matrix Metalloproteinases.
Table 2: Summary of Preclinical and Clinical Findings
| Inhibitor | Key Preclinical Findings | Key Clinical Findings |
| This compound | Attenuated increases in synovial fluid ARG-aggrecan levels in a rat meniscal tear (MT) model of OA.[7] | Phase 1 trials completed, but results not published. Development was discontinued, reportedly due to poor pharmacokinetics.[1][2] |
| GLPG1972 | Demonstrated chondroprotective effects in rodent and human cartilage explant assays. Reduced cartilage degradation and bone remodeling in a rat meniscectomy model.[3] | Favorable safety and pharmacokinetic profiles in Phase 1. Reduced a cartilage breakdown biomarker (ARGS neoepitope) in healthy volunteers.[8] Failed to show a significant effect on cartilage loss in a Phase 2 trial. |
| M6495 | Dose-dependently inhibited aggrecan degradation in bovine and human OA cartilage explants.[9] Showed symptomatic and structural improvements in preclinical OA models.[6] | Well-tolerated in Phase 1 studies. Substantially reduced serum ARGS levels, indicating target engagement.[6] |
Signaling Pathways in Cartilage Degradation
The expression and activity of ADAMTS-4 and ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).
ADAMTS-4 Activation Pathway
TNF-α, a key inflammatory cytokine in OA, induces the expression of ADAMTS-4 in chondrocytes. This process is mediated through the TNF receptor 1 (TNFR1) and involves the activation of the p38 MAPK signaling pathway.[10] The transcription factor NF-κB also plays a crucial role in the upregulation of ADAMTS4 in response to inflammatory stimuli.[11]
ADAMTS-5 Regulatory Network
The regulation of ADAMTS-5 is more complex, involving multiple signaling pathways. Mechanical stress, inflammatory cytokines, and developmental factors can all influence its expression. Key pathways include the RUNX2, Wnt/β-catenin, and various inflammatory signaling cascades. Unlike ADAMTS-4, the promoter of ADAMTS-5 lacks NF-κB binding sites, indicating a different regulatory mechanism in response to inflammation.[11]
Experimental Protocols
Cartilage Explant Aggrecan Degradation Assay
This ex vivo assay is crucial for evaluating the chondroprotective effects of ADAMTS inhibitors.
Objective: To measure the ability of an inhibitor to prevent cytokine-induced aggrecan degradation from cartilage tissue.
Methodology:
-
Cartilage Harvest: Articular cartilage explants are harvested from bovine or human joints.
-
Culture: Explants are cultured in a serum-free medium.
-
Stimulation: Pro-inflammatory cytokines, typically a combination of oncostatin M (OSM) and TNF-α or IL-1, are added to the culture medium to induce cartilage degradation.
-
Inhibitor Treatment: Test inhibitors (e.g., this compound, GLPG1972, M6495) are added to the culture medium at various concentrations.
-
Sample Collection: Conditioned media is collected at specified time points.
-
Analysis:
-
Glycosaminoglycan (GAG) Release: The amount of GAG released into the medium, a marker of aggrecan degradation, is quantified using a dimethylmethylene blue (DMMB) dye-binding assay.
-
ARGS Neoepitope Detection: The presence of the specific aggrecan fragment generated by ADAMTS cleavage (ARGS neoepitope) is measured by Western blot or ELISA.
-
Rat Meniscal Tear (MT) Model of Osteoarthritis
This in vivo model is used to assess the disease-modifying potential of ADAMTS inhibitors.
Objective: To evaluate the efficacy of an inhibitor in preventing cartilage degradation and other OA-like changes in a surgically induced animal model.
Methodology:
-
Surgical Procedure: A full-thickness longitudinal tear is created in the anterior horn of the medial meniscus of the rat knee joint to induce instability.
-
Inhibitor Administration: The test inhibitor (e.g., this compound) is administered orally at various doses.
-
Endpoint Analysis: After a defined period, the knee joints are harvested for analysis.
-
Histology: Joint sections are stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, proteoglycan loss, and fibrillation.
-
Biomarker Analysis: Synovial fluid can be collected to measure biomarkers of cartilage degradation, such as the ARGS neoepitope.
-
ARGS Neoepitope ELISA
This immunoassay quantifies the specific aggrecan fragment generated by ADAMTS cleavage.
Objective: To measure the levels of the ARGS neoepitope in biological samples (e.g., conditioned media, synovial fluid, serum) as a pharmacodynamic biomarker of ADAMTS activity.
Protocol Outline:
-
Coating: ELISA plates are coated with a capture antibody specific for the ARGS neoepitope.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Standards and samples are added to the wells.
-
Detection: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a plate reader, and the concentration of the ARGS neoepitope is determined from a standard curve.
Conclusion
The inhibition of ADAMTS-4 and ADAMTS-5 remains a promising strategy for the development of DMOADs for osteoarthritis. This compound, as a dual inhibitor, offered the potential to block both key aggrecanases. However, its development was halted, likely due to pharmacokinetic challenges. In contrast, the highly potent and selective ADAMTS-5 inhibitors, GLPG1972 and M6495, have progressed further in clinical development, providing valuable insights into the role of ADAMTS-5 in human OA. While GLPG1972 did not meet its primary endpoint in Phase 2, the data generated from these studies are invaluable for the future design and development of next-generation ADAMTS inhibitors. This guide provides a framework for comparing these and other emerging ADAMTS-targeting therapies.
References
- 1. The Anti-ADAMTS-5 Nanobody® M6495 Protects Cartilage Degradation Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Favorable Human Safety, Pharmacokinetics and Pharmacodynamics of the Adamts-5 Inhibitor GLPG1972, a Potential New Treatment in Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
A Head-to-Head Comparison of Agg-523 and GLPG1972 in Preclinical Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) remains a significant challenge in musculoskeletal medicine, with a critical need for disease-modifying osteoarthritis drugs (DMOADs) that can halt or reverse the progressive degradation of articular cartilage. A key pathological driver in OA is the enzymatic breakdown of aggrecan, a major component of the cartilage extracellular matrix, by members of the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family of proteases. This guide provides a comparative overview of two small molecule inhibitors, Agg-523 and GLPG1972, which have been investigated for their potential to mitigate cartilage degradation in preclinical OA models by targeting these enzymes.
At a Glance: this compound vs. GLPG1972
| Feature | This compound | GLPG1972 |
| Target | Dual inhibitor of ADAMTS-4 and ADAMTS-5[1] | Selective inhibitor of ADAMTS-5[2] |
| Developer | Wyeth/Pfizer | Galapagos/Servier |
| Preclinical Efficacy | Demonstrated reduction of aggrecanase-generated aggrecan fragments in a rat model of joint injury[3]. Quantitative data on cartilage protection is not publicly available. | Showed significant chondroprotection in mouse and rat OA models, including reduced cartilage damage and proteoglycan loss[4][5]. |
| Clinical Development | Phase 1 trials completed, but results were not published[6]. Development appears to be discontinued. | Phase 2 clinical trial (ROCCELLA) did not meet its primary endpoint of reducing cartilage loss[7]. |
Mechanism of Action: Targeting Cartilage-Degrading Enzymes
Both this compound and GLPG1972 are designed to inhibit the catalytic activity of ADAMTS aggrecanases, which are pivotal in the breakdown of aggrecan in cartilage.
GLPG1972 is a potent and highly selective inhibitor of ADAMTS-5.[2] This specificity is noteworthy as ADAMTS-5 is considered the primary aggrecanase involved in the pathogenesis of OA in murine models.
This compound is characterized as a dual inhibitor, targeting both ADAMTS-4 and ADAMTS-5.[1] While both enzymes contribute to aggrecan degradation, the dual inhibition strategy aims to provide a broader blockade of this pathological process.
Preclinical Efficacy: A Tale of Two Datasets
The publicly available preclinical data for GLPG1972 is extensive, providing a clear picture of its chondroprotective effects in various models. In contrast, the preclinical data for this compound is limited, making a direct quantitative comparison challenging.
In Vitro and Ex Vivo Studies
GLPG1972 has demonstrated potent inhibitory activity in cartilage explant models. In cytokine-stimulated mouse and human cartilage explants, GLPG1972 dose-dependently inhibited aggrecanolysis, with complete inhibition observed at concentrations of 20 µM and 10 µM, respectively.[4] The IC50 for the inhibition of glycosaminoglycan release in mouse femoral head cartilage explants was determined to be less than 1.5 µM.
In Vivo Animal Models
GLPG1972 has been evaluated in two key surgically-induced OA models: the destabilization of the medial meniscus (DMM) in mice and the meniscectomy (MNX) in rats.
In the DMM mouse model , oral administration of GLPG1972 (30-120 mg/kg, twice daily) resulted in:
-
23-37% reduction in femorotibial cartilage proteoglycan loss.[4]
-
23-39% reduction in cartilage structural damage.[4]
-
21-36% reduction in subchondral bone sclerosis.[4]
In the MNX rat model , oral GLPG1972 (10-50 mg/kg, twice daily) led to:
-
A significant reduction in the OARSI score for cartilage damage by 23-24% at doses of 25 and 50 mg/kg.[5]
-
Prevention of proteoglycan loss and subchondral bone plate thickening at all tested doses.[5]
This compound was shown to be effective in a rat model of meniscal tear-induced joint instability. Oral administration of this compound significantly attenuated the increase in synovial fluid levels of aggrecanase-generated ARG-aggrecan fragments, indicating target engagement and a reduction in aggrecan breakdown in the joint.[3] However, specific quantitative data on cartilage protection, such as OARSI scores or histological measurements of cartilage degradation, have not been publicly reported.
Quantitative Data Summary
Table 1: In Vitro/Ex Vivo Efficacy of GLPG1972
| Model | Parameter | Efficacy | Reference |
| Cytokine-stimulated mouse cartilage explants | Inhibition of aggrenolysis | 100% at 20 µM | [4] |
| Cytokine-stimulated human cartilage explants | Inhibition of aggrenolysis | 100% at 10 µM | [4] |
| IL-1α-stimulated mouse femoral head cartilage explants | Glycosaminoglycan release | IC50 < 1.5 µM |
Table 2: In Vivo Efficacy of GLPG1972 in Osteoarthritis Models
| Model | Dose | Parameter | Efficacy | Reference |
| DMM Mouse | 30-120 mg/kg b.i.d. | Proteoglycan Loss | 23-37% reduction | [4] |
| Cartilage Structural Damage | 23-39% reduction | [4] | ||
| Subchondral Bone Sclerosis | 21-36% reduction | [4] | ||
| MNX Rat | 25 and 50 mg/kg b.i.d. | OARSI Score | 23-24% reduction | [5] |
| 10, 25, and 50 mg/kg b.i.d. | Proteoglycan Loss | Prevented | [5] | |
| Subchondral Bone Plate Thickening | Prevented | [5] |
Table 3: In Vivo Efficacy of this compound in Osteoarthritis Models
| Model | Parameter | Efficacy | Reference |
| Rat Meniscal Tear | Synovial Fluid ARG-aggrecan | Significantly attenuated | [3] |
| Note: Further quantitative data on cartilage protection for this compound is not publicly available. |
Experimental Protocols
GLPG1972 In Vivo Studies
Destabilization of the Medial Meniscus (DMM) Mouse Model:
-
Animal Strain: C57BL/6 mice.
-
Induction: Surgical transection of the medial meniscotibial ligament to induce joint instability.
-
Treatment: Oral administration of GLPG1972 or vehicle twice daily, starting after surgery.
-
Duration: Typically 8 weeks.
-
Outcome Measures: Histological analysis of the knee joints using Safranin-O and Fast Green staining to assess cartilage structure and proteoglycan content. The severity of OA is graded using the OARSI scoring system.[4]
Meniscectomy (MNX) Rat Model:
-
Animal Strain: Lewis rats.
-
Induction: Surgical removal of the medial meniscus.
-
Treatment: Oral administration of GLPG1972 or vehicle twice daily, starting one day post-surgery.
-
Duration: 3 weeks.
-
Outcome Measures: Histological evaluation of the tibial plateau using the OARSI score. Histomorphometric analysis of subchondral bone plate thickness, proteoglycan content, and fibrillation index.[5]
This compound In Vivo Study
Rat Meniscal Tear (MT) Model:
-
Induction: Surgically-induced joint instability through a meniscal tear.
-
Treatment: Oral dosing with this compound.
-
Outcome Measures: Measurement of ARG-aggrecan fragments in the synovial fluid using an enzyme-linked immunosorbent assay (ELISA).[3]
Signaling Pathways and Experimental Workflows
// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chondrocyte [label="Chondrocyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADAMTS_Expression [label="Increased Expression and\nActivity of ADAMTS-4/5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggrecan [label="Aggrecan\n(in Cartilage Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; Aggrecan_Degradation [label="Aggrecan Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cartilage_Damage [label="Cartilage Matrix Breakdown\nand Cartilage Loss", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA_Progression [label="Osteoarthritis Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agg_523 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLPG1972 [label="GLPG1972", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Stimuli -> Chondrocyte [label=" stimulate"]; Chondrocyte -> ADAMTS_Expression [label=" leads to"]; ADAMTS_Expression -> Aggrecan [label=" cleaves"]; Aggrecan -> Aggrecan_Degradation [style=invis]; ADAMTS_Expression -> Aggrecan_Degradation [label=" results in"]; Aggrecan_Degradation -> Cartilage_Damage [label=" contributes to"]; Cartilage_Damage -> OA_Progression [label=" leads to"]; Agg_523 -> ADAMTS_Expression [label=" inhibits", arrowhead=tee]; GLPG1972 -> ADAMTS_Expression [label=" inhibits", arrowhead=tee]; } .dot ADAMTS-mediated cartilage degradation pathway.
// Nodes Model_Induction [label="OA Model Induction\n(e.g., DMM, MNX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Administration [label="Treatment Administration\n(this compound or GLPG1972 vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_life_Assessments [label="In-life Assessments\n(e.g., weight bearing, pain behavior)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Tissue Collection at Study End\n(Knee Joints, Synovial Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histological_Analysis [label="Histological Analysis\n(Safranin-O staining, OARSI scoring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomarker_Analysis [label="Biomarker Analysis\n(e.g., ARG-aggrecan ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Model_Induction -> Treatment_Administration; Treatment_Administration -> In_life_Assessments; In_life_Assessments -> Tissue_Collection; Tissue_Collection -> Histological_Analysis; Tissue_Collection -> Biomarker_Analysis; Histological_Analysis -> Data_Analysis; Biomarker_Analysis -> Data_Analysis; } .dot General experimental workflow for preclinical OA studies.
Conclusion
Both this compound and GLPG1972 target a key pathological mechanism in osteoarthritis: the aggrecanase-mediated degradation of cartilage. The available preclinical data for GLPG1972 demonstrates a clear and quantifiable chondroprotective effect in established animal models of OA. However, these promising preclinical results did not translate into clinical efficacy in the Phase 2 ROCCELLA study. For this compound, the limited publicly available data, while showing target engagement in an in vivo model, precludes a comprehensive comparison of its chondroprotective efficacy with GLPG1972. The discontinuation of the clinical development of both compounds highlights the significant challenges in translating preclinical findings in OA research to successful clinical outcomes. Future research in this area will likely focus on novel targets, improved patient stratification, and the development of more predictive preclinical models.
References
- 1. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow acting medications for progressive and painful knee osteoarthritis. How do we assess the benefit to risk of these potentially novel therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of therapeutic agents on cartilage degradation in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Agg-523 and GLPG1972 in Preclinical Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) remains a significant challenge in musculoskeletal medicine, with a critical need for disease-modifying osteoarthritis drugs (DMOADs) that can halt or reverse the progressive degradation of articular cartilage. A key pathological driver in OA is the enzymatic breakdown of aggrecan, a major component of the cartilage extracellular matrix, by members of the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family of proteases. This guide provides a comparative overview of two small molecule inhibitors, Agg-523 and GLPG1972, which have been investigated for their potential to mitigate cartilage degradation in preclinical OA models by targeting these enzymes.
At a Glance: this compound vs. GLPG1972
| Feature | This compound | GLPG1972 |
| Target | Dual inhibitor of ADAMTS-4 and ADAMTS-5[1] | Selective inhibitor of ADAMTS-5[2] |
| Developer | Wyeth/Pfizer | Galapagos/Servier |
| Preclinical Efficacy | Demonstrated reduction of aggrecanase-generated aggrecan fragments in a rat model of joint injury[3]. Quantitative data on cartilage protection is not publicly available. | Showed significant chondroprotection in mouse and rat OA models, including reduced cartilage damage and proteoglycan loss[4][5]. |
| Clinical Development | Phase 1 trials completed, but results were not published[6]. Development appears to be discontinued. | Phase 2 clinical trial (ROCCELLA) did not meet its primary endpoint of reducing cartilage loss[7]. |
Mechanism of Action: Targeting Cartilage-Degrading Enzymes
Both this compound and GLPG1972 are designed to inhibit the catalytic activity of ADAMTS aggrecanases, which are pivotal in the breakdown of aggrecan in cartilage.
GLPG1972 is a potent and highly selective inhibitor of ADAMTS-5.[2] This specificity is noteworthy as ADAMTS-5 is considered the primary aggrecanase involved in the pathogenesis of OA in murine models.
This compound is characterized as a dual inhibitor, targeting both ADAMTS-4 and ADAMTS-5.[1] While both enzymes contribute to aggrecan degradation, the dual inhibition strategy aims to provide a broader blockade of this pathological process.
Preclinical Efficacy: A Tale of Two Datasets
The publicly available preclinical data for GLPG1972 is extensive, providing a clear picture of its chondroprotective effects in various models. In contrast, the preclinical data for this compound is limited, making a direct quantitative comparison challenging.
In Vitro and Ex Vivo Studies
GLPG1972 has demonstrated potent inhibitory activity in cartilage explant models. In cytokine-stimulated mouse and human cartilage explants, GLPG1972 dose-dependently inhibited aggrecanolysis, with complete inhibition observed at concentrations of 20 µM and 10 µM, respectively.[4] The IC50 for the inhibition of glycosaminoglycan release in mouse femoral head cartilage explants was determined to be less than 1.5 µM.
In Vivo Animal Models
GLPG1972 has been evaluated in two key surgically-induced OA models: the destabilization of the medial meniscus (DMM) in mice and the meniscectomy (MNX) in rats.
In the DMM mouse model , oral administration of GLPG1972 (30-120 mg/kg, twice daily) resulted in:
-
23-37% reduction in femorotibial cartilage proteoglycan loss.[4]
-
23-39% reduction in cartilage structural damage.[4]
-
21-36% reduction in subchondral bone sclerosis.[4]
In the MNX rat model , oral GLPG1972 (10-50 mg/kg, twice daily) led to:
-
A significant reduction in the OARSI score for cartilage damage by 23-24% at doses of 25 and 50 mg/kg.[5]
-
Prevention of proteoglycan loss and subchondral bone plate thickening at all tested doses.[5]
This compound was shown to be effective in a rat model of meniscal tear-induced joint instability. Oral administration of this compound significantly attenuated the increase in synovial fluid levels of aggrecanase-generated ARG-aggrecan fragments, indicating target engagement and a reduction in aggrecan breakdown in the joint.[3] However, specific quantitative data on cartilage protection, such as OARSI scores or histological measurements of cartilage degradation, have not been publicly reported.
Quantitative Data Summary
Table 1: In Vitro/Ex Vivo Efficacy of GLPG1972
| Model | Parameter | Efficacy | Reference |
| Cytokine-stimulated mouse cartilage explants | Inhibition of aggrenolysis | 100% at 20 µM | [4] |
| Cytokine-stimulated human cartilage explants | Inhibition of aggrenolysis | 100% at 10 µM | [4] |
| IL-1α-stimulated mouse femoral head cartilage explants | Glycosaminoglycan release | IC50 < 1.5 µM |
Table 2: In Vivo Efficacy of GLPG1972 in Osteoarthritis Models
| Model | Dose | Parameter | Efficacy | Reference |
| DMM Mouse | 30-120 mg/kg b.i.d. | Proteoglycan Loss | 23-37% reduction | [4] |
| Cartilage Structural Damage | 23-39% reduction | [4] | ||
| Subchondral Bone Sclerosis | 21-36% reduction | [4] | ||
| MNX Rat | 25 and 50 mg/kg b.i.d. | OARSI Score | 23-24% reduction | [5] |
| 10, 25, and 50 mg/kg b.i.d. | Proteoglycan Loss | Prevented | [5] | |
| Subchondral Bone Plate Thickening | Prevented | [5] |
Table 3: In Vivo Efficacy of this compound in Osteoarthritis Models
| Model | Parameter | Efficacy | Reference |
| Rat Meniscal Tear | Synovial Fluid ARG-aggrecan | Significantly attenuated | [3] |
| Note: Further quantitative data on cartilage protection for this compound is not publicly available. |
Experimental Protocols
GLPG1972 In Vivo Studies
Destabilization of the Medial Meniscus (DMM) Mouse Model:
-
Animal Strain: C57BL/6 mice.
-
Induction: Surgical transection of the medial meniscotibial ligament to induce joint instability.
-
Treatment: Oral administration of GLPG1972 or vehicle twice daily, starting after surgery.
-
Duration: Typically 8 weeks.
-
Outcome Measures: Histological analysis of the knee joints using Safranin-O and Fast Green staining to assess cartilage structure and proteoglycan content. The severity of OA is graded using the OARSI scoring system.[4]
Meniscectomy (MNX) Rat Model:
-
Animal Strain: Lewis rats.
-
Induction: Surgical removal of the medial meniscus.
-
Treatment: Oral administration of GLPG1972 or vehicle twice daily, starting one day post-surgery.
-
Duration: 3 weeks.
-
Outcome Measures: Histological evaluation of the tibial plateau using the OARSI score. Histomorphometric analysis of subchondral bone plate thickness, proteoglycan content, and fibrillation index.[5]
This compound In Vivo Study
Rat Meniscal Tear (MT) Model:
-
Induction: Surgically-induced joint instability through a meniscal tear.
-
Treatment: Oral dosing with this compound.
-
Outcome Measures: Measurement of ARG-aggrecan fragments in the synovial fluid using an enzyme-linked immunosorbent assay (ELISA).[3]
Signaling Pathways and Experimental Workflows
// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chondrocyte [label="Chondrocyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADAMTS_Expression [label="Increased Expression and\nActivity of ADAMTS-4/5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggrecan [label="Aggrecan\n(in Cartilage Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; Aggrecan_Degradation [label="Aggrecan Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cartilage_Damage [label="Cartilage Matrix Breakdown\nand Cartilage Loss", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA_Progression [label="Osteoarthritis Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agg_523 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLPG1972 [label="GLPG1972", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Stimuli -> Chondrocyte [label=" stimulate"]; Chondrocyte -> ADAMTS_Expression [label=" leads to"]; ADAMTS_Expression -> Aggrecan [label=" cleaves"]; Aggrecan -> Aggrecan_Degradation [style=invis]; ADAMTS_Expression -> Aggrecan_Degradation [label=" results in"]; Aggrecan_Degradation -> Cartilage_Damage [label=" contributes to"]; Cartilage_Damage -> OA_Progression [label=" leads to"]; Agg_523 -> ADAMTS_Expression [label=" inhibits", arrowhead=tee]; GLPG1972 -> ADAMTS_Expression [label=" inhibits", arrowhead=tee]; } .dot ADAMTS-mediated cartilage degradation pathway.
// Nodes Model_Induction [label="OA Model Induction\n(e.g., DMM, MNX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Administration [label="Treatment Administration\n(this compound or GLPG1972 vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_life_Assessments [label="In-life Assessments\n(e.g., weight bearing, pain behavior)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Tissue Collection at Study End\n(Knee Joints, Synovial Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histological_Analysis [label="Histological Analysis\n(Safranin-O staining, OARSI scoring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomarker_Analysis [label="Biomarker Analysis\n(e.g., ARG-aggrecan ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Model_Induction -> Treatment_Administration; Treatment_Administration -> In_life_Assessments; In_life_Assessments -> Tissue_Collection; Tissue_Collection -> Histological_Analysis; Tissue_Collection -> Biomarker_Analysis; Histological_Analysis -> Data_Analysis; Biomarker_Analysis -> Data_Analysis; } .dot General experimental workflow for preclinical OA studies.
Conclusion
Both this compound and GLPG1972 target a key pathological mechanism in osteoarthritis: the aggrecanase-mediated degradation of cartilage. The available preclinical data for GLPG1972 demonstrates a clear and quantifiable chondroprotective effect in established animal models of OA. However, these promising preclinical results did not translate into clinical efficacy in the Phase 2 ROCCELLA study. For this compound, the limited publicly available data, while showing target engagement in an in vivo model, precludes a comprehensive comparison of its chondroprotective efficacy with GLPG1972. The discontinuation of the clinical development of both compounds highlights the significant challenges in translating preclinical findings in OA research to successful clinical outcomes. Future research in this area will likely focus on novel targets, improved patient stratification, and the development of more predictive preclinical models.
References
- 1. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow acting medications for progressive and painful knee osteoarthritis. How do we assess the benefit to risk of these potentially novel therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of therapeutic agents on cartilage degradation in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Agg-523: A Comparative Guide to its Selectivity for ADAMTS4/5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agg-523, a selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) and 5 (ADAMTS5), two key enzymes implicated in the degradation of aggrecan in osteoarthritis. This document offers a review of its selectivity, a comparison with an alternative inhibitor, and detailed experimental methodologies to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound (also known as PF-5212371) is a reversible and selective dual inhibitor of ADAMTS4 and ADAMTS5. These enzymes, also known as aggrecanases, are responsible for the cleavage of aggrecan, a major component of articular cartilage. The degradation of aggrecan is an early and critical event in the pathogenesis of osteoarthritis. By inhibiting both ADAMTS4 and ADAMTS5, this compound aims to prevent cartilage breakdown, thereby potentially slowing or halting the progression of the disease. The development of this compound reached Phase I clinical trials for the treatment of osteoarthritis; however, its development was subsequently discontinued.
Comparative Selectivity Profile
While specific IC50 values for this compound against ADAMTS4 and ADAMTS5 are not publicly available, it has been described as a "moderately selective" inhibitor over matrix metalloproteinases (MMPs). For a quantitative comparison, we present the selectivity profile of a different ADAMTS5 inhibitor, GLPG1972.
| Inhibitor | Target | IC50 (nM) | Selectivity over ADAMTS4 | Selectivity over other Proteases (MMPs, etc.) |
| This compound (PF-5212371) | ADAMTS4/ADAMTS5 | Data not publicly available | Data not publicly available | Described as "moderately selective" over MMPs |
| GLPG1972 | ADAMTS5 | 19 | 8-fold | 60 to >5,000-fold |
Experimental Protocols
Biochemical Assay for ADAMTS4/5 Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against ADAMTS4 and ADAMTS5 using a fluorescent peptide substrate.
Materials:
-
Recombinant human ADAMTS4 and ADAMTS5 (catalytic domains)
-
Fluorogenic peptide substrate (e.g., based on the aggrecan cleavage site)
-
Assay buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted compound to the wells of a 96-well plate. For the control (no inhibitor), add 2 µL of DMSO.
-
Add 48 µL of pre-warmed assay buffer containing the recombinant ADAMTS enzyme (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic peptide substrate (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling against MMPs
To assess the selectivity of an inhibitor, a similar biochemical assay is performed against a panel of relevant MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13). The IC50 values obtained for the MMPs are then compared to the IC50 values for ADAMTS4 and ADAMTS5 to determine the selectivity ratio.
Visualizations
Caption: ADAMTS4/5 Signaling Pathway in Osteoarthritis.
Caption: Workflow for Screening ADAMTS Inhibitors.
Agg-523: A Comparative Guide to its Selectivity for ADAMTS4/5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agg-523, a selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) and 5 (ADAMTS5), two key enzymes implicated in the degradation of aggrecan in osteoarthritis. This document offers a review of its selectivity, a comparison with an alternative inhibitor, and detailed experimental methodologies to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound (also known as PF-5212371) is a reversible and selective dual inhibitor of ADAMTS4 and ADAMTS5. These enzymes, also known as aggrecanases, are responsible for the cleavage of aggrecan, a major component of articular cartilage. The degradation of aggrecan is an early and critical event in the pathogenesis of osteoarthritis. By inhibiting both ADAMTS4 and ADAMTS5, this compound aims to prevent cartilage breakdown, thereby potentially slowing or halting the progression of the disease. The development of this compound reached Phase I clinical trials for the treatment of osteoarthritis; however, its development was subsequently discontinued.
Comparative Selectivity Profile
While specific IC50 values for this compound against ADAMTS4 and ADAMTS5 are not publicly available, it has been described as a "moderately selective" inhibitor over matrix metalloproteinases (MMPs). For a quantitative comparison, we present the selectivity profile of a different ADAMTS5 inhibitor, GLPG1972.
| Inhibitor | Target | IC50 (nM) | Selectivity over ADAMTS4 | Selectivity over other Proteases (MMPs, etc.) |
| This compound (PF-5212371) | ADAMTS4/ADAMTS5 | Data not publicly available | Data not publicly available | Described as "moderately selective" over MMPs |
| GLPG1972 | ADAMTS5 | 19 | 8-fold | 60 to >5,000-fold |
Experimental Protocols
Biochemical Assay for ADAMTS4/5 Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against ADAMTS4 and ADAMTS5 using a fluorescent peptide substrate.
Materials:
-
Recombinant human ADAMTS4 and ADAMTS5 (catalytic domains)
-
Fluorogenic peptide substrate (e.g., based on the aggrecan cleavage site)
-
Assay buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted compound to the wells of a 96-well plate. For the control (no inhibitor), add 2 µL of DMSO.
-
Add 48 µL of pre-warmed assay buffer containing the recombinant ADAMTS enzyme (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic peptide substrate (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling against MMPs
To assess the selectivity of an inhibitor, a similar biochemical assay is performed against a panel of relevant MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13). The IC50 values obtained for the MMPs are then compared to the IC50 values for ADAMTS4 and ADAMTS5 to determine the selectivity ratio.
Visualizations
Caption: ADAMTS4/5 Signaling Pathway in Osteoarthritis.
Caption: Workflow for Screening ADAMTS Inhibitors.
Agg-523: A Comparative Analysis of Cross-reactivity with Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Agg-523, a selective inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), with other metalloproteinases. As a reversible, non-hydroxamate, zinc-binding inhibitor, this compound has been a subject of interest in the development of disease-modifying osteoarthritis drugs.[1] This document summarizes available data on its selectivity, presents a comparative context with other selective inhibitors, and details the experimental protocols used to assess such cross-reactivity.
Selectivity Profile of this compound
This compound has been developed as a selective inhibitor targeting ADAMTS-4 and ADAMTS-5.[1] While specific quantitative data on its cross-reactivity against a broad panel of matrix metalloproteinases (MMPs) is not extensively reported in publicly available literature, it is described as being "moderately selective for ADAMTS4 and ADAMTS5 over MMPs".[2][3] This selectivity is a critical attribute, as the lack of specificity in earlier generations of broad-spectrum MMP inhibitors led to clinical trial failures due to off-target effects.
To provide a clear comparison for researchers, the following table showcases the selectivity profile of another notable selective ADAMTS-5 inhibitor, GLPG1972/S201086.[4] This data illustrates the typical level of selectivity sought for such compounds against various metalloproteinases.
Table 1: Comparative Selectivity Profile of a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086)
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-5 | 8 | 1-fold |
| ADAMTS-4 | 99 | 12-fold |
| MMP-1 | >10000 | >1250-fold |
| MMP-2 | >10000 | >1250-fold |
| MMP-3 | >10000 | >1250-fold |
| MMP-7 | >10000 | >1250-fold |
| MMP-8 | >10000 | >1250-fold |
| MMP-9 | >10000 | >1250-fold |
| MMP-12 | >10000 | >1250-fold |
| MMP-13 | >10000 | >1250-fold |
| MMP-14 | >10000 | >1250-fold |
Data for GLPG1972/S201086 is sourced from J. Med. Chem. 2021, 64, 7, 3899–3912.[4]
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below is a detailed methodology for a typical in vitro enzymatic assay used to assess the cross-reactivity of an inhibitor like this compound against a panel of metalloproteinases.
In Vitro Metalloproteinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant human metalloproteinases.
Materials:
-
Test Compound: this compound (or other inhibitors) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Enzymes: Purified, activated recombinant human metalloproteinases (e.g., ADAMTS-4, ADAMTS-5, MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).
-
Substrate: A fluorescently quenched peptide substrate specific for each enzyme.
-
Assay Buffer: Tris-based buffer containing CaCl2, NaCl, and a non-ionic surfactant (e.g., Brij-35), pH 7.5.
-
Microplates: 96-well, black, non-binding microplates.
-
Plate Reader: Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the activated metalloproteinase to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound to the wells of the microplate.
-
Add a fixed volume of the diluted enzyme to each well.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add a fixed volume of the fluorescent peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a microplate reader. Measurements are typically taken every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a metalloproteinase inhibitor.
Signaling Pathway Context
This compound targets aggrecanases, which are key enzymes in the degradation of aggrecan, a major component of articular cartilage. The inhibition of this process is a therapeutic strategy for osteoarthritis. The simplified signaling pathway below illustrates the role of aggrecanases in cartilage degradation.
References
Agg-523: A Comparative Analysis of Cross-reactivity with Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Agg-523, a selective inhibitor of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), with other metalloproteinases. As a reversible, non-hydroxamate, zinc-binding inhibitor, this compound has been a subject of interest in the development of disease-modifying osteoarthritis drugs.[1] This document summarizes available data on its selectivity, presents a comparative context with other selective inhibitors, and details the experimental protocols used to assess such cross-reactivity.
Selectivity Profile of this compound
This compound has been developed as a selective inhibitor targeting ADAMTS-4 and ADAMTS-5.[1] While specific quantitative data on its cross-reactivity against a broad panel of matrix metalloproteinases (MMPs) is not extensively reported in publicly available literature, it is described as being "moderately selective for ADAMTS4 and ADAMTS5 over MMPs".[2][3] This selectivity is a critical attribute, as the lack of specificity in earlier generations of broad-spectrum MMP inhibitors led to clinical trial failures due to off-target effects.
To provide a clear comparison for researchers, the following table showcases the selectivity profile of another notable selective ADAMTS-5 inhibitor, GLPG1972/S201086.[4] This data illustrates the typical level of selectivity sought for such compounds against various metalloproteinases.
Table 1: Comparative Selectivity Profile of a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086)
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-5 | 8 | 1-fold |
| ADAMTS-4 | 99 | 12-fold |
| MMP-1 | >10000 | >1250-fold |
| MMP-2 | >10000 | >1250-fold |
| MMP-3 | >10000 | >1250-fold |
| MMP-7 | >10000 | >1250-fold |
| MMP-8 | >10000 | >1250-fold |
| MMP-9 | >10000 | >1250-fold |
| MMP-12 | >10000 | >1250-fold |
| MMP-13 | >10000 | >1250-fold |
| MMP-14 | >10000 | >1250-fold |
Data for GLPG1972/S201086 is sourced from J. Med. Chem. 2021, 64, 7, 3899–3912.[4]
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below is a detailed methodology for a typical in vitro enzymatic assay used to assess the cross-reactivity of an inhibitor like this compound against a panel of metalloproteinases.
In Vitro Metalloproteinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant human metalloproteinases.
Materials:
-
Test Compound: this compound (or other inhibitors) dissolved in dimethyl sulfoxide (DMSO).
-
Enzymes: Purified, activated recombinant human metalloproteinases (e.g., ADAMTS-4, ADAMTS-5, MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).
-
Substrate: A fluorescently quenched peptide substrate specific for each enzyme.
-
Assay Buffer: Tris-based buffer containing CaCl2, NaCl, and a non-ionic surfactant (e.g., Brij-35), pH 7.5.
-
Microplates: 96-well, black, non-binding microplates.
-
Plate Reader: Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the activated metalloproteinase to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound to the wells of the microplate.
-
Add a fixed volume of the diluted enzyme to each well.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add a fixed volume of the fluorescent peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a microplate reader. Measurements are typically taken every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a metalloproteinase inhibitor.
Signaling Pathway Context
This compound targets aggrecanases, which are key enzymes in the degradation of aggrecan, a major component of articular cartilage. The inhibition of this process is a therapeutic strategy for osteoarthritis. The simplified signaling pathway below illustrates the role of aggrecanases in cartilage degradation.
References
A Comparative Guide to Alternative Compounds for Aggrecanase Inhibition Beyond Agg-523
For Researchers, Scientists, and Drug Development Professionals
The degradation of aggrecan, a critical component of articular cartilage, by aggrecanases, particularly ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5, is a key pathological event in osteoarthritis (OA). While Agg-523 was a notable early dual inhibitor of these enzymes, its clinical development was halted. This guide provides a comparative overview of alternative compounds, with a focus on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.
Quantitative Data Presentation: A Comparative Analysis of Aggrecanase Inhibitors
| Compound | Target(s) | ADAMTS-5 IC50 (nM) | ADAMTS-4 IC50 (nM) | MMPs Selectivity | Reference(s) |
| This compound (PF-5212371) | ADAMTS-4, ADAMTS-5 | Data Not Available | Data Not Available | Moderately selective | [2][3] |
| GLPG1972/S201086 | ADAMTS-5 | 19 | 152 (8-fold selective for ADAMTS-5) | >5,000-fold vs. a panel of MMPs | |
| Compound 1j | ADAMTS-4 | >10,000 (30% inhibition at 10 µM) | 10 | >1000-fold vs. ADAMTS-5, MMP-13, TACE, ADAMTS-13 | |
| Compound 8 | ADAMTS-5 | 30 | >1,500 (>50-fold selective for ADAMTS-5) | >1000-fold vs. ADAMTS-1, ADAMTS-13, MMP-13, TACE | |
| GSK2394002 (M6495) | ADAMTS-5 | 0.08 (Ki) | Not specified | Highly selective | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of aggrecanase inhibitors.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified aggrecanases.
Materials:
-
Recombinant human ADAMTS-4 and ADAMTS-5 (catalytic domains)
-
Fluorogenic ADAMTS substrate peptide
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Add the recombinant ADAMTS enzyme to the wells containing the test compounds and the positive control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate over time (e.g., 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.
Cell-Based Cartilage Degradation Assay (Cartilage Explant Model)
This ex vivo assay assesses the ability of an inhibitor to prevent the degradation of the cartilage matrix in a more physiologically relevant environment.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM with antibiotics)
-
Fetal bovine serum (FBS)
-
Pro-inflammatory cytokines (e.g., Interleukin-1α (IL-1α) or Oncostatin M (OSM))
-
Test compounds
-
Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin (B13769445) sulfate (B86663) standard
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Harvest cylindrical cartilage explants from bovine nasal septa or human articular cartilage using a biopsy punch.
-
Culture the explants in serum-free medium for 24-48 hours to allow them to equilibrate.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).
-
After a pre-incubation period (e.g., 2 hours), add a pro-inflammatory stimulus (e.g., IL-1α) to the culture medium to induce aggrecan degradation.
-
Culture the explants for a specified period (e.g., 3-7 days), collecting the conditioned medium at regular intervals.
-
At the end of the culture period, digest the remaining cartilage explants with a proteinase (e.g., papain) to determine the remaining glycosaminoglycan (GAG) content.
-
Quantify the amount of sulfated GAGs released into the conditioned medium and remaining in the explants using the DMMB colorimetric assay.
-
Create a standard curve using known concentrations of chondroitin sulfate.
-
Calculate the percentage of GAG release for each treatment group relative to the total GAG content (medium + explant).
-
Determine the IC50 value of the compound for the inhibition of GAG release.
In Vivo Animal Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
This surgical model in rodents induces joint instability, leading to progressive cartilage degradation that mimics aspects of human post-traumatic osteoarthritis.
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent. Administer appropriate pre- and post-operative analgesics.
-
Surgical Preparation: Shave and sterilize the surgical area around the knee joint.
-
Joint Exposure: Make a small incision on the medial side of the patellar tendon to expose the joint capsule.
-
Meniscal Destabilization: Carefully transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to increased mechanical stress on the articular cartilage.
-
Wound Closure: Suture the joint capsule and close the skin incision.
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesia and monitoring for signs of infection.
-
Compound Administration: Administer the test compound or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., intra-articular injection) according to the study design, starting at a pre-determined time point relative to the surgery.
-
Endpoint Analysis: At the end of the study period (e.g., 8-12 weeks post-surgery), euthanize the animals and harvest the knee joints.
-
Histological Evaluation: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Toluidine Blue to assess cartilage structure.
-
Scoring: Grade the severity of cartilage degradation, osteophyte formation, and synovial inflammation using a standardized scoring system (e.g., OARSI score).
-
Data Analysis: Compare the histological scores between the treatment and vehicle control groups to determine the efficacy of the test compound in preventing or slowing the progression of OA-like changes.
Mandatory Visualizations
Signaling Pathway of Aggrecan Degradation
References
- 1. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for Aggrecanase Inhibition Beyond Agg-523
For Researchers, Scientists, and Drug Development Professionals
The degradation of aggrecan, a critical component of articular cartilage, by aggrecanases, particularly ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5, is a key pathological event in osteoarthritis (OA). While Agg-523 was a notable early dual inhibitor of these enzymes, its clinical development was halted. This guide provides a comparative overview of alternative compounds, with a focus on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.
Quantitative Data Presentation: A Comparative Analysis of Aggrecanase Inhibitors
| Compound | Target(s) | ADAMTS-5 IC50 (nM) | ADAMTS-4 IC50 (nM) | MMPs Selectivity | Reference(s) |
| This compound (PF-5212371) | ADAMTS-4, ADAMTS-5 | Data Not Available | Data Not Available | Moderately selective | [2][3] |
| GLPG1972/S201086 | ADAMTS-5 | 19 | 152 (8-fold selective for ADAMTS-5) | >5,000-fold vs. a panel of MMPs | |
| Compound 1j | ADAMTS-4 | >10,000 (30% inhibition at 10 µM) | 10 | >1000-fold vs. ADAMTS-5, MMP-13, TACE, ADAMTS-13 | |
| Compound 8 | ADAMTS-5 | 30 | >1,500 (>50-fold selective for ADAMTS-5) | >1000-fold vs. ADAMTS-1, ADAMTS-13, MMP-13, TACE | |
| GSK2394002 (M6495) | ADAMTS-5 | 0.08 (Ki) | Not specified | Highly selective | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of aggrecanase inhibitors.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified aggrecanases.
Materials:
-
Recombinant human ADAMTS-4 and ADAMTS-5 (catalytic domains)
-
Fluorogenic ADAMTS substrate peptide
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Add the recombinant ADAMTS enzyme to the wells containing the test compounds and the positive control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate over time (e.g., 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.
Cell-Based Cartilage Degradation Assay (Cartilage Explant Model)
This ex vivo assay assesses the ability of an inhibitor to prevent the degradation of the cartilage matrix in a more physiologically relevant environment.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM with antibiotics)
-
Fetal bovine serum (FBS)
-
Pro-inflammatory cytokines (e.g., Interleukin-1α (IL-1α) or Oncostatin M (OSM))
-
Test compounds
-
Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Harvest cylindrical cartilage explants from bovine nasal septa or human articular cartilage using a biopsy punch.
-
Culture the explants in serum-free medium for 24-48 hours to allow them to equilibrate.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).
-
After a pre-incubation period (e.g., 2 hours), add a pro-inflammatory stimulus (e.g., IL-1α) to the culture medium to induce aggrecan degradation.
-
Culture the explants for a specified period (e.g., 3-7 days), collecting the conditioned medium at regular intervals.
-
At the end of the culture period, digest the remaining cartilage explants with a proteinase (e.g., papain) to determine the remaining glycosaminoglycan (GAG) content.
-
Quantify the amount of sulfated GAGs released into the conditioned medium and remaining in the explants using the DMMB colorimetric assay.
-
Create a standard curve using known concentrations of chondroitin sulfate.
-
Calculate the percentage of GAG release for each treatment group relative to the total GAG content (medium + explant).
-
Determine the IC50 value of the compound for the inhibition of GAG release.
In Vivo Animal Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
This surgical model in rodents induces joint instability, leading to progressive cartilage degradation that mimics aspects of human post-traumatic osteoarthritis.
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent. Administer appropriate pre- and post-operative analgesics.
-
Surgical Preparation: Shave and sterilize the surgical area around the knee joint.
-
Joint Exposure: Make a small incision on the medial side of the patellar tendon to expose the joint capsule.
-
Meniscal Destabilization: Carefully transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to increased mechanical stress on the articular cartilage.
-
Wound Closure: Suture the joint capsule and close the skin incision.
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesia and monitoring for signs of infection.
-
Compound Administration: Administer the test compound or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., intra-articular injection) according to the study design, starting at a pre-determined time point relative to the surgery.
-
Endpoint Analysis: At the end of the study period (e.g., 8-12 weeks post-surgery), euthanize the animals and harvest the knee joints.
-
Histological Evaluation: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Toluidine Blue to assess cartilage structure.
-
Scoring: Grade the severity of cartilage degradation, osteophyte formation, and synovial inflammation using a standardized scoring system (e.g., OARSI score).
-
Data Analysis: Compare the histological scores between the treatment and vehicle control groups to determine the efficacy of the test compound in preventing or slowing the progression of OA-like changes.
Mandatory Visualizations
Signaling Pathway of Aggrecan Degradation
References
- 1. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic vs. Pharmacological Inhibition of ADAMTS Enzymes for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological approaches to inhibit the A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) family of enzymes, key players in the degradation of cartilage in osteoarthritis (OA). We will focus on the insights gained from ADAMTS-4 and ADAMTS-5 knockout mouse models versus the preclinical data of Agg-523, a selective pharmacological inhibitor.
Introduction to ADAMTS in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A crucial early event in this process is the degradation of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS enzymes, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are the primary proteinases responsible for the initial cleavage of aggrecan.[1][2] Consequently, inhibiting these enzymes has become a major focus for the development of disease-modifying osteoarthritis drugs (DMOADs).
This guide will explore two key strategies for interrogating the function of ADAMTS-4 and ADAMTS-5: genetic knockout models and targeted pharmacological inhibition with the small molecule this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key findings from studies utilizing ADAMTS-4/5 genetic knockout mice and the pharmacological inhibitor this compound.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Genetic Inhibition (ADAMTS-4/5 Knockout Mice) | Pharmacological Inhibition (this compound) |
| Target(s) | ADAMTS-4 and ADAMTS-5 genes | ADAMTS-4 and ADAMTS-5 enzymes |
| In Vitro Potency | Complete and permanent ablation of target gene expression. | Selective, reversible, non-hydroxamate, zinc-binding inhibitor of ADAMTS-4 and ADAMTS-5.[3] Specific IC50 values are not publicly available in the reviewed literature. |
| Animal Model | Mouse (Surgically-induced OA models, e.g., Destabilization of the Medial Meniscus - DMM)[4] | Rat (Surgically-induced OA models, e.g., Medial Meniscal Tear) |
| In Vivo Efficacy | ADAMTS-5 knockout mice are significantly protected from cartilage degradation.[4][5] ADAMTS-4/5 double knockout mice show similar protection to ADAMTS-5 single knockout mice.[4] | Demonstrated chondroprotective effect in a rat model of osteoarthritis. |
| Cartilage Histology | Significantly reduced OARSI (Osteoarthritis Research Society International) scores for cartilage degradation compared to wild-type mice in DMM models.[4] | Qualitative descriptions indicate protection against cartilage degeneration. Specific OARSI scores for this compound treated rats are not publicly available in the reviewed literature. |
| Proteoglycan Release | Ablation of aggrecanase-mediated proteoglycan degradation in cartilage explants stimulated with IL-1 and retinoic acid. | Expected to reduce proteoglycan release, though specific quantitative data from published studies on this compound is limited. |
Table 2: Phenotypic and Clinical Development Comparison
| Feature | Genetic Inhibition (ADAMTS-4/5 Knockout Mice) | Pharmacological Inhibition (this compound) |
| Phenotype | ADAMTS-4/5 double knockout mice are physiologically normal with no overt developmental abnormalities. | Preclinical studies in rats did not report significant adverse effects. |
| Translational Relevance | Provides strong validation for ADAMTS-4 and ADAMTS-5 as therapeutic targets for OA. | Represents a tangible therapeutic strategy for clinical development. |
| Clinical Development | Not applicable (a research tool). | Advanced to Phase I clinical trials (NCT00427687, NCT00454298).[1][6] Development was subsequently halted for undisclosed reasons.[6] |
| Advantages | - Provides definitive evidence for the role of the target genes. - Complete and sustained inhibition. | - Potential for therapeutic use in humans. - Dosing can be controlled and modulated. - Orally bioavailable formulation was developed. |
| Limitations | - Not a therapeutic strategy. - Potential for developmental compensation. | - Potential for off-target effects. - Pharmacokinetic and pharmacodynamic challenges. - Clinical development was not successful. |
Experimental Protocols
Surgical Induction of Osteoarthritis in Rodent Models
A common method to induce OA in animal models is through surgical destabilization of the knee joint.
-
Destabilization of the Medial Meniscus (DMM) in Mice:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the medial side of the knee joint.
-
Transect the medial meniscotibial ligament, which anchors the medial meniscus to the tibial plateau.
-
Suture the incision in layers.
-
This procedure leads to instability of the medial meniscus, resulting in progressive cartilage degradation mimicking OA.
-
-
Medial Meniscal Tear (MMT) in Rats:
-
Anesthetize the rat.
-
Perform a medial parapatellar arthrotomy to expose the knee joint.
-
Create a full-thickness tear in the medial meniscus.
-
The joint capsule and skin are then sutured.
-
This injury model also leads to joint instability and subsequent OA development.
-
Cartilage Explant Culture and Proteoglycan Degradation Assay
This ex vivo method assesses the direct effects of inhibitors on cartilage degradation.
-
Cartilage Explant Harvest: Articular cartilage is aseptically harvested from the femoral condyles or tibial plateaus of animals.
-
Culture: The cartilage explants are cultured in a defined medium, often supplemented with serum.
-
Stimulation: To induce proteoglycan degradation, the explants are stimulated with pro-inflammatory cytokines such as Interleukin-1 (IL-1) and/or retinoic acid.
-
Inhibitor Treatment: Test compounds like this compound are added to the culture medium at various concentrations.
-
Quantification of Proteoglycan Release: The amount of proteoglycan released into the culture medium is quantified. A common method is the dimethylmethylene blue (DMMB) assay, which measures the concentration of sulfated glycosaminoglycans (sGAGs), a major component of aggrecan.[7] The results are typically expressed as a percentage of total sGAGs in the explant.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway of ADAMTS-5 Regulation in Chondrocytes
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetically Engineered Mouse Models Reveal the Importance of Proteases as Drug Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proteoglycans in Articular Cartilage and Their Contribution to Chondral Injury and Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic vs. Pharmacological Inhibition of ADAMTS Enzymes for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological approaches to inhibit the A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) family of enzymes, key players in the degradation of cartilage in osteoarthritis (OA). We will focus on the insights gained from ADAMTS-4 and ADAMTS-5 knockout mouse models versus the preclinical data of Agg-523, a selective pharmacological inhibitor.
Introduction to ADAMTS in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A crucial early event in this process is the degradation of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS enzymes, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are the primary proteinases responsible for the initial cleavage of aggrecan.[1][2] Consequently, inhibiting these enzymes has become a major focus for the development of disease-modifying osteoarthritis drugs (DMOADs).
This guide will explore two key strategies for interrogating the function of ADAMTS-4 and ADAMTS-5: genetic knockout models and targeted pharmacological inhibition with the small molecule this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key findings from studies utilizing ADAMTS-4/5 genetic knockout mice and the pharmacological inhibitor this compound.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Genetic Inhibition (ADAMTS-4/5 Knockout Mice) | Pharmacological Inhibition (this compound) |
| Target(s) | ADAMTS-4 and ADAMTS-5 genes | ADAMTS-4 and ADAMTS-5 enzymes |
| In Vitro Potency | Complete and permanent ablation of target gene expression. | Selective, reversible, non-hydroxamate, zinc-binding inhibitor of ADAMTS-4 and ADAMTS-5.[3] Specific IC50 values are not publicly available in the reviewed literature. |
| Animal Model | Mouse (Surgically-induced OA models, e.g., Destabilization of the Medial Meniscus - DMM)[4] | Rat (Surgically-induced OA models, e.g., Medial Meniscal Tear) |
| In Vivo Efficacy | ADAMTS-5 knockout mice are significantly protected from cartilage degradation.[4][5] ADAMTS-4/5 double knockout mice show similar protection to ADAMTS-5 single knockout mice.[4] | Demonstrated chondroprotective effect in a rat model of osteoarthritis. |
| Cartilage Histology | Significantly reduced OARSI (Osteoarthritis Research Society International) scores for cartilage degradation compared to wild-type mice in DMM models.[4] | Qualitative descriptions indicate protection against cartilage degeneration. Specific OARSI scores for this compound treated rats are not publicly available in the reviewed literature. |
| Proteoglycan Release | Ablation of aggrecanase-mediated proteoglycan degradation in cartilage explants stimulated with IL-1 and retinoic acid. | Expected to reduce proteoglycan release, though specific quantitative data from published studies on this compound is limited. |
Table 2: Phenotypic and Clinical Development Comparison
| Feature | Genetic Inhibition (ADAMTS-4/5 Knockout Mice) | Pharmacological Inhibition (this compound) |
| Phenotype | ADAMTS-4/5 double knockout mice are physiologically normal with no overt developmental abnormalities. | Preclinical studies in rats did not report significant adverse effects. |
| Translational Relevance | Provides strong validation for ADAMTS-4 and ADAMTS-5 as therapeutic targets for OA. | Represents a tangible therapeutic strategy for clinical development. |
| Clinical Development | Not applicable (a research tool). | Advanced to Phase I clinical trials (NCT00427687, NCT00454298).[1][6] Development was subsequently halted for undisclosed reasons.[6] |
| Advantages | - Provides definitive evidence for the role of the target genes. - Complete and sustained inhibition. | - Potential for therapeutic use in humans. - Dosing can be controlled and modulated. - Orally bioavailable formulation was developed. |
| Limitations | - Not a therapeutic strategy. - Potential for developmental compensation. | - Potential for off-target effects. - Pharmacokinetic and pharmacodynamic challenges. - Clinical development was not successful. |
Experimental Protocols
Surgical Induction of Osteoarthritis in Rodent Models
A common method to induce OA in animal models is through surgical destabilization of the knee joint.
-
Destabilization of the Medial Meniscus (DMM) in Mice:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the medial side of the knee joint.
-
Transect the medial meniscotibial ligament, which anchors the medial meniscus to the tibial plateau.
-
Suture the incision in layers.
-
This procedure leads to instability of the medial meniscus, resulting in progressive cartilage degradation mimicking OA.
-
-
Medial Meniscal Tear (MMT) in Rats:
-
Anesthetize the rat.
-
Perform a medial parapatellar arthrotomy to expose the knee joint.
-
Create a full-thickness tear in the medial meniscus.
-
The joint capsule and skin are then sutured.
-
This injury model also leads to joint instability and subsequent OA development.
-
Cartilage Explant Culture and Proteoglycan Degradation Assay
This ex vivo method assesses the direct effects of inhibitors on cartilage degradation.
-
Cartilage Explant Harvest: Articular cartilage is aseptically harvested from the femoral condyles or tibial plateaus of animals.
-
Culture: The cartilage explants are cultured in a defined medium, often supplemented with serum.
-
Stimulation: To induce proteoglycan degradation, the explants are stimulated with pro-inflammatory cytokines such as Interleukin-1 (IL-1) and/or retinoic acid.
-
Inhibitor Treatment: Test compounds like this compound are added to the culture medium at various concentrations.
-
Quantification of Proteoglycan Release: The amount of proteoglycan released into the culture medium is quantified. A common method is the dimethylmethylene blue (DMMB) assay, which measures the concentration of sulfated glycosaminoglycans (sGAGs), a major component of aggrecan.[7] The results are typically expressed as a percentage of total sGAGs in the explant.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway of ADAMTS-5 Regulation in Chondrocytes
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetically Engineered Mouse Models Reveal the Importance of Proteases as Drug Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proteoglycans in Articular Cartilage and Their Contribution to Chondral Injury and Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Agg-523 Activity: A Comparative Guide to ADAMTS-5 Inhibition in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic target of Agg-523, a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), a key enzyme in the pathogenesis of osteoarthritis (OA). Due to the limited publicly available experimental data on this compound, this document focuses on the broader context of ADAMTS-5 inhibition. We present a comparative analysis of alternative ADAMTS-5 inhibitors with published in vitro and in vivo data to offer a valuable resource for researchers in the field. The experimental data and protocols detailed herein serve as a practical reference for the evaluation of novel ADAMTS-5-targeting compounds.
The Role of ADAMTS-5 in Osteoarthritis
Osteoarthritis is characterized by the progressive degradation of articular cartilage. A pivotal event in this process is the breakdown of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. ADAMTS-5 has been identified as the primary aggrecanase responsible for this degradation. Inflammatory cytokines, such as interleukin-1 (IL-1), upregulate the expression and activity of ADAMTS-5 in chondrocytes, leading to the cleavage of aggrecan and subsequent loss of cartilage integrity. Inhibition of ADAMTS-5 is therefore a promising therapeutic strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).
Below is a diagram illustrating the signaling pathway leading to cartilage degradation mediated by ADAMTS-5.
In Vitro and In Vivo Correlation of Agg-523 Activity: A Comparative Guide to ADAMTS-5 Inhibition in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic target of Agg-523, a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), a key enzyme in the pathogenesis of osteoarthritis (OA). Due to the limited publicly available experimental data on this compound, this document focuses on the broader context of ADAMTS-5 inhibition. We present a comparative analysis of alternative ADAMTS-5 inhibitors with published in vitro and in vivo data to offer a valuable resource for researchers in the field. The experimental data and protocols detailed herein serve as a practical reference for the evaluation of novel ADAMTS-5-targeting compounds.
The Role of ADAMTS-5 in Osteoarthritis
Osteoarthritis is characterized by the progressive degradation of articular cartilage. A pivotal event in this process is the breakdown of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. ADAMTS-5 has been identified as the primary aggrecanase responsible for this degradation. Inflammatory cytokines, such as interleukin-1 (IL-1), upregulate the expression and activity of ADAMTS-5 in chondrocytes, leading to the cleavage of aggrecan and subsequent loss of cartilage integrity. Inhibition of ADAMTS-5 is therefore a promising therapeutic strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).
Below is a diagram illustrating the signaling pathway leading to cartilage degradation mediated by ADAMTS-5.
Agg-523 and its Alternatives: A Comparative Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agg-523, a selective aggrecanase inhibitor, with other emerging disease-modifying osteoarthritis drugs (DMOADs). The information is compiled from publicly available preclinical and clinical data to aid researchers in evaluating and contextualizing the therapeutic potential of these compounds.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 and ADAMTS-5. This compound is a selective inhibitor of these enzymes. This guide compares this compound with another ADAMTS-5 inhibitor, GLPG1972/S201086, and a novel class of compounds, RCGD423 and R805/CX-011, which target the glycoprotein (B1211001) 130 (gp130) receptor. While preclinical data for this compound suggests chondroprotective effects, the lack of publicly available clinical trial results limits direct comparison with compounds like GLPG1972, for which Phase 2 clinical data is available.
Data Presentation
Table 1: Compound Overview
| Compound | Target | Mechanism of Action | Development Stage |
| This compound | ADAMTS-4, ADAMTS-5 | Inhibition of aggrecan degradation in cartilage | Phase 1 Clinical Trial (Completed, results not publicly available) |
| GLPG1972/S201086 | ADAMTS-5 | Selective inhibition of aggrecan degradation | Phase 2 Clinical Trial (Failed to meet primary endpoint) |
| RCGD423 / R805/CX-011 | gp130 receptor | Modulation of gp130 signaling to promote cartilage regeneration and reduce inflammation | Preclinical / Phase 1/2a Clinical Trial (for R805/CX-011)[1][2] |
Table 2: Preclinical Efficacy Comparison
| Compound | Animal Model | Key Findings | Quantitative Data Availability |
| This compound | Rat meniscal tear model of OA | Demonstrated chondroprotective effect and attenuated release of aggrecanase-generated fragments. | Limited public quantitative data. |
| GLPG1972/S201086 | Rodent models of OA, human cartilage explants | Showed cartilage protection and disease-modifying activity. | Available, including OARSI score reduction. |
| RCGD423 / R805/CX-011 | Rat partial meniscectomy and osteochondral defect models; small and large animal models of OA | Reduced chondrocyte hypertrophy, loss, and degeneration; increased chondrocyte proliferation; improved cartilage healing. R805/CX-011 showed dose-dependent effects on joint pain, structure, and function.[1][3][4] | Qualitative descriptions of significant effects are available, but specific quantitative metrics are limited in public sources.[1][3] |
Table 3: Clinical Trial Data Comparison
| Compound | Clinical Trial Identifier | Phase | Key Outcomes |
| This compound | NCT00380900 | 1 | Completed, but results are not publicly available. |
| GLPG1972/S201086 | ROCCELLA (NCT03595618) | 2 | Primary Endpoint (Cartilage Thickness Change from Baseline to Week 52): - Placebo: -0.116 mm- Low Dose: -0.068 mm- Medium Dose: -0.097 mm- High Dose: -0.085 mmNo statistically significant difference versus placebo was reached. |
| R805/CX-011 | Not specified | 1/2a | Upcoming trial announced.[1] |
Experimental Protocols
ADAMTS-4/5 Inhibition Assay (General Protocol)
A generic protocol for determining the inhibitory activity of compounds against ADAMTS-4 and ADAMTS-5 involves a fluorescence-based assay. The enzyme is incubated with the test compound at various concentrations. A fluorogenic substrate, which is a peptide sequence recognized and cleaved by the aggrecanases, is then added. Cleavage of the substrate results in an increase in fluorescence, which is monitored over time. The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Rat Meniscal Tear Model of Osteoarthritis
This surgical model is commonly used to induce OA in rats, mimicking post-traumatic osteoarthritis in humans. The procedure involves a medial parapatellar incision to expose the knee joint. The anterior cruciate ligament is then transected, and a partial or total meniscectomy is performed on the medial meniscus. This destabilization of the joint leads to progressive cartilage degradation, osteophyte formation, and subchondral bone changes, characteristic features of OA. The severity of OA is typically assessed at various time points post-surgery using histological scoring systems, such as the OARSI (Osteoarthritis Research Society International) score.
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting cartilage degradation.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Agg-523 and its Alternatives: A Comparative Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agg-523, a selective aggrecanase inhibitor, with other emerging disease-modifying osteoarthritis drugs (DMOADs). The information is compiled from publicly available preclinical and clinical data to aid researchers in evaluating and contextualizing the therapeutic potential of these compounds.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 and ADAMTS-5. This compound is a selective inhibitor of these enzymes. This guide compares this compound with another ADAMTS-5 inhibitor, GLPG1972/S201086, and a novel class of compounds, RCGD423 and R805/CX-011, which target the glycoprotein 130 (gp130) receptor. While preclinical data for this compound suggests chondroprotective effects, the lack of publicly available clinical trial results limits direct comparison with compounds like GLPG1972, for which Phase 2 clinical data is available.
Data Presentation
Table 1: Compound Overview
| Compound | Target | Mechanism of Action | Development Stage |
| This compound | ADAMTS-4, ADAMTS-5 | Inhibition of aggrecan degradation in cartilage | Phase 1 Clinical Trial (Completed, results not publicly available) |
| GLPG1972/S201086 | ADAMTS-5 | Selective inhibition of aggrecan degradation | Phase 2 Clinical Trial (Failed to meet primary endpoint) |
| RCGD423 / R805/CX-011 | gp130 receptor | Modulation of gp130 signaling to promote cartilage regeneration and reduce inflammation | Preclinical / Phase 1/2a Clinical Trial (for R805/CX-011)[1][2] |
Table 2: Preclinical Efficacy Comparison
| Compound | Animal Model | Key Findings | Quantitative Data Availability |
| This compound | Rat meniscal tear model of OA | Demonstrated chondroprotective effect and attenuated release of aggrecanase-generated fragments. | Limited public quantitative data. |
| GLPG1972/S201086 | Rodent models of OA, human cartilage explants | Showed cartilage protection and disease-modifying activity. | Available, including OARSI score reduction. |
| RCGD423 / R805/CX-011 | Rat partial meniscectomy and osteochondral defect models; small and large animal models of OA | Reduced chondrocyte hypertrophy, loss, and degeneration; increased chondrocyte proliferation; improved cartilage healing. R805/CX-011 showed dose-dependent effects on joint pain, structure, and function.[1][3][4] | Qualitative descriptions of significant effects are available, but specific quantitative metrics are limited in public sources.[1][3] |
Table 3: Clinical Trial Data Comparison
| Compound | Clinical Trial Identifier | Phase | Key Outcomes |
| This compound | NCT00380900 | 1 | Completed, but results are not publicly available. |
| GLPG1972/S201086 | ROCCELLA (NCT03595618) | 2 | Primary Endpoint (Cartilage Thickness Change from Baseline to Week 52): - Placebo: -0.116 mm- Low Dose: -0.068 mm- Medium Dose: -0.097 mm- High Dose: -0.085 mmNo statistically significant difference versus placebo was reached. |
| R805/CX-011 | Not specified | 1/2a | Upcoming trial announced.[1] |
Experimental Protocols
ADAMTS-4/5 Inhibition Assay (General Protocol)
A generic protocol for determining the inhibitory activity of compounds against ADAMTS-4 and ADAMTS-5 involves a fluorescence-based assay. The enzyme is incubated with the test compound at various concentrations. A fluorogenic substrate, which is a peptide sequence recognized and cleaved by the aggrecanases, is then added. Cleavage of the substrate results in an increase in fluorescence, which is monitored over time. The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Rat Meniscal Tear Model of Osteoarthritis
This surgical model is commonly used to induce OA in rats, mimicking post-traumatic osteoarthritis in humans. The procedure involves a medial parapatellar incision to expose the knee joint. The anterior cruciate ligament is then transected, and a partial or total meniscectomy is performed on the medial meniscus. This destabilization of the joint leads to progressive cartilage degradation, osteophyte formation, and subchondral bone changes, characteristic features of OA. The severity of OA is typically assessed at various time points post-surgery using histological scoring systems, such as the OARSI (Osteoarthritis Research Society International) score.
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting cartilage degradation.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Agg-523: A Case Study in the Challenges of Developing Disease-Modifying Osteoarthritis Drugs
The promise of selectively targeting cartilage degradation in osteoarthritis (OA) has led to the investigation of numerous therapeutic agents. Among these was Agg-523, a selective inhibitor of aggrecanases ADAMTS-4 and ADAMTS-5. Despite initial preclinical promise, the development of this compound was halted after Phase I clinical trials, highlighting significant limitations not only for this specific agent but for its therapeutic class. This guide provides a comparative analysis of this compound, contextualized by the clinical development of a similar agent, GLPG1972/S201086, and the broader challenges in the development of disease-modifying osteoarthritis drugs (DMOADs).
Executive Summary of Limitations
The primary limitation of this compound as a therapeutic agent is its discontinuation at an early stage of clinical development . While the specific reasons for halting the Phase I trials have not been publicly disclosed, the lack of published data on safety, tolerability, and pharmacokinetics is a significant red flag for researchers and drug developers. This early termination prevents a full assessment of its efficacy and safety profile.
Furthermore, the subsequent failure of a more advanced ADAMTS-5 inhibitor, GLPG1972/S201086, in a large Phase II clinical trial (ROCCELLA) underscores the broader challenges of this therapeutic strategy. The ROCCELLA trial, which evaluated GLPG1972/S201086 in over 900 patients with knee osteoarthritis, failed to demonstrate a significant reduction in cartilage loss compared to placebo. This suggests that even potent and selective inhibition of ADAMTS-5 may not be sufficient to modify the course of the disease in a clinically meaningful way.
Comparative Analysis: this compound vs. GLPG1972/S201086
A direct comparison of the clinical performance of this compound and GLPG1972/S201086 is hampered by the lack of public data for this compound. However, a review of their development pathways and the available preclinical and clinical findings for GLPG1972/S201086 provides valuable insights into the limitations of this class of inhibitors.
Preclinical Data
| Parameter | This compound | GLPG1972/S201086 |
| Target(s) | ADAMTS-4 and ADAMTS-5 | Primarily ADAMTS-5 |
| Reported Preclinical Efficacy | Demonstrated chondroprotective effects in a rat model of osteoarthritis. | Showed chondroprotective effects in preclinical models.[1] |
Clinical Trial Data
| Parameter | This compound | GLPG1972/S201086 (ROCCELLA Trial) |
| Highest Phase of Development | Phase I (Completed, development halted) | Phase II (Completed, failed to meet primary endpoint) |
| Clinical Trial Identifier(s) | NCT00380900, NCT00454298, NCT00427687 | NCT03595618 |
| Published Clinical Outcomes | No publicly available data. | No significant difference in cartilage thickness change from baseline to week 52 compared to placebo.[1] |
| Safety and Tolerability | No publicly available data. | Generally well-tolerated.[1] |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, the design of the ROCCELLA trial for GLPG1972/S201086 offers a representative example of a late-stage clinical study for an ADAMTS-5 inhibitor.
ROCCELLA Phase II Trial Protocol (NCT03595618)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[2]
-
Participants: 932 patients with knee osteoarthritis.[1]
-
Intervention: Three different once-daily oral doses of GLPG1972/S201086 or placebo.[2]
-
Duration: 52 weeks.[2]
-
Primary Endpoint: Change from baseline in cartilage thickness of the central medial tibiofemoral compartment of the target knee, as measured by quantitative MRI.[2]
-
Secondary Endpoints: Safety and tolerability, including the incidence of treatment-emergent adverse events.[2]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound and other aggrecanase inhibitors is based on their ability to block the degradation of aggrecan, a major component of the cartilage extracellular matrix. This degradation is a key event in the pathogenesis of osteoarthritis.
Caption: Simplified signaling pathway of ADAMTS-5 mediated aggrecan degradation in osteoarthritis and the inhibitory action of this compound.
The typical preclinical to clinical workflow for a DMOAD candidate like this compound involves several key stages.
Caption: The typical clinical development workflow for a DMOAD, illustrating the point at which this compound's development was terminated.
Broader Implications and Future Directions
The limitations of this compound and the failure of GLPG1972/S201086 in clinical trials highlight the immense challenges in developing effective DMOADs. Several factors may contribute to these difficulties:
-
Complex Pathophysiology: Osteoarthritis is a complex disease involving multiple pathways, and targeting a single enzyme may not be sufficient to alter its course.
-
Patient Heterogeneity: The progression and presentation of osteoarthritis vary significantly among patients, making it difficult to identify a universally effective treatment.
-
Challenges in Clinical Trial Design: The slow progression of osteoarthritis requires long and large clinical trials to demonstrate efficacy, posing logistical and financial challenges.
The experience with this compound and other ADAMTS-5 inhibitors underscores the need for a more nuanced approach to DMOAD development. Future research may focus on:
-
Combination Therapies: Targeting multiple pathways simultaneously may be more effective than a single-target approach.
-
Biomarker-Driven Patient Stratification: Identifying patient subgroups who are more likely to respond to a specific therapy could improve clinical trial outcomes.
-
Novel Therapeutic Targets: Exploring new targets beyond enzymatic degradation of the extracellular matrix may lead to more effective treatments.
References
Agg-523: A Case Study in the Challenges of Developing Disease-Modifying Osteoarthritis Drugs
The promise of selectively targeting cartilage degradation in osteoarthritis (OA) has led to the investigation of numerous therapeutic agents. Among these was Agg-523, a selective inhibitor of aggrecanases ADAMTS-4 and ADAMTS-5. Despite initial preclinical promise, the development of this compound was halted after Phase I clinical trials, highlighting significant limitations not only for this specific agent but for its therapeutic class. This guide provides a comparative analysis of this compound, contextualized by the clinical development of a similar agent, GLPG1972/S201086, and the broader challenges in the development of disease-modifying osteoarthritis drugs (DMOADs).
Executive Summary of Limitations
The primary limitation of this compound as a therapeutic agent is its discontinuation at an early stage of clinical development . While the specific reasons for halting the Phase I trials have not been publicly disclosed, the lack of published data on safety, tolerability, and pharmacokinetics is a significant red flag for researchers and drug developers. This early termination prevents a full assessment of its efficacy and safety profile.
Furthermore, the subsequent failure of a more advanced ADAMTS-5 inhibitor, GLPG1972/S201086, in a large Phase II clinical trial (ROCCELLA) underscores the broader challenges of this therapeutic strategy. The ROCCELLA trial, which evaluated GLPG1972/S201086 in over 900 patients with knee osteoarthritis, failed to demonstrate a significant reduction in cartilage loss compared to placebo. This suggests that even potent and selective inhibition of ADAMTS-5 may not be sufficient to modify the course of the disease in a clinically meaningful way.
Comparative Analysis: this compound vs. GLPG1972/S201086
A direct comparison of the clinical performance of this compound and GLPG1972/S201086 is hampered by the lack of public data for this compound. However, a review of their development pathways and the available preclinical and clinical findings for GLPG1972/S201086 provides valuable insights into the limitations of this class of inhibitors.
Preclinical Data
| Parameter | This compound | GLPG1972/S201086 |
| Target(s) | ADAMTS-4 and ADAMTS-5 | Primarily ADAMTS-5 |
| Reported Preclinical Efficacy | Demonstrated chondroprotective effects in a rat model of osteoarthritis. | Showed chondroprotective effects in preclinical models.[1] |
Clinical Trial Data
| Parameter | This compound | GLPG1972/S201086 (ROCCELLA Trial) |
| Highest Phase of Development | Phase I (Completed, development halted) | Phase II (Completed, failed to meet primary endpoint) |
| Clinical Trial Identifier(s) | NCT00380900, NCT00454298, NCT00427687 | NCT03595618 |
| Published Clinical Outcomes | No publicly available data. | No significant difference in cartilage thickness change from baseline to week 52 compared to placebo.[1] |
| Safety and Tolerability | No publicly available data. | Generally well-tolerated.[1] |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, the design of the ROCCELLA trial for GLPG1972/S201086 offers a representative example of a late-stage clinical study for an ADAMTS-5 inhibitor.
ROCCELLA Phase II Trial Protocol (NCT03595618)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[2]
-
Participants: 932 patients with knee osteoarthritis.[1]
-
Intervention: Three different once-daily oral doses of GLPG1972/S201086 or placebo.[2]
-
Duration: 52 weeks.[2]
-
Primary Endpoint: Change from baseline in cartilage thickness of the central medial tibiofemoral compartment of the target knee, as measured by quantitative MRI.[2]
-
Secondary Endpoints: Safety and tolerability, including the incidence of treatment-emergent adverse events.[2]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound and other aggrecanase inhibitors is based on their ability to block the degradation of aggrecan, a major component of the cartilage extracellular matrix. This degradation is a key event in the pathogenesis of osteoarthritis.
Caption: Simplified signaling pathway of ADAMTS-5 mediated aggrecan degradation in osteoarthritis and the inhibitory action of this compound.
The typical preclinical to clinical workflow for a DMOAD candidate like this compound involves several key stages.
Caption: The typical clinical development workflow for a DMOAD, illustrating the point at which this compound's development was terminated.
Broader Implications and Future Directions
The limitations of this compound and the failure of GLPG1972/S201086 in clinical trials highlight the immense challenges in developing effective DMOADs. Several factors may contribute to these difficulties:
-
Complex Pathophysiology: Osteoarthritis is a complex disease involving multiple pathways, and targeting a single enzyme may not be sufficient to alter its course.
-
Patient Heterogeneity: The progression and presentation of osteoarthritis vary significantly among patients, making it difficult to identify a universally effective treatment.
-
Challenges in Clinical Trial Design: The slow progression of osteoarthritis requires long and large clinical trials to demonstrate efficacy, posing logistical and financial challenges.
The experience with this compound and other ADAMTS-5 inhibitors underscores the need for a more nuanced approach to DMOAD development. Future research may focus on:
-
Combination Therapies: Targeting multiple pathways simultaneously may be more effective than a single-target approach.
-
Biomarker-Driven Patient Stratification: Identifying patient subgroups who are more likely to respond to a specific therapy could improve clinical trial outcomes.
-
Novel Therapeutic Targets: Exploring new targets beyond enzymatic degradation of the extracellular matrix may lead to more effective treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of Agg-523: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Agg-523 in publicly available resources necessitates a cautious approach to its disposal, defaulting to general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department and the official manufacturer-provided SDS for this compound before proceeding. The following guidelines, synthesized from general university hazardous waste protocols, offer a procedural framework for the safe handling and disposal of research-grade chemicals like this compound.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel handling this compound are familiar with its potential hazards as outlined in the specific product documentation. As a general precaution for a physiologically active substance, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps are based on established protocols for managing hazardous waste in a laboratory setting.[1][2]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless explicitly stated otherwise in the manufacturer's SDS.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed to avoid potentially dangerous chemical reactions.
-
-
Container Selection and Labeling:
-
Use a leak-proof, sealable container that is chemically compatible with this compound. Avoid using food containers, such as soda or milk bottles.[2]
-
The container must be in good condition, free of cracks or damage.
-
Affix a "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "this compound"
-
The name and contact information of the generating researcher or lab.
-
The start date of waste accumulation.
-
A clear description of the contents, including any solvents or other chemicals present in the waste mixture.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is securely closed at all times, except when adding waste.
-
Practice proper segregation of incompatible wastes to prevent accidental reactions.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or the project is complete, submit a waste pickup request to your institution's EHS department. This is often done through an online portal.[2]
-
Follow your institution's specific procedures for packaging the waste for transport, which may include placing the primary container within a larger, DOT-approved shipping container.[2]
-
Quantitative Data Summary
No quantitative data regarding the specific disposal parameters for this compound were found in the search results. For general hazardous waste, quantitative limits for accumulation and storage times are determined by institutional and regulatory standards.
| Parameter | General Guideline | Citation |
| Container Headspace | Minimum 10% of container volume | |
| Maximum Accumulation Time in SAA | Typically up to 6-12 months, consult institutional policy | [2] |
| Residual Chemical in "Empty" Containers | Less than 3% of the original volume | [1] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The standard procedure for chemical waste disposal does not typically involve experimental manipulation and is governed by the regulatory steps outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to substances like this compound.
References
Navigating the Safe Disposal of Agg-523: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Agg-523 in publicly available resources necessitates a cautious approach to its disposal, defaulting to general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department and the official manufacturer-provided SDS for this compound before proceeding. The following guidelines, synthesized from general university hazardous waste protocols, offer a procedural framework for the safe handling and disposal of research-grade chemicals like this compound.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel handling this compound are familiar with its potential hazards as outlined in the specific product documentation. As a general precaution for a physiologically active substance, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps are based on established protocols for managing hazardous waste in a laboratory setting.[1][2]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless explicitly stated otherwise in the manufacturer's SDS.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed to avoid potentially dangerous chemical reactions.
-
-
Container Selection and Labeling:
-
Use a leak-proof, sealable container that is chemically compatible with this compound. Avoid using food containers, such as soda or milk bottles.[2]
-
The container must be in good condition, free of cracks or damage.
-
Affix a "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "this compound"
-
The name and contact information of the generating researcher or lab.
-
The start date of waste accumulation.
-
A clear description of the contents, including any solvents or other chemicals present in the waste mixture.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is securely closed at all times, except when adding waste.
-
Practice proper segregation of incompatible wastes to prevent accidental reactions.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or the project is complete, submit a waste pickup request to your institution's EHS department. This is often done through an online portal.[2]
-
Follow your institution's specific procedures for packaging the waste for transport, which may include placing the primary container within a larger, DOT-approved shipping container.[2]
-
Quantitative Data Summary
No quantitative data regarding the specific disposal parameters for this compound were found in the search results. For general hazardous waste, quantitative limits for accumulation and storage times are determined by institutional and regulatory standards.
| Parameter | General Guideline | Citation |
| Container Headspace | Minimum 10% of container volume | |
| Maximum Accumulation Time in SAA | Typically up to 6-12 months, consult institutional policy | [2] |
| Residual Chemical in "Empty" Containers | Less than 3% of the original volume | [1] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The standard procedure for chemical waste disposal does not typically involve experimental manipulation and is governed by the regulatory steps outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to substances like this compound.
References
Navigating the Safe Handling of Agg-523: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with the investigational aggrecanase inhibitor Agg-523, ensuring a robust safety protocol is paramount. Given that specific hazard data for this compound is not publicly available, a cautious approach, treating the compound as potentially hazardous, is essential. This guide provides essential safety and logistical information, including recommendations for personal protective equipment (PPE), and detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to investigational compounds. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemicals with unknown toxicity.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses | Must be ANSI Z87.1-compliant with side shields. To be worn at all times in the laboratory where this compound is handled. |
| Chemical Splash Goggles | Required when there is a risk of splashes or aerosols, such as during solution preparation or transfer of larger quantities. | |
| Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Double-gloving is advised for enhanced protection. |
| Chemical-Resistant Gloves | For direct handling or when prolonged contact is anticipated, gloves with demonstrated resistance to a broad range of chemicals should be used. | |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is the minimum requirement. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities of this compound or its solutions to protect against spills and splashes. | |
| Respiratory | Fume Hood | All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with appropriate cartridges may be necessary. | |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. |
Operational Plan for Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing risks associated with the handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage location should be clearly marked.
Preparation and Handling
-
Controlled Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or aerosols.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Small Spills: For small spills of solid material, gently sweep it up with absorbent paper and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Waste Containers: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[1][2][3]
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
By adhering to these guidelines, researchers can mitigate potential risks and ensure a safe laboratory environment when working with this compound. This proactive approach to safety is fundamental to the responsible conduct of research and drug development.
References
Navigating the Safe Handling of Agg-523: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with the investigational aggrecanase inhibitor Agg-523, ensuring a robust safety protocol is paramount. Given that specific hazard data for this compound is not publicly available, a cautious approach, treating the compound as potentially hazardous, is essential. This guide provides essential safety and logistical information, including recommendations for personal protective equipment (PPE), and detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to investigational compounds. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemicals with unknown toxicity.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses | Must be ANSI Z87.1-compliant with side shields. To be worn at all times in the laboratory where this compound is handled. |
| Chemical Splash Goggles | Required when there is a risk of splashes or aerosols, such as during solution preparation or transfer of larger quantities. | |
| Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Double-gloving is advised for enhanced protection. |
| Chemical-Resistant Gloves | For direct handling or when prolonged contact is anticipated, gloves with demonstrated resistance to a broad range of chemicals should be used. | |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is the minimum requirement. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities of this compound or its solutions to protect against spills and splashes. | |
| Respiratory | Fume Hood | All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with appropriate cartridges may be necessary. | |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. |
Operational Plan for Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing risks associated with the handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage location should be clearly marked.
Preparation and Handling
-
Controlled Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or aerosols.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Small Spills: For small spills of solid material, gently sweep it up with absorbent paper and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Waste Containers: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[1][2][3]
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
By adhering to these guidelines, researchers can mitigate potential risks and ensure a safe laboratory environment when working with this compound. This proactive approach to safety is fundamental to the responsible conduct of research and drug development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
